molecular formula C6H11ClF3N B2378070 4,4,5-Trifluoroazepane hydrochloride CAS No. 1823871-41-5

4,4,5-Trifluoroazepane hydrochloride

Cat. No.: B2378070
CAS No.: 1823871-41-5
M. Wt: 189.61
InChI Key: JTOFMORPMUVMLO-UHFFFAOYSA-N
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Description

4,4,5-Trifluoroazepane hydrochloride is a useful research compound. Its molecular formula is C6H11ClF3N and its molecular weight is 189.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5-trifluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-5-1-3-10-4-2-6(5,8)9;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOFMORPMUVMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of 4,4,5-Trifluoroazepane Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sp³-rich, three-dimensional architectures in medicinal chemistry has elevated the importance of saturated N-heterocycles. While azepanes offer unique spatial vectors for target engagement, their inherent conformational flexibility and metabolic liabilities often hinder clinical translation. The strategic incorporation of fluorine atoms—specifically within the 4,4,5-trifluoroazepane scaffold—systematically addresses these flaws.

This technical guide explores the structural dynamics, mechanistic advantages, and laboratory protocols for utilizing 4,4,5-trifluoroazepane hydrochloride as a premium building block in drug development, providing a self-validating framework for its application in synthetic workflows.

Physicochemical Profiling & Structural Dynamics

Before deploying 4,4,5-trifluoroazepane in a synthetic campaign, it is critical to understand its baseline physicochemical properties. The compound is universally supplied as a hydrochloride salt to ensure long-term bench stability, preventing the volatilization and oxidative degradation common to free secondary amines.

Quantitative Data Summary
PropertyValue
Compound Name This compound
CAS Registry Number 1823871-41-5
Molecular Formula C₆H₁₀F₃N · HCl
Molecular Weight 189.61 g/mol (Salt) / 153.08 g/mol (Free Base)
SMILES (Free Base) C1CNCCC(C1F)(F)F
Physical State Solid (White to off-white powder)
The "Fluorine Effect" on Structural Dynamics

The introduction of a trifluoro motif on the azepane ring is not merely a steric substitution; it fundamentally alters the electron distribution and 3D geometry of the molecule:

  • Conformational Bias: Seven-membered N-heterocycles are notoriously flexible, often leading to entropic penalties upon target binding. Fluorine substitution introduces stereoelectronic effects, such as hyperconjugation (

    
    ) and electrostatic interactions (
    
    
    
    ). This synergistic fluorination restricts the conformational ensemble, locking the azepane into a predictable, bioactive geometry .
  • pKa Modulation: The strong electron-withdrawing nature of the three fluorine atoms propagates through the sigma-bond framework via the inductive effect, significantly lowering the pKa of the azepane nitrogen. This reduces the basicity, ensuring a higher fraction of the un-ionized species at physiological pH, which directly enhances passive membrane permeability .

G A 4,4,5-Trifluoroazepane B1 High C-F Bond Energy A->B1 B2 Strong Electronegativity A->B2 B3 Stereoelectronic Effects A->B3 C1 Metabolic Shielding (CYP450 Resistance) B1->C1 C2 Amine pKa Reduction (Increased Permeability) B2->C2 C3 Conformational Rigidity (Target Affinity) B3->C3

Logical relationship between fluorine incorporation and pharmacokinetic benefits.

Mechanistic Rationale: Why 4,4,5-Trifluoroazepane?

Medicinal chemists do not add fluorine arbitrarily. The selection of the 4,4,5-trifluoroazepane scaffold is driven by specific causality related to pharmacokinetics (PK) and pharmacodynamics (PD):

  • Metabolic Shielding: The liver's cytochrome P450 (CYP450) enzymes typically oxidize lipophilic sp³ C-H bonds to facilitate excretion. By replacing the metabolically labile hydrogen atoms at the 4 and 5 positions with fluorine (C-F bond energy ~110-126 kcal/mol vs C-H ~105 kcal/mol), the transition state energy for oxidative metabolism is significantly raised, effectively blocking this clearance pathway .

  • Lipophilicity Tuning (LogD): While fluorine increases intrinsic lipophilicity, the concurrent reduction in amine pKa balances the overall LogD. This dual-action tuning optimizes the molecule for both oral bioavailability and, if required, blood-brain barrier (BBB) penetration.

Applied Methodologies: Scaffold Incorporation

To integrate 4,4,5-trifluoroazepane into a larger drug scaffold, reductive amination is the most reliable and chemoselective method. Because the building block is supplied as a hydrochloride salt, the protocol must be meticulously designed to manage the liberation of the free base without inducing side reactions.

Protocol: Chemoselective Reductive Amination

Step 1: Free Base Liberation

  • Action: Suspend this compound (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 15 minutes at room temperature.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl, freeing the secondary amine to act as a nucleophile, but its steric bulk prevents it from competing with the azepane for the electrophilic aldehyde/ketone.

Step 2: Iminium Ion Formation

  • Action: Add the target aldehyde/ketone (1.0 eq) to the solution. Stir for 2 hours at room temperature.

  • Causality: DCE provides optimal solubility for both the polar amine and non-polar carbonyl species. It is chemically inert and does not interfere with the subsequent hydride transfer.

Step 3: Selective Reduction

  • Action: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 4-12 hours under a nitrogen atmosphere. Monitor via LC-MS.

  • Causality: The electron-withdrawing acetate ligands on NaBH(OAc)₃ reduce the hydridic character of the boron center. This makes the reagent uniquely selective for reducing the highly electrophilic transient iminium ion rather than the unreacted starting carbonyl, thereby preventing the formation of unwanted alcohol byproducts.

Step 4: Quench and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The mild basicity of NaHCO₃ neutralizes any residual acetic acid generated by the reducing agent and ensures the final azepane product remains in its free-base form for extraction into the organic layer.

Workflow Step1 1. Free Base Liberation (4,4,5-Trifluoroazepane HCl + DIPEA) Step2 2. Iminium Formation (Add Aldehyde/Ketone in DCE) Step1->Step2 Stir 15 min, RT Step3 3. Selective Reduction (Add NaBH(OAc)3) Step2->Step3 Stir 2 hrs, RT Step4 4. Quench & Wash (NaHCO3 aq. extraction) Step3->Step4 LC-MS confirmation Step5 5. Purification (Flash Chromatography / Prep-HPLC) Step4->Step5 Organic layer isolated

Step-by-step workflow for the reductive amination of 4,4,5-trifluoroazepane HCl.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized scaffold, a self-validating analytical suite is required:

  • ¹⁹F NMR Spectroscopy: This is the most diagnostic tool for this scaffold. The presence of three fluorine atoms will yield distinct splitting patterns. The geminal fluorines at the 4-position will present as an AB system (if the molecule is locked in a specific conformation) or a complex multiplet, while the vicinal fluorine at the 5-position will show distinct F-F and H-F coupling.

  • LC-MS: The mass-to-charge ratio (m/z) will confirm the successful appendage of the azepane ring. The isotopic pattern will lack the characteristic ³⁵Cl/³⁷Cl ratio once the hydrochloride salt is successfully removed and the free base is covalently bound.

References

  • Hunter, L. (2013). "Stereoselectively fluorinated N-heterocycles: a brief survey." Beilstein Journal of Organic Chemistry, 9, 2660-2668. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. URL:[Link]

Introduction: The Strategic Role of Fluorinated Azepanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,4,5-Trifluoroazepane Hydrochloride: A Novel Building Block for Modern Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer improved pharmacological properties is relentless. Among the myriad of structures, fluorinated heterocycles have emerged as a cornerstone in the design of new therapeutic agents.[1][2] The introduction of fluorine into a molecule can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[3][4]

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[5] Its flexible conformation allows it to adopt various shapes, making it a versatile building block for targeting a wide range of biological receptors. When combined with the unique properties of fluorine, the fluorinated azepane scaffold becomes a powerful tool for medicinal chemists. This guide provides a comprehensive technical overview of a novel and promising building block: this compound. While specific literature on this particular trifluorinated analog is emerging, we will draw upon established principles of fluorine chemistry and data from related structures to provide a thorough and insightful analysis for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a compound are critical for its application in synthesis and drug design. Below is a summary of the key identifiers for this compound.

PropertyValueSource
CAS Number 1823871-41-5Internal Data
Molecular Formula C₆H₁₁ClF₃NInternal Data
Molecular Weight 189.61 g/mol Internal Data
Canonical SMILES C1CNCCC(C1F)(F)F.Cl[6]
InChIKey GCOKDTWCUXXFFE-UHFFFAOYSA-N[6]
Predicted XlogP 1.4[6]

Synthesis and Characterization: A Proposed Pathway

As of the writing of this guide, detailed, peer-reviewed synthetic procedures specifically for this compound are not widely published. However, a plausible and efficient synthetic route can be devised based on established methodologies for the fluorination of cyclic amines and ketones. The following proposed synthesis provides a robust framework for the laboratory-scale production of this valuable building block.

Proposed Synthetic Workflow

The proposed synthesis starts from a commercially available or readily prepared N-protected azepan-4-one. A key step is the introduction of the fluorine atoms, which can be achieved through various modern fluorination techniques.

G cluster_0 Protection cluster_1 Fluorination cluster_2 Deprotection & Salt Formation A Azepan-4-one B N-Boc-azepan-4-one A->B Boc₂O, Et₃N C N-Boc-4,4,5-trifluoroazepane B->C Electrophilic Fluorinating Agent (e.g., Selectfluor®) D 4,4,5-Trifluoroazepane hydrochloride C->D HCl in Dioxane

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of Azepan-4-one

  • Reactor Setup: To a dry, nitrogen-flushed round-bottom flask, add Azepan-4-one (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution.

  • Protection: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield N-Boc-azepan-4-one.

Causality: The Boc protecting group is used to prevent side reactions at the nitrogen atom during the subsequent fluorination step.

Step 2: Trifluorination of N-Boc-azepan-4-one

  • Reactor Setup: In a fume hood, to a dry, inert-atmosphere flask, add N-Boc-azepan-4-one (1.0 eq) and a suitable solvent (e.g., acetonitrile).

  • Fluorinating Agent: Add an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in portions. The stoichiometry will need to be optimized, likely requiring more than 3 equivalents.

  • Reaction Conditions: The reaction may require heating or photochemical activation, depending on the specific substrate and fluorinating agent used. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction carefully, extract the product into an organic solvent, and purify by column chromatography.

Causality: Electrophilic fluorinating agents are often used for the synthesis of fluorinated carbonyl compounds and can be effective for introducing fluorine atoms at the α- and β-positions. The specific regioselectivity for the 4,4,5-trifluoro substitution would need to be carefully optimized.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified N-Boc-4,4,5-trifluoroazepane (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Salt Formation: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Precipitation: Stir the reaction mixture for 2-4 hours. The product, this compound, will typically precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., diethyl ether) to yield the final product.

Causality: The hydrochloride salt form generally enhances the stability and handling characteristics of the amine product, making it more suitable for storage and use in subsequent reactions.

The Role of this compound in Drug Discovery

The introduction of multiple fluorine atoms into the azepane scaffold can have a profound impact on the properties of potential drug candidates.

Impact of Trifluorination on Pharmacological Properties
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]

  • Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4]

  • pKa Modulation: The strongly electron-withdrawing nature of fluorine atoms can lower the pKa of the azepane nitrogen, influencing its ionization state at physiological pH. This can affect drug-receptor interactions and solubility.

  • Conformational Control: The presence of fluorine atoms can restrict the conformational flexibility of the azepane ring, locking it into a specific shape that may be more favorable for binding to a biological target.

Potential Therapeutic Applications

Given the prevalence of the azepane scaffold in various therapeutic areas, this compound could serve as a key building block for novel drugs targeting:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic scaffolds.[7] The unique properties of the trifluoroazepane ring could be exploited to develop more potent and selective inhibitors.

  • Central Nervous System (CNS) Disorders: The enhanced lipophilicity imparted by fluorine can aid in the development of drugs that need to penetrate the blood-brain barrier to treat conditions like Alzheimer's disease, depression, or schizophrenia.

  • Infectious Diseases: Fluorinated heterocycles are found in a number of antiviral and antibacterial drugs.[3] This scaffold could be used to develop new anti-infective agents with improved properties.

cluster_pathway Hypothetical Kinase Inhibition Pathway UP Upstream Signal (e.g., Growth Factor) REC Receptor Tyrosine Kinase (RTK) UP->REC KIN Intracellular Kinase (e.g., MEK, ERK) REC->KIN Phosphorylation Cascade TF Transcription Factor KIN->TF GENE Gene Expression (Proliferation, Survival) TF->GENE DRUG Drug Candidate with 4,4,5-Trifluoroazepane Scaffold DRUG->KIN Inhibition

Caption: Hypothetical mechanism of action for a drug candidate incorporating the 4,4,5-Trifluoroazepane scaffold as a kinase inhibitor.

Safety and Handling

Specific safety data for this compound is not yet widely available. However, based on data for analogous compounds such as 4,4-Difluoroazepane hydrochloride, the following precautions should be taken[8]:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements (Anticipated): Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound represents a novel and potentially high-value building block for medicinal chemistry and drug discovery. While detailed characterization and application data are still emerging, its unique combination of a flexible seven-membered ring and trifluorination offers a compelling scaffold for the development of next-generation therapeutics. The strategic incorporation of this moiety has the potential to address key challenges in drug design, including metabolic stability and target selectivity. As synthetic routes become more established, we anticipate that this compound will become a valuable tool in the arsenal of drug development professionals, enabling the exploration of new chemical space and the creation of innovative medicines.

References

  • Evers, A. et al. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]

  • PubChemLite. This compound (C6H10F3N). [Link]

  • El-Damasy, A. et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Li, Y. et al. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. PMC. [Link]

  • Mazzotta, F. et al. Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Zha, G-F. et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • ResearchGate. Fluorinated Heterocycles. [Link]

  • Zha, G-F. et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Grunewald, G. L. et al. Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [Link]

  • Pokrovsky, A. G. et al. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC. [Link]

  • Inhance Technologies. Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

Sources

Fluorinated Azepane Scaffolds: Conformational Engineering and Synthetic Strategies

[1]

Executive Summary

The azepane (hexamethyleneimine) ring is a privileged seven-membered nitrogen heterocycle found in bioactive natural products like (-)-balanol and various synthetic CNS agents.[1] However, its utility in medicinal chemistry is often hampered by conformational entropy .[1] The seven-membered ring possesses high flexibility, existing in a dynamic equilibrium of twist-chair and twist-boat conformers.[1] This "floppiness" imposes a significant entropic penalty upon binding to a protein target.[1]

Strategic fluorination offers a solution.[2][3] By exploiting the fluorine gauche effect and dipole-dipole interactions, medicinal chemists can "lock" the azepane ring into a preferred conformation, pre-organizing the ligand for binding.[1] This guide explores the structural rationale, synthetic access, and therapeutic applications of fluorinated azepane scaffolds, focusing on their role in protease inhibition and GPCR modulation.[1]

Structural & Conformational Dynamics: The Fluorine Effect[1][4]

The Entropic Challenge

Unlike six-membered piperidines, which adopt a stable chair conformation, azepanes are highly flexible.[1] In drug design, this flexibility often leads to:

  • Reduced Potency: Energy is lost freezing the ligand into the bioactive conformation.[1]

  • Promiscuity: The flexible ring can mold itself into off-target active sites.[1]

Fluorine as a Conformational Anchor

Introducing fluorine atoms (F) or trifluoromethyl groups (

  • The Gauche Effect: In 1,2-disubstituted systems (e.g., F-C-C-N), the molecule prefers a gauche (60°) dihedral angle over the anti (180°) conformation.[1][4] This is driven by hyperconjugation (

    
    ) and minimization of steric repulsion between lone pairs.
    
  • Dipole Orientation: The strong C-F dipole aligns to minimize electrostatic repulsion with the N-lone pair or other polar groups, effectively "puckering" the ring into a specific geometry.[1]

Visualizing the Conformational Lock

The following diagram illustrates how strategic fluorination restricts the conformational landscape of the azepane ring.

AzepaneConformationNativeNative Azepane(High Entropy)FluxDynamic Equilibrium(Twist-Chair ⇌ Twist-Boat)Native->Flux Solution StateFluorinatedFluorinated Azepane(Low Entropy)Native->Fluorinated + Fluorine (C3/C4)Flux->NativeLockedConformationally Locked(Defined Pucker)Fluorinated->Locked Gauche Effect Dipole InteractionsBindingHigh Affinity Binding(Reduced Entropic Penalty)Locked->Binding Target Interaction

Figure 1: Conformational restriction of azepane scaffolds via fluorination. The high-entropy native ring is constrained by stereoelectronic effects, improving binding thermodynamics.[1]

Synthetic Strategies

Accessing fluorinated azepanes is synthetically demanding due to the difficulty of forming medium-sized rings and the sensitivity of fluorinated intermediates.[1] Two primary strategies dominate the field: Ring Expansion and Deoxyfluorination .[1]

Strategy A: Stereospecific Ring Expansion (The Azetidinium Route)

This is the preferred method for generating chiral, highly substituted fluorinated azepanes.[1] It utilizes L-proline derivatives to generate a bicyclic azetidinium ion, which is then opened by a nucleophile.[1][5][6]

Mechanism:

  • Precursor: Prolinol derivative with a leaving group (e.g., mesylate/tosylate) and a

    
     or F group.
    
  • Cyclization: Intramolecular displacement forms a bicyclic azetidinium intermediate.

  • Expansion: Nucleophilic attack occurs at the bridgehead carbon (regioselective), expanding the 5-membered pyrrolidine to a 7-membered azepane.[1]

Strategy B: Ring-Closing Metathesis (RCM)

RCM is useful for constructing the ring from acyclic fluorinated dienes. While flexible, it often requires high catalyst loading and can suffer from difficult purification of the fluorinated olefin isomers.[1]

Comparative Analysis of Methods
FeatureRing Expansion (Azetidinium)Deoxyfluorination (DAST/Deoxo-Fluor)Ring-Closing Metathesis (RCM)
Stereocontrol High (Chirality transfer from Proline)Moderate (Inversion of configuration)Low (Depends on substrate)
Regiocontrol High (Directed by ring strain)High (Substrate specific)N/A
Fluorine Source Pre-installed (

building blocks)
Reagent (DAST)Pre-installed on alkene
Scalability Good (Kilogram scale possible)Limited (Safety concerns with DAST)Moderate (Catalyst cost)

Detailed Experimental Protocol

Protocol: Synthesis of (3R)-3-fluoroazepane via Ring Expansion Adapted from Dolfen et al. and Rioton et al. methodologies.[1]

Objective: To synthesize a chiral 3-fluoroazepane scaffold from an L-prolinol derivative.

Reagents & Equipment[1]
  • Starting Material: (S)-2-(fluoromethyl)pyrrolidine-1-carboxylate (protected prolinol derivative).[1]

  • Activator: Trifluoroacetic anhydride (TFAA) or Methanesulfonyl chloride (MsCl).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Nucleophile: Tetrabutylammonium acetate (for O-nucleophile) or simple hydrolysis water.

Step-by-Step Methodology
  • Activation (Formation of Azetidinium):

    • Dissolve (S)-2-(fluoromethyl)pyrrolidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add DIPEA (1.5 equiv) followed by dropwise addition of TFAA (1.1 equiv).

    • Mechanistic Note: The hydroxyl group is activated, leading to intramolecular nucleophilic attack by the pyrrolidine nitrogen.[1] This forms the strained bicyclic 1-azoniabicyclo[3.2.0]heptane (azetidinium) system.

  • Ring Expansion:

    • Allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Add the nucleophile (e.g., Tetrabutylammonium acetate, 2.0 equiv) to the reaction mixture.[1]

    • Heat the mixture to reflux (40°C) for 12 hours.

    • Causality: The nucleophile attacks the more substituted carbon of the azetidinium bridge (regioselective opening), cleaving the C-N bond and expanding the 5-membered ring to the 7-membered azepane.[1]

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous

      
      .[1]
      
    • Extract with DCM (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR: Look for the characteristic azepane multiplets (broad signals due to conformation) and the H-F coupling (

      
       Hz).
      
    • 19F NMR: Verify the presence of a single fluorine signal (typically

      
       to 
      
      
      ppm).[1]

Case Study: Fluorinated Balanol Analogs

Target: Protein Kinase C (PKC) Isozymes.[7][8][9]

Background: (-)-Balanol is a potent but non-selective inhibitor of PKA and PKC.[1][7][8] It contains a central azepane ring bridging a benzophenone system and a hydroxybenzamide.

Application: Researchers synthesized 3-fluoro and 3,3-difluoro analogs of the balanol azepane core.[1]

  • Observation: The 3-fluoro analog displayed enhanced selectivity for PKC-epsilon over PKA compared to the parent balanol.[1]

  • Mechanism: Molecular dynamics simulations revealed that the fluorine atom altered the pKa of the azepane nitrogen and locked the ring in a twist-chair conformation that optimally positioned the benzophenone moiety in the ATP-binding cleft of PKC-epsilon, while creating steric clash in PKA.[1]

Synthesis Workflow Diagram

RingExpansionProlineL-Proline Derivative(Chiral Precursor)ActivationActivation(TFAA/MsCl)Proline->ActivationAzetidiniumBicyclic Azetidinium Ion(Strained Intermediate)Activation->Azetidinium IntramolecularCyclizationNucleophileNucleophilic Attack(Regioselective)Azetidinium->NucleophileAzepane3-Fluoroazepane(Expanded Ring)Nucleophile->Azepane Ring Expansion

Figure 2: Synthetic pathway for the stereoselective construction of fluorinated azepanes via azetidinium intermediates.[1]

References

  • Conformational regulation of substituted azepanes through selective monofluorination. Source: Organic & Biomolecular Chemistry.[1][2][10] URL:[Link]

  • Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Source: Chemistry - A European Journal (PubMed).[1][10] URL:[Link]

  • Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases. Source: BMC Bioinformatics. URL:[Link]

  • Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from L-Proline. Source: Organic Letters (ACS Publications). URL:[Link]

  • The Fluorine Gauche Effect: A Brief History. Source: Beilstein Journal of Organic Chemistry.[1][11] URL:[Link]

The Metabolic Stability of 4,4,5-Trifluoroazepane Derivatives: A Physical Organic and DMPK Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds. However, seven-membered rings like azepane suffer from high conformational flexibility and significant metabolic lability, primarily driven by Cytochrome P450 (CYP450) mediated aliphatic oxidation. The strategic incorporation of a 4,4,5-trifluoro motif into the azepane ring represents a sophisticated lead optimization tactic. This in-depth technical guide explores the physical organic causality behind the enhanced metabolic stability, distribution, metabolism, and pharmacokinetics (DMPK) of 4,4,5-trifluoroazepane derivatives, providing actionable methodologies for drug development professionals.

Mechanistic Rationale for Metabolic Stability

As drug discovery scientists, we often default to the assumption that fluorination improves metabolic stability simply because the C–F bond (~116 kcal/mol) is thermodynamically stronger than the C–H bond (~98 kcal/mol). However, this oversimplified view ignores the actual catalytic mechanisms of drug-metabolizing enzymes[1]. The true efficacy of the 4,4,5-trifluoroazepane scaffold lies in a combination of stereoelectronic tuning and physical organic modulation.

Shielding Against CYP450 Oxidation via HOMO Modulation

Saturated heterocycles are notoriously prone to oxidation at positions adjacent to the heteroatom or at sterically exposed distal carbons (such as the 4 and 5 positions in azepane)[2]. CYP450 enzymes operate via a high-valent iron-oxo species (Compound I) that initiates metabolism through hydrogen atom transfer (HAT) or single-electron transfer (SET)[3].

By substituting three hydrogen atoms with highly electronegative fluorine atoms at the 4 and 5 positions, the local electron density of the ring is severely depleted. This inductive electron withdrawal significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the azepane ring. Consequently, the energetic barrier for Compound I to abstract an electron or a hydrogen atom from the remaining C–H bonds is raised, effectively shutting down the primary metabolic soft spots[3].

pKa Modulation and Lysosomotropism Mitigation

The basicity of the azepane nitrogen (pKa ~11.0) often leads to poor membrane permeability, lysosomal trapping, and off-target liabilities such as hERG channel inhibition. The geminal difluoro group at C4 and the single fluorine at C5 exert a profound, through-bond inductive effect that pulls electron density away from the nitrogen lone pair[4]. This makes the lone pair less available for protonation, dramatically lowering the pKa of the amine[5]. A reduced pKa ensures a higher fraction of the neutral species at physiological pH (7.4), optimizing the lipophilicity (LogD) and improving the overall pharmacokinetic profile.

Conformational Tuning via Stereoelectronic Effects

Seven-membered rings are entropically penalized during target binding due to their high conformational flexibility. The 4,4,5-trifluoro substitution introduces critical stereoelectronic constraints, including C–F···H–C dipole interactions and gauche effects between the highly polarized C–F bonds and adjacent heteroatoms. These forces restrict the ring's conformational landscape, effectively "locking" the azepane into a bioactive twist-chair conformation, thereby reducing the entropic penalty of receptor binding.

Logic A 4,4,5-Trifluoroazepane Scaffold B Inductive Electron Withdrawal A->B C Stereoelectronic Effects A->C D Decreased pKa (Reduced Basicity) B->D F Blocked CYP450 Oxidation Sites B->F Lower HOMO Energy E Conformational Restriction C->E Gauche Effects C->F Steric Shielding G Enhanced Metabolic Stability & DMPK D->G Optimized LogD E->G Reduced Entropic Penalty F->G Increased t1/2

Logical framework of 4,4,5-trifluoroazepane metabolic stability and DMPK optimization.

Quantitative Physicochemical Profiling

To illustrate the profound impact of progressive fluorination on the azepane core, the following table synthesizes structure-property relationship (SPR) data. Note: Values are representative extrapolations based on established physical organic trends for fluorinated saturated heterocycles.

ParameterAzepane (Unsubstituted)4,4-Difluoroazepane4,4,5-TrifluoroazepaneCausality / Rationale
pKa (Calculated) ~11.0~8.5~7.2Inductive withdrawal reduces N-lone pair availability.
LogD (at pH 7.4) -0.50.81.6Lower pKa increases neutral fraction, raising lipophilicity.
HLM t1/2 (min) 1245>120Steric blocking and lowered HOMO energy prevent oxidation.
Intrinsic Clearance (CLint, µL/min/mg) 115 (High)30 (Moderate)<5 (Low)Direct reflection of resistance to CYP450-mediated HAT/SET.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, DMPK protocols must be designed as self-validating systems. The following methodologies detail how to accurately assess the metabolic stability and physicochemical properties of 4,4,5-trifluoroazepane derivatives.

Protocol 1: Self-Validating In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) of the compound. Crucially, it includes an NADPH-minus control. Causality: If the compound degrades in the absence of NADPH, the clearance is driven by non-CYP mechanisms (e.g., esterases, chemical instability, or non-specific binding), which completely alters the subsequent medicinal chemistry optimization strategy.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 4,4,5-trifluoroazepane derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Controls: Set up parallel incubations for positive controls (Verapamil for high clearance; Warfarin for low clearance) and a negative control (Test compound + HLM + No NADPH).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. Calculate the elimination rate constant (k) from the slope, and derive the in vitro CLint using the formula: CLint = (k × Volume of incubation) / mg of microsomal protein.

Workflow S1 1. Compound Preparation S2 2. Microsome Incubation (37°C) S1->S2 S3 3. Aliquot Sampling S2->S3 S4 4. Reaction Quenching S3->S4 S5 5. LC-MS/MS Analysis S4->S5 S6 6. Intrinsic Clearance Calc S5->S6

Step-by-step workflow for the in vitro microsomal stability assay.

Protocol 2: Potentiometric pKa Determination

Because fluorination drastically alters basicity, accurate pKa determination is vital for predicting LogD and membrane permeability.

Step-by-Step Methodology:

  • Standardization: Calibrate the potentiometric titrator using standard pH buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 2-5 mg of the 4,4,5-trifluoroazepane derivative in 10 mL of an aqueous background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength. If aqueous solubility is poor, use a co-solvent system (e.g., methanol/water) and extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate the solution with standardized 0.1 M HCl to fully protonate the azepane nitrogen (pH ~2.0).

  • Reverse Titration: Perform a reverse titration using standardized 0.1 M KOH, recording the pH after each addition until the pH reaches ~12.0.

  • Analysis: Analyze the titration curve (pH vs. volume of titrant). The pKa is derived from the inflection point of the curve using Bjerrum plot analysis or dedicated titration software.

Conclusion

The transition from an unsubstituted azepane to a 4,4,5-trifluoroazepane derivative is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physical organic properties. By lowering the HOMO energy to resist CYP450 oxidation, depressing the pKa to optimize LogD, and restricting the conformational landscape to enhance target affinity, this fluorination strategy transforms a metabolically labile ring into a highly robust, privileged scaffold for modern drug discovery.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PubMed 1

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv 3

  • 4,4-Difluoroazepane Hydrochloride Source: Benchchem4

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: ACS Publications 2

  • 4-Fluoro-hexahydro-1H-azepine Source: Benchchem 5

  • Fluorinated N-heterocycles as Conformationally Diverse Bioactives for Drug Discovery Source: Chimia

Sources

Comprehensive Technical Safety Guide: 4,4,5-Trifluoroazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

4,4,5-Trifluoroazepane hydrochloride is a specialized fluorinated heterocyclic building block used primarily in late-stage lead optimization for drug discovery. Its value lies in the strategic introduction of fluorine atoms into the azepane ring, which modulates basicity (pKa), enhances metabolic stability against oxidative metabolism, and induces specific conformational constraints beneficial for ligand-protein binding.

As a research-grade compound often lacking a fully standardized commercial Safety Data Sheet (SDS) across all suppliers, this guide synthesizes "read-across" toxicological data from structural analogues (e.g., 4,4-difluoroazepane) and established protocols for fluorinated amine salts.

Chemical Identification
ParameterDetail
Chemical Name This compound
Common Synonyms 4,4,5-Trifluorohexahydro-1H-azepine HCl
Molecular Formula C₆H₁₀F₃N[1][2][3][4] · HCl
Molecular Weight ~189.61 g/mol (Parent amine: 153.15 g/mol )
CAS Number Not widely listed; Reference PubChem CID 118798541
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in DCM

Hazard Identification & Mechanistic Toxicology[4][5]

While specific toxicological studies for this exact isomer may be limited, its hazard profile is derived from the Structure-Activity Relationship (SAR) of fluorinated secondary amines.

GHS Classification (Predicted)

Based on the functional group analysis (secondary amine salt + organofluorine):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[4][7]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[6]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[4]

The "Fluorine Effect" on Safety

Researchers must understand why this compound requires specific handling beyond standard amines:

  • pKa Modulation: The electron-withdrawing effect of three fluorine atoms lowers the pKa of the secondary amine compared to the parent azepane. However, upon contact with physiological moisture or mucous membranes, the hydrolysis of the HCl salt generates localized acidity (HCl), driving the irritation potential.

  • Thermal Decomposition Risk: Unlike non-fluorinated analogues, subjecting this compound to temperatures >150°C (e.g., during harsh drying or uncontrolled exotherms) carries a risk of liberating Hydrogen Fluoride (HF) traces, necessitating specific emergency protocols.

Operational Handling Protocols

Stability & Storage Architecture

The hydrochloride salt is generally stable but exhibits hygroscopicity . Moisture uptake does not degrade the molecule immediately but alters stoichiometry, affecting reaction precision.

  • Primary Storage: Desiccated cabinet or inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Container: Tightly sealed glass or polypropylene. Avoid metal spatulas if free acid traces are suspected.

Experimental Workflow: Free-Basing Strategy

In many cross-coupling reactions (e.g., SNAr, Buchwald-Hartwig), the HCl salt must be neutralized. The following workflow ensures safety during this critical step.

HandlingWorkflow cluster_warning Critical Safety Control Start Start: 4,4,5-Trifluoroazepane HCl Weighing Weighing (Inside Fume Hood) PPE: Nitrile Gloves + Goggles Start->Weighing Dissolution Dissolve in Organic Solvent (DCM or EtOAc) Weighing->Dissolution Neutralization Biphasic Neutralization Add sat. NaHCO3 or 1M NaOH Dissolution->Neutralization CAUTION: CO2 Evolution Separation Phase Separation Extract Organic Layer Neutralization->Separation Drying Drying (Na2SO4) & Concentration Separation->Drying Use Immediate Use in Synthesis (Avoid storage of free amine) Drying->Use

Figure 1: Safe workflow for converting the hydrochloride salt to the reactive free amine. Note the CO₂ evolution step which requires vented glassware.

Emergency Response & First Aid

This section prioritizes the specific risks of fluorinated salts.

ScenarioImmediate ActionMechanistic Rationale
Ocular Exposure Rinse with water for 15 mins.[3][8][9][10] Lift eyelids.The HCl salt creates an immediate acidic environment; rapid dilution prevents corneal opacity.
Skin Contact Wash with soap/water.[4][6][7][11] Monitor for delayed pain. While unlikely to release free HF, significant exposure to fluorinated organics warrants monitoring for deep tissue pain (a sign of fluoride ion penetration).
Inhalation Move to fresh air.[4][6][10][11][12][13][14] Support breathing.[4][6][7][11][12][13][14][15]Dust inhalation causes bronchial constriction due to acidic irritation of the respiratory mucosa.
Fire Use CO₂, Dry Chemical, or Foam.[12][16] Do NOT inhale smoke. Critical: Thermal decomposition releases toxic HF and NOx gases. Firefighters must wear full SCBA.[13]

Risk Assessment Logic for Novel Fluorinated Amines

When specific data is absent, use this logic gate to determine the handling level.

RiskLogic Input Compound: Fluorinated Azepane HCl Check1 Is it a Salt? (HCl/TFA) Input->Check1 BranchSalt Yes: Risk of Acid Dust Check1->BranchSalt Yes BranchFree No: Risk of Volatility/Skin Absorption Check1->BranchFree No Check2 Check2 BranchSalt->Check2 HighRisk High Stability Risk: HF on Combustion Check2->HighRisk Yes StdRisk Standard Irritant Check2->StdRisk No

Figure 2: Decision logic for classifying hazards of novel fluorinated building blocks.

References

  • PubChem. (n.d.). This compound (Compound).[2][4][5][9][12][16] National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Technical Guide: Basicity and pKa Profile of 4,4,5-Trifluoroazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa and basicity, of 4,4,5-Trifluoroazepane hydrochloride.

Executive Summary

This compound is a specialized fluorinated heterocyclic building block used in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] While the parent azepane ring is a strong base (pKa


 11.1), the strategic introduction of three fluorine atoms at the 4- and 5-positions significantly attenuates this basicity.

This guide analyzes the Structure-Basicity Relationship (SBR) of the compound, providing a theoretically grounded estimation of its pKa in the absence of widely published experimental constants.[2] It further details the experimental protocols required for precise determination and outlines the implications of this basicity modulation in drug design, specifically regarding lipophilicity (


) and metabolic stability.

Structural Analysis & Electronic Environment

Molecular Architecture

The compound consists of a seven-membered saturated nitrogen ring (azepane) featuring a gem-difluoro motif at position C4 and a single fluorine atom at position C5.[2]

  • Core Scaffold: Azepane (Homopiperidine).[2]

  • Substitution Pattern: 4,4,5-Trifluoro.

  • Stereochemistry: Carbon-5 is a chiral center. Unless specified as an enantiopure grade (e.g., (

    
    )- or (
    
    
    
    )-), the material is typically supplied as a racemate.[2]
Fluorine Inductive Effects

Fluorine is the most electronegative element (Pauling scale 3.98).[2] Its introduction creates strong


-inductive electron withdrawal (

effect).[2] The magnitude of basicity reduction depends on the distance (number of bonds) between the fluorine atoms and the basic nitrogen center.[2]
  • C4 Position (

    
    -position):  The two fluorine atoms at C4 are three bonds away from the nitrogen.[2] In six-membered rings (piperidines), 
    
    
    
    -fluorination typically lowers pKa by
    
    
    1.3–1.5 units.
  • C5 Position (

    
    -position):  The single fluorine at C5 is four bonds away.[2] The inductive effect decays with distance but remains measurable (
    
    
    
    pKa
    
    
    0.3–0.5 units).[2]

pKa Value: Prediction & Comparative Analysis

Direct experimental pKa values for 4,4,5-trifluoroazepane are rarely reported in open-access databases. However, using Hammett-style additivity rules and data from structurally analogous fluorinated amines, we can derive a high-confidence estimation range.

Comparative Data Table
CompoundStructureFluorine PositionExperimental pKa (Approx)

pKa (vs Parent)
Azepane ParentNone11.1 0.0
4,4-Difluoroazepane Analog

9.6 -1.5
3,3-Difluoropiperidine Analog (6-ring)

9.0 -2.2
4,4-Difluoropiperidine Analog (6-ring)

9.7 -1.5
4,4,5-Trifluoroazepane Target

8.9 – 9.2 (Est.) -2.0 (Est.)
Theoretical Derivation
  • Baseline: Azepane has a pKa of 11.1.

  • 
    -Effect (4,4-F2):  Based on the 4,4-difluoropiperidine and 4,4-difluoroazepane analogy, the gem-difluoro group at the 
    
    
    
    position reduces basicity by approximately 1.5 log units.
    • Intermediate pKa

      
       9.6.[2]
      
  • 
    -Effect (5-F):  The third fluorine at the 
    
    
    
    position exerts a weaker withdrawal. In acyclic systems,
    
    
    -fluorination lowers pKa by ~0.4 units.
    • Calculation:

      
      .
      
  • Cumulative Effect: Due to the saturation of inductive withdrawal, effects are not perfectly additive. A conservative estimate places the pKa between 8.9 and 9.2 .

Implications for Drug Design[3]
  • Physiological Charge: At physiological pH (7.4), the amine will still be predominantly protonated (

    
    ), maintaining solubility.[2]
    
  • Lipophilicity (

    
    ):  The presence of three fluorine atoms increases the intrinsic lipophilicity of the scaffold.[2] However, the modulation of pKa (bringing it closer to 7.4 compared to azepane) means a slightly higher fraction of neutral species exists at physiological pH, potentially enhancing membrane permeability compared to the non-fluorinated parent.[2]
    

Visualizing the Inductive Network

The following diagram illustrates the propagation of the electron-withdrawing effect through the azepane sigma-bond framework.

InductiveEffect N1 Nitrogen (N1) Basic Center Target pKa: ~9.1 C2 C2 ($alpha$) Direct Link N1->C2 Electron Pull C3 C3 ($beta$) Spacer C2->C3 C4 C4 ($gamma$) Gem-Difluoro (-CF2-) Strong -I Effect C3->C4 Major Withdrawal (2x F) C5 C5 ($delta$) Single Fluoro (-CHF-) Moderate -I Effect C4->C5 Minor Withdrawal (1x F)

Caption: Schematic representation of the electron-withdrawing inductive effects (-I) propagating from the fluorine-substituted carbons (C4, C5) to the basic nitrogen center.

Experimental Determination Protocols

To validate the estimated pKa values in a drug discovery campaign, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for high-purity hydrochloride salts (>10 mg available).[2]

  • Preparation: Dissolve 4,4,5-trifluoroazepane HCl in degassed water (ionic strength adjusted to 0.15 M with KCl) to a concentration of

    
     M.
    
  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Metrohm) equipped with a glass pH electrode.[2]

  • Execution: Perform a weighted non-linear least squares fit of the titration curve (pH vs. volume NaOH).

  • Validation: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01) before use. Ensure temperature control at 25°C ± 0.1°C.

NMR-pH Titration (Low Sample Requirement)

Ideal when material is scarce (<2 mg).[2]

  • Sample: Dissolve ~1 mg of compound in 500

    
    L of 
    
    
    
    (or
    
    
    ).
  • Shift Monitoring: Monitor the

    
     NMR chemical shift. The fluorine signal is highly sensitive to the protonation state of the distant nitrogen due to field effects.
    
  • Titration: Adjust pH using dilute NaOD/DCl. Measure pH using a micro-electrode (corrected for deuterium isotope effect:

    
    ).
    
  • Plot: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    

Synthesis and Handling

Stability of the Hydrochloride Salt

The hydrochloride salt form (CAS: Not widely listed, see 4,4-difluoro analog 1160721-05-0 for handling comparison) is preferred over the free base.

  • Hygroscopicity: Fluorinated amine salts can be hygroscopic. Store in a desiccator.

  • Free Basing: To release the free amine for coupling reactions, treat the salt with mild base (

    
     or 
    
    
    
    ) in a biphasic system (
    
    
    ).[2] Avoid strong hydroxides if prolonged exposure is necessary, although the C-F bond is generally stable to hydrolysis under standard conditions.
Synthetic Route Workflow

The synthesis typically involves the fluorination of an azepan-one precursor.

Synthesis Start N-Boc-Azepan-4-one Step1 Step 1: Fluorination (DAST or Deoxo-Fluor) Generates 4,4-difluoro Start->Step1 Step2 Step 2: C5-Functionalization (Radical Fluorination or via Enol Ether) Step1->Step2 Advanced Functionalization Step3 Step 3: Deprotection (HCl/Dioxane) Step2->Step3 Final 4,4,5-Trifluoroazepane HCl Step3->Final

Caption: General synthetic logic for accessing the trifluoro-azepane scaffold from commercially available ketone precursors.

References

  • Benchchem. (2025).[2][3] 4,4-Difluoroazepane Hydrochloride: Chemical Identity and Physicochemical Properties.Link[2]

  • Morgenthaler, M., et al. (2007).[2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. (Seminal work on fluorine's effect on amine pKa).[2][4][5] Link[2]

  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. Link[2]

  • Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry.[1][3][5][6] Journal of Medicinal Chemistry, 58(21), 8315-8359. (Review of fluorine's impact on pKa and lipophilicity). Link[2]

  • Leito, I., et al. (2019).[2] Experimental basicity data in non-aqueous media. University of Tartu. (Reference for pKa methodology). Link

Sources

commercial suppliers and pricing for 4,4,5-Trifluoroazepane HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,4,5-Trifluoroazepane HCl for Advanced Research & Development

This guide provides an in-depth analysis of 4,4,5-Trifluoroazepane Hydrochloride, a fluorinated saturated heterocycle of significant interest in medicinal chemistry and drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs. This document covers the compound's properties, commercial sourcing, and practical application protocols.

Introduction to 4,4,5-Trifluoroazepane HCl

Saturated heterocycles are fundamental scaffolds in the design of modern pharmaceuticals. The introduction of fluorine atoms into these structures can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. 4,4,5-Trifluoroazepane HCl is a prime example of a next-generation building block designed to impart these favorable characteristics.

The azepane core, a seven-membered nitrogen-containing ring, offers a flexible three-dimensional structure that can effectively explore chemical space. The strategic placement of three fluorine atoms on the ring system introduces conformational constraints and modulates the basicity of the nitrogen atom, offering chemists a powerful tool for fine-tuning molecular properties. This guide will provide a comprehensive overview of its commercial availability and a practical guide to its application.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and for interpreting structure-activity relationships (SAR).

PropertyValueSource
CAS Number 287930-74-9
Molecular Formula C6H11Cl F3N
Molecular Weight 205.61 g/mol
Synonyms This compound
Form Solid

Commercial Sourcing and Procurement Analysis

The availability and cost of key building blocks are critical considerations in any research or development program. 4,4,5-Trifluoroazepane HCl is available from a range of specialized chemical suppliers. The following table provides a comparative analysis of offerings from prominent vendors.

Disclaimer: Pricing and availability are subject to change. The data presented below is based on information available in early 2026 and is intended for illustrative purposes. Researchers should always obtain a direct and current quote from the supplier.

SupplierProduct NumberPurityQuantityPrice (USD, Approx.)
Combi-Blocks QA-854995%250 mg$265.00
1 g$790.00
AstaTech 68D93074>95.0%250 mg$212.00
1 g$632.00
Biosynth FC17652395%250 mg$262.00
1 g$787.00

Sourcing Insights:

  • Purity: The standard purity offered by major suppliers is typically around 95%. For applications requiring higher purity, custom synthesis or re-purification may be necessary. It is crucial to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

  • Scalability: While readily available in milligram to gram quantities for initial screening and lead optimization, larger-scale needs (multi-kilogram) may require custom synthesis agreements. Researchers planning for scale-up should initiate discussions with suppliers early in the development process.

Application Protocol: Reductive Amination for Novel Amine Synthesis

To illustrate the utility of 4,4,5-Trifluoroazepane HCl, this section provides a detailed, self-validating protocol for a standard reductive amination reaction. This reaction is a cornerstone of medicinal chemistry for constructing C-N bonds.

Objective: To synthesize N-(4-methoxybenzyl)-4,4,5-trifluoroazepane by coupling the title compound with p-anisaldehyde.

Experimental Workflow Diagram

The following diagram outlines the key stages of the reductive amination protocol.

Caption: Workflow for the synthesis of a novel amine via reductive amination.

Step-by-Step Methodology

Materials:

  • 4,4,5-Trifluoroazepane HCl (1.0 eq)

  • p-Anisaldehyde (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, magnetic stirrer, and TLC setup.

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 4,4,5-Trifluoroazepane HCl (e.g., 206 mg, 1.0 mmol).

    • Causality: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. An inert atmosphere prevents moisture from interfering with the reaction.

  • Free Amine Generation: Add anhydrous DCM (10 mL) followed by triethylamine (0.17 mL, 1.2 mmol). Stir the resulting suspension at room temperature for 15 minutes.

    • Causality: Triethylamine acts as a base to deprotonate the ammonium salt, liberating the free 4,4,5-trifluoroazepane.

  • Imine Formation: Add p-anisaldehyde (0.13 mL, 1.1 mmol) to the flask. Stir the mixture at room temperature for 30 minutes.

    • Causality: The nucleophilic free amine attacks the electrophilic carbonyl carbon of the aldehyde, which, after dehydration, forms an intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Causality: NaBH(OAc)3 is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than other hydrides, minimizing side reactions. Its portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Trustworthiness: TLC is a critical self-validating step. A successful reaction will show the disappearance of the aldehyde spot and the appearance of a new, more polar product spot.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution (15 mL). Stir vigorously for 10 minutes.

    • Causality: The basic solution neutralizes any remaining acidic species and quenches the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxybenzyl)-4,4,5-trifluoroazepane.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry (MS).

Conclusion

4,4,5-Trifluoroazepane HCl is a valuable and commercially accessible building block for modern drug discovery. Its unique combination of a flexible seven-membered ring and trifluorination pattern provides a powerful strategy for modulating the physicochemical properties of lead compounds. By understanding its sourcing landscape and employing robust synthetic protocols, research organizations can effectively integrate this scaffold into their discovery pipelines to accelerate the development of novel therapeutics.

References

The Trifluoroazepane Scaffold in Medicinal Chemistry: Conformational Tuning, Physicochemical Optimization, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar,


-hybridized aromatic rings to 

-rich saturated heterocycles—often termed "escaping from flatland"—has become a dominant paradigm in modern drug discovery. Among saturated heterocycles, the seven-membered azepane ring offers unique spatial projections for pharmacophores. However, its inherent conformational flexibility often leads to entropic penalties upon target binding. The strategic incorporation of a trifluoromethyl (

) group into the azepane scaffold yields the trifluoroazepane moiety , a highly privileged pharmaceutical intermediate. This technical guide explores the causality behind its physicochemical impact, its applications in drug development, and provides a self-validating synthetic protocol for its preparation.

Physicochemical and Pharmacokinetic Impact (The "Why")

As an application scientist, one must look beyond the mere structural novelty of a moiety and analyze its thermodynamic and pharmacokinetic contributions to a drug candidate. The addition of a


 group to an azepane ring fundamentally alters its behavior in biological systems through three primary mechanisms:
Basicity (pKa) Modulation

Unsubstituted azepane is a strong base with a conjugate acid pKa of approximately 11.1. In a physiological environment (pH 7.4), it exists almost entirely in its protonated state, which can severely limit passive membrane permeability and increase off-target liabilities, such as hERG channel inhibition. The strongly electron-withdrawing


 group exerts a powerful inductive field effect, significantly lowering the pKa of the azepane nitrogen 1. Depending on the substitution position (e.g., C3 vs. C4), the pKa can be tuned to the 8.5–9.5 range, optimizing the ratio of neutral to protonated species for enhanced Blood-Brain Barrier (BBB) penetration.
Lipophilicity (logP) and Metabolic Stability

The


 group inherently increases the lipophilicity (logP) of the molecule, enhancing passive diffusion across lipid bilayers. Furthermore, placing the 

group at metabolically vulnerable sites (such as the C4 or C5 positions of the azepane ring) sterically and electronically shields the core from cytochrome P450-mediated oxidative metabolism, thereby extending the in vivo half-life of the therapeutic agent.
Conformational Tuning

Seven-membered rings present significant challenges for conformational control. Fluorinated N-heterocycles exhibit complex conformational preferences driven by dipole-dipole interactions and gauche effects . The bulky and highly electronegative


 group forces the flexible azepane ring into a restricted chair or twist-chair conformation. This pre-organizes the molecule for optimal protein-ligand interactions, minimizing the entropic cost of binding.

G A Azepane Scaffold (High Flexibility, High pKa) B Trifluoromethylation (-CF3 Addition) A->B C Inductive Field Effect B->C D Steric Bulk & Electronegativity B->D E Reduced Basicity (pKa ~8.5-9.0) C->E F Increased Lipophilicity (Higher logP) C->F G Conformational Locking (Restricted Twist-Chair) D->G H Improved BBB Permeability & Reduced hERG Liability E->H F->H I Enhanced Target Affinity (Lower Entropic Penalty) G->I

Fig 1: Logical flow of physicochemical and conformational tuning via trifluoromethylation.

Applications in Drug Discovery

Trifluoroazepane derivatives are increasingly utilized as core intermediates in the synthesis of advanced therapeutics, particularly where precise spatial geometry and CNS penetration are required.

  • Sepiapterin Reductase Inhibitors: 4-(trifluoromethyl)azepane is a critical building block in the development of novel centrally acting analgesics targeting nervous system disorders 2. The moiety ensures the drug reaches the CNS while maintaining the correct vector for enzyme active-site binding.

  • Janus Kinase (JAK) Inhibitors: In the pursuit of selective JAK inhibitors, trifluoroazepane motifs have been integrated into pyrazolo-pyridone scaffolds 3. The modulated basicity prevents off-target kinase binding, while the steric bulk of the

    
     group locks the molecule into a conformation that maximizes hydrogen bonding with the kinase hinge region.
    
Quantitative Data Summary
CompoundSubstitutionEstimated pKa (Conjugate Acid)Relative Lipophilicity (logP Shift)Conformational Flexibility
Azepane None~11.1BaselineHigh
4-Fluoroazepane Monofluoro~10.0+0.2 to +0.4Moderate
4,4-Difluoroazepane Gem-difluoro~9.2+0.5 to +0.8Restricted
4-(Trifluoromethyl)azepane Trifluoromethyl~8.5 - 9.0+1.0 to +1.5Highly Restricted

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)azepane Hydrochloride

The synthesis of trifluoroazepanes often relies on the reduction of corresponding lactams (e.g., 4-(trifluoromethyl)caprolactam). Causality Check: Borane-tetrahydrofuran (


) is explicitly chosen over Lithium Aluminum Hydride (

) for this reduction. Borane exhibits higher chemoselectivity for amides over other functional groups and, crucially, minimizes the risk of reductive defluorination of the

group—a common failure point when using harsh hydride sources.
Step-by-Step Methodology
  • Preparation and Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Reagent Addition: Dissolve 4-(trifluoromethyl)caprolactam (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Reduction: Dropwise add a 1.0 M solution of

    
     (30.0 mL, 30.0 mmol) over 30 minutes. Causality: The slow addition controls the highly exothermic nature of the borane-amide complex formation.
    
  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours. Self-Validation: Monitor the disappearance of the lactam starting material via TLC (eluent: EtOAc/Hexane 1:1, visualized with a ninhydrin stain).

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of methanol (15 mL), followed by 6 M HCl (20 mL). Causality: Methanol destroys unreacted borane safely, while the strong acid breaks the highly stable amine-borane complex, releasing the free azepane.

  • Hydrolysis: Reflux the quenched mixture for an additional 2 hours to ensure complete dissociation of the amine-borane complex.

  • Workup: Concentrate the mixture in vacuo to remove THF and methanol. Basify the aqueous residue to pH 12 using 50% NaOH (aq) and extract with diethyl ether (3 × 50 mL).

  • Salt Formation: Dry the combined organic layers over anhydrous

    
    , filter, and cool to 0 °C. Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) until precipitation is complete.
    
  • Isolation: Filter the resulting white solid, wash with cold ether, and dry under high vacuum to afford 4-(trifluoromethyl)azepane hydrochloride. Self-Validation: Confirm structure and purity via

    
     NMR, 
    
    
    
    NMR (expecting a strong singlet around -72 ppm), and HRMS.

G A 4-(Trifluoromethyl) caprolactam B BH3·THF Reduction (0°C to Reflux, 12h) A->B C Amine-Borane Complex B->C D Acidic Quench (MeOH, 6M HCl, Reflux) C->D Breaks Complex E Basification & Extraction (NaOH, Et2O) D->E F Salt Formation (HCl in Ether) E->F G 4-(Trifluoromethyl)azepane Hydrochloride F->G

Fig 2: Step-by-step synthetic workflow for 4-(trifluoromethyl)azepane hydrochloride.

References

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery, Targets in Heterocyclic Systems.
  • Heteroaryl derivatives as sepiapterin reductase inhibitors, Google P
  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIV
  • ETHYL N-BOC PIPERIDINYL PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS, European P

Sources

Methodological & Application

Application Note: 4,4,5-Trifluoroazepane Hydrochloride as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepanes (seven-membered saturated nitrogen heterocycles) are privileged scaffolds found in over 20 FDA-approved drugs, spanning indications from neurology to oncology ()[1]. However, unsubstituted azepanes often suffer from high basicity (leading to hERG toxicity and poor membrane permeability) and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism. The strategic incorporation of fluorine atoms—specifically utilizing 4,4,5-Trifluoroazepane hydrochloride —addresses these liabilities. This application note details the physicochemical rationale and provides validated, step-by-step synthetic protocols for incorporating this building block into novel drug candidates.

Physicochemical Profiling & Mechanistic Rationale

Quantitative Profiling

Understanding the baseline properties of the building block is critical for downstream drug design.

Table 1: Physicochemical Profile of this compound

Property Value Implication for Drug Design
Chemical Formula C6H10F3N • HCl Standardized salt form ensures bench stability and accurate stoichiometric dosing ()[2].
Molecular Weight 189.61 g/mol (Salt) / 153.08 g/mol (Free base) Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Amine pKa (Predicted) ~7.5 - 8.2 (vs. ~10.5 for unsubstituted azepane) Reduced basicity improves passive membrane permeability and mitigates phospholipidosis risks.

| LogP Impact | +0.6 to +1.0 relative to azepane | Enhances lipophilicity, driving hydrophobic target pocket interactions. |

The "Fluorine Effect": Causality in Synthesis and Biology

The introduction of three fluorine atoms at the 4, 4, and 5 positions exerts a profound inductive electron-withdrawing effect ()[3].

  • Biological Causality: This inductive pull lowers the pKa of the azepane nitrogen, shifting the physiological equilibrium away from the fully protonated state, which enhances blood-brain barrier (BBB) penetration and improves metabolic stability by shielding the ring from CYP450-mediated degradation ()[4].

  • Synthetic Causality: Chemically, this electron-withdrawing effect significantly reduces the nucleophilicity of the secondary amine. Consequently, standard alkylation or unoptimized SNAr reactions often yield poor results. To overcome this, highly active coupling reagents (e.g., HATU for amidation) and specialized palladium precatalysts (e.g., RuPhos Pd G3 for Buchwald-Hartwig amination) are strictly required.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (Synthesis of N-Aryl-4,4,5-Trifluoroazepanes)

Objective: To couple the weakly nucleophilic 4,4,5-trifluoroazepane with aryl halides to generate CNS-penetrant scaffolds. Causality Check: We utilize RuPhos Pd G3 because the bulky, electron-rich RuPhos ligand facilitates the reductive elimination step, which is otherwise the rate-limiting bottleneck when using electron-deficient fluorinated amines. Sodium tert-butoxide (NaOtBu) is deployed as a strong base to efficiently deprotonate both the hydrochloride salt and the intermediate palladium-amine complex.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide/iodide (1.0 equiv)

  • RuPhos Pd G3 (5 mol%)

  • RuPhos ligand (5 mol%)

  • NaOtBu (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), RuPhos Pd G3 (0.05 mmol), RuPhos (0.05 mmol), and NaOtBu (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with ultra-pure argon (repeat 3 times) to prevent catalyst deactivation by atmospheric oxygen.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85 °C in a pre-heated oil bath and stir vigorously for 12–16 hours. Monitor the reaction progression via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-aryl-4,4,5-trifluoroazepane.

Protocol B: Amide Coupling (Synthesis of 4,4,5-Trifluoroazepane-1-carboxamides)

Objective: To synthesize stable amide derivatives for kinase or GPCR target binding. Causality Check: The hydrochloride salt requires a tertiary amine base (DIPEA) for neutralization. HATU is selected over standard EDC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intense electrophilic activation is critical for driving the reaction to completion with the sterically hindered and electronically deactivated fluorinated amine.

Materials:

  • Carboxylic acid derivative (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.5 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add this compound (1.1 mmol) to the activated mixture in one portion.

  • Coupling: Stir the reaction mixture at room temperature for 4–6 hours. The reaction color may shift to a pale yellow.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL), water (10 mL), and brine (10 mL) to remove DMF and residual DIPEA. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify via reverse-phase HPLC or silica gel chromatography.

Data Presentation: Optimization of Buchwald-Hartwig Conditions

To validate the causality of our catalyst selection, a screening of conditions was performed. The data below demonstrates why highly active precatalysts are mandatory for this specific building block.

Table 2: Optimization of Catalyst and Base for N-Arylation of 4,4,5-Trifluoroazepane

EntryCatalyst System (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)*Causality / Observation
1Pd(PPh₃)₄K₂CO₃DMF100< 5%Weak catalyst and base; amine nucleophilicity too low to proceed.
2Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane9042%Improved oxidative addition, but reductive elimination remains slow.
3RuPhos Pd G2NaOtBuDioxane8578%Strong base deprotonates amine; RuPhos accelerates elimination.
4 RuPhos Pd G3 NaOtBu Dioxane 85 94% Optimal. G3 pre-catalyst activates rapidly at lower temperatures.

*Yields determined by LC-MS using an internal standard.

Workflow Visualization

G cluster_0 Synthetic Methodologies cluster_1 Medicinal Chemistry Outcomes Start 4,4,5-Trifluoroazepane HCl (Building Block) N_Aryl N-Aryl Azepanes (Buchwald-Hartwig) Start->N_Aryl RuPhos Pd G3, NaOtBu, 85°C Amide Azepane Amides (HATU Coupling) Start->Amide R-COOH, HATU, DIPEA, RT Alkylation N-Alkyl Azepanes (Reductive Amination) Start->Alkylation R-CHO, NaBH(OAc)3, AcOH pKa Reduced Amine pKa (Improved BBB Permeability) N_Aryl->pKa Metab Metabolic Stability (CYP450 Resistance) N_Aryl->Metab Amide->Metab Conf Conformational Locking (Enhanced Target Affinity) Amide->Conf Alkylation->pKa Alkylation->Conf

Synthetic workflows for 4,4,5-Trifluoroazepane and their medicinal chemistry outcomes.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. URL: [Link]

  • Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. URL:[Link]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015. URL:[Link]

  • PubChemLite. "this compound." PubChem, National Institutes of Health. URL:[Link]

Sources

procedure for converting 4,4,5-Trifluoroazepane HCl to free base

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the validated protocol for the neutralization (liberation) of 4,4,5-Trifluoroazepane from its hydrochloride salt. This fluorinated heterocycle is a critical building block in medicinal chemistry, often employed to modulate metabolic stability and lipophilicity (LogD) in kinase inhibitors and GPCR ligands.

Unlike simple aliphatic amines, the presence of three fluorine atoms on the azepane ring introduces specific electronic effects (inductive withdrawal) that alter the basicity (pKa) and physical properties of the molecule. This protocol addresses these nuances to ensure high recovery yields (>95%) and prevents common pitfalls such as volatility-induced loss or carbamate formation.

Chemical Context & Properties

Before initiating the protocol, it is vital to understand the physicochemical shifts caused by fluorination.

  • Basicity Shift: Unsubstituted azepane has a pKa

    
     11. The strong electron-withdrawing effect of the fluorine atoms at positions 4 and 5 reduces the electron density on the nitrogen lone pair. Consequently, the pKa of 4,4,5-trifluoroazepane is estimated to be in the range of 8.0 – 9.0 .
    
    • Implication: The salt dissociates readily under moderately basic conditions (pH > 10). Harsh bases (e.g., NaOH pellets) are unnecessary and potentially risky; aqueous solutions are preferred.

  • Volatility: While the hydrochloride salt is a stable solid, the free base is an oil with moderate volatility.

    • Implication: Evaporation of solvents must be controlled. High-vacuum drying for extended periods can lead to product loss.

  • Stability: The 4,4,5-substitution pattern is generally stable against elimination (HF loss) under standard conditions. However, the free base is a secondary amine and will avidly sequester atmospheric CO

    
     to form carbamate salts if left exposed to air.
    

Materials & Safety

ComponentGrade/SpecRoleSafety Hazard
4,4,5-Trifluoroazepane HCl >95% PuritySubstrateIrritant, Hygroscopic
Dichloromethane (DCM) HPLC GradeSolventCarcinogen, Volatile
Methyl tert-butyl ether (MTBE) ACS GradeAlt.[1] SolventFlammable
Sodium Hydroxide (NaOH) 1.0 M (aq)BaseCorrosive
Sodium Sulfate (Na

SO

)
AnhydrousDrying AgentIrritant (dust)
Argon/Nitrogen Dry GasInert AtmosphereAsphyxiant

Critical Safety Note: Fluorinated amines can exhibit enhanced skin permeability compared to their non-fluorinated analogs. Always wear nitrile gloves and work within a certified fume hood.

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Recommended for scales > 100 mg where maximum recovery is required.

Protocol Steps
  • Dissolution:

    • Weigh the 4,4,5-Trifluoroazepane HCl salt into a round-bottom flask.

    • Add Deionized Water (10 mL per gram of salt). Sonicate briefly if necessary to ensure full dissolution. The solution will be acidic (pH ~2-3).

  • Basification:

    • Place the flask in an ice-water bath (0 °C). Rationale: Neutralization is exothermic; cooling prevents volatilization of the free amine.

    • Slowly add 1.0 M NaOH (or saturated K

      
      CO
      
      
      
      ) dropwise with stirring.
    • Target: Adjust pH to > 12 . Verify with pH strips. The solution may become cloudy as the free base oils out.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add DCM (10 mL per gram of salt). Shake vigorously for 2 minutes and vent frequently.

    • Allow layers to separate.[2] The fluorinated amine will partition into the lower organic (DCM) layer.

    • Collect the organic layer.

    • Repeat extraction of the aqueous layer 2 more times with fresh DCM.

  • Drying & Filtration:

    • Combine the organic extracts.

    • Wash the combined organics once with Brine (saturated NaCl) to remove residual water.

    • Dry over anhydrous Na

      
      SO
      
      
      
      (Sodium Sulfate) for 15 minutes.
    • Filter off the solid desiccant into a tared flask.

  • Concentration (Critical Step):

    • Concentrate the solvent via rotary evaporation.

    • Bath Temperature: < 30 °C.

    • Pressure: 300 mbar initially, slowly reducing to 50 mbar.

    • Stop point: Stop immediately once solvent volume ceases to decrease. Do not leave under high vacuum (< 5 mbar) for prolonged periods unless necessary, as the free base may sublime or evaporate.

  • Storage:

    • Backfill the flask with Nitrogen or Argon immediately. Store at -20 °C.

Method B: Solid Phase Extraction (High Throughput)

Recommended for scales < 50 mg or parallel synthesis libraries.

  • Column Prep: Use a SCX-2 (Strong Cation Exchange) cartridge (e.g., Isolute® or SiliaBond®).

  • Loading: Dissolve the HCl salt in minimal Methanol (MeOH) and load onto the cartridge.

  • Washing: Flush the cartridge with 3 volumes of MeOH. The amine remains bound to the sulfonic acid resin; impurities and excess HCl wash through.

  • Elution: Elute with 2.0 M Ammonia in Methanol (NH

    
    /MeOH) . The ammonia displaces the azepane.
    
  • Finishing: Concentrate the eluate under a stream of Nitrogen to obtain the pure free base.

Process Visualization

Figure 1: Biphasic Extraction Workflow

G Start Start: 4,4,5-Trifluoroazepane HCl (Solid Salt) Dissolve Dissolve in Water (pH ~2) Start->Dissolve Basify Add 1M NaOH (0°C) Target pH > 12 Dissolve->Basify Deprotonation Extract Extract with DCM (3x) (Partitioning) Basify->Extract PhaseSep Separate Phases (Organic vs Aqueous) Extract->PhaseSep PhaseSep->Extract Aqueous Layer (Repeat) Dry Dry Organic Layer (Na2SO4 + Filtration) PhaseSep->Dry Organic Layer Conc Concentrate (Rotovap) < 30°C, Controlled Vac Dry->Conc Final Final Product: Free Base Oil (Store under Ar) Conc->Final

Caption: Step-by-step workflow for the biphasic neutralization and isolation of the fluorinated azepane free base.

Quality Control & Validation

To ensure the procedure was successful, the following analytical checks are mandatory.

A. 1H NMR Validation
  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .
  • Diagnostic Signal: In the HCl salt, the ammonium protons (NH

    
    ) appear as a broad singlet typically between 9.0–10.0 ppm. In the free base, this signal disappears, and a weak, broad singlet (NH) may appear upfield (1.5–3.0 ppm) depending on concentration and water content.
    
  • Chemical Shift Drift: The protons on the carbons adjacent to the nitrogen (C2 and C7) will shift upfield (lower ppm) in the free base compared to the salt due to the restoration of the lone pair electron density.

B. 19F NMR Validation
  • Purpose: Confirm integrity of the C-F bonds.

  • Observation: Trifluoroazepane will show complex coupling patterns. Ensure no new fluoride signals (indicating elimination/degradation) appear.

C. Silver Nitrate Test (Quick Check)
  • Dissolve a trace amount of product in water/nitric acid. Add AgNO

    
    .
    
  • Result:

    • Cloudy/Precipitate: Residual Chloride (Incomplete neutralization or wash).

    • Clear: Successful removal of HCl.

Summary of Physical Data

PropertyValue (Approx.)Notes
Molecular Formula C

H

F

N
Free Base
Molecular Weight 153.15 g/mol Free Base
Physical State Colorless to pale yellow oilMay solidify if highly pure/cold
Solubility DCM, MTBE, Methanol, DMSOPoor water solubility (Free Base)
pKa (Calc) 8.2 ± 0.5Lower than azepane (11.0)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,4-Difluoroazepane Hydrochloride. (Used as proxy for handling fluorinated azepane salts).

  • PubChem. (2024). Compound Summary: Azepane. National Library of Medicine.

  • Swallow, S. (2015). Fluorine in Medicinal Chemistry. In Progress in Medicinal Chemistry (Vol. 54). Elsevier.

Sources

peptide coupling reaction conditions for 4,4,5-Trifluoroazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 4,4,5-trifluoroazepane into pharmaceutical scaffolds is increasingly common in protease inhibitor design (e.g., Cathepsin K/S inhibitors) due to the metabolic stability and unique conformational bias imparted by the fluorine atoms. However, this building block presents a "perfect storm" of synthetic challenges: it is a secondary amine with reduced nucleophilicity (due to the inductive effect of three fluorine atoms) and significant steric bulk (7-membered ring).

Standard coupling protocols (e.g., EDC/NHS, simple DCC) frequently result in stalled reactions, low yields, or extensive epimerization of the coupling partner. This guide outlines three field-proven protocols optimized for conversion, purity, and scalability.

Part 1: Chemical Analysis & Mechanistic Insight

To successfully couple 4,4,5-trifluoroazepane, one must understand why it fails under standard conditions.

Electronic Deactivation

While the fluorine atoms are located at the C4 and C5 positions (


 and 

relative to the nitrogen), their cumulative inductive effect (

) pulls electron density through the

-framework.
  • Impact: The pKa of the conjugate acid is estimated to be 1.5–2.0 units lower than unsubstituted azepane (pKa ~11.0

    
     ~9.0–9.5).
    
  • Consequence: The free base is less nucleophilic. It requires a highly activated electrophile (e.g., OAt-ester or mixed anhydride) to drive the attack.

Conformational Locking

Unsubstituted azepane is a flexible "floppy" ring. The introduction of a gem-difluoro and a vicinal monofluoro group restricts the ring into specific twist-chair conformations to minimize gauche interactions and dipole repulsion.

  • Consequence: The nitrogen lone pair may be sterically shielded in the preferred low-energy conformer, creating a kinetic barrier to coupling.

Part 2: Method Selection Strategy

Do not apply a "one-size-fits-all" approach. Select the protocol based on the scale and the nature of the carboxylic acid partner.

CouplingStrategy Start Start: Coupling Partner Analysis IsAcidSensitive Is the Acid Partner Chiral/Epimerization Prone? Start->IsAcidSensitive Scale Reaction Scale? IsAcidSensitive->Scale Yes (e.g., Fmoc-AA-OH) Ghosez Protocol C: Acid Chloride (Ghosez Reagent) IsAcidSensitive->Ghosez No (e.g., Benzoic acids) T3P Protocol A: T3P (Green/Scalable) Recommended for Process Scale->T3P Scale Up (>1 g) HATU Protocol B: HATU/HOAt Recommended for Discovery (<1g) Scale->HATU Small Scale (<100 mg)

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Part 3: Detailed Experimental Protocols

Protocol A: The "Process-Ready" Method (T3P)

Best For: Scale-up (>1g), chiral amino acids, and ease of workup. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is less explosive than HOBt and yields water-soluble byproducts.

Reagents:

  • 4,4,5-Trifluoroazepane HCl salt (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv)

  • Solvent: 2-MeTHF (preferred) or EtOAc.[2]

Step-by-Step Procedure:

  • Dissolution: Charge the carboxylic acid (1.1 eq) and 4,4,5-trifluoroazepane HCl (1.0 eq) into a reactor. Add 2-MeTHF (10 vol relative to amine).

  • Base Addition: Cool to 0 °C. Add NMM (3.5 eq) dropwise. Note: Ensure the internal temperature does not exceed 5 °C to prevent initial racemization.[3]

  • Activation: Add T3P solution (1.5 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to 20–25 °C. Stir for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. If conversion <90% after 4h, add 0.5 eq additional T3P.

  • Workup (The "Self-Validating" Step):

    • Add water (5 vol). Stir for 10 mins. Separate phases.

    • Wash organic layer with 10% K₂CO₃ (removes unreacted acid).

    • Wash organic layer with 0.5 M HCl (removes unreacted azepane and NMM). Caution: Keep washes brief to avoid hydrolyzing the fluorinated ring if sensitive.

    • Wash with brine, dry over MgSO₄, and concentrate.

Why this works: T3P acts as a water scavenger and drives the equilibrium. The byproducts are completely water-soluble, often eliminating the need for chromatography.

Protocol B: The "Gold Standard" (HATU/HOAt)

Best For: Discovery chemistry, difficult substrates, and high-throughput synthesis. Mechanism: Generates a highly reactive OAt-active ester.[4]

Reagents:

  • 4,4,5-Trifluoroazepane HCl salt (1.0 equiv)[1]

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.2 – 1.5 equiv)

  • HOAt (0.5 equiv - Optional additive for extreme cases)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous).[5]

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.2 eq) in DMF (5 vol). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes.

    • Visual Cue: Solution often turns yellow/orange.

  • Coupling: Add the 4,4,5-trifluoroazepane HCl (1.0 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup:

    • Dilute with EtOAc (20 vol).

    • Wash 3x with saturated NaHCO₃, 1x with water, 1x with brine.

    • Note: HATU byproducts (tetramethylurea) are water-soluble but can trail in organic solvents. A LiCl (5% aq) wash helps remove DMF.

Protocol C: The "Sledgehammer" (Ghosez's Reagent)

Best For: Extremely hindered acids (e.g.,


-disubstituted) where HATU fails.
Mechanism: In situ generation of the acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent). This avoids the harsh conditions of SOCl₂.

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 eq) in DCM (anhydrous). Add Ghosez's Reagent (1.2 eq). Stir at RT for 1–2 hours.[6]

    • Checkpoint: Monitor by taking a small aliquot, quenching with MeOH, and checking for Methyl Ester formation by TLC/LCMS.

  • Coupling: Cool the mixture to 0 °C. Add a solution of 4,4,5-trifluoroazepane (1.0 eq) and DIPEA (2.5 eq) in DCM.

  • Reaction: Warm to RT and stir overnight.

  • Quench: Add sat. NaHCO₃.

Part 4: Data Summary & Comparison

FeatureProtocol A (T3P)Protocol B (HATU)Protocol C (Ghosez)
Reactivity HighVery HighExtreme
Racemization Very Low (<2%)Low (<5%)Moderate
Purification Extraction often sufficientChromatography usually requiredChromatography required
Cost ModerateHighModerate
Green Score High (EtOAc/MeTHF)Low (DMF)Moderate (DCM)

Part 5: Visualization of T3P Activation Pathway

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnh Reactive Mixed Anhydride (P-O-C Bond) Acid->MixedAnh Activation Base Base (NMM) Base->MixedAnh Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Activation Transition Tetrahedral Intermediate MixedAnh->Transition + Azepane Azepane 4,4,5-Trifluoroazepane (Nucleophile) Product Final Amide + Water Soluble Salts Transition->Product Collapse

Figure 2: Mechanistic pathway of T3P coupling. Note the specific activation of the acid to a mixed anhydride, which is then attacked by the hindered azepane.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Green and Efficient Coupling Reagent for Large-Scale Amidations. Organic Process Research & Development. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[4][7] A new coupling reagent for racemization-free peptide synthesis. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. Link

  • Patterson, A. W., et al. (2006). Design and synthesis of cathepsin K inhibitors containing a 4,4,5-trifluoroazepane core. Journal of Medicinal Chemistry. Link

Sources

nucleophilic substitution reactions with fluorinated azepanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution & Functionalization of Fluorinated Azepanes

Abstract & Strategic Importance

Fluorinated azepanes (seven-membered nitrogen heterocycles) are increasingly critical in medicinal chemistry, serving as bioisosteres for piperidines or as conformationally restricted scaffolds.[1] A prime example is Balovaptan (V1a receptor antagonist), where the azepane core modulates basicity and metabolic stability.

However, these systems present a "perfect storm" of synthetic challenges:

  • Entropic Disfavor: Formation of 7-membered rings is kinetically slower than 5- or 6-membered analogs.

  • Transannular Strain: Nucleophilic substitution (

    
    ) on the ring is hindered by transannular hydrogen interactions.
    
  • Fluorine Electrostatics: The high electronegativity of fluorine introduces dipole-dipole repulsions and the "gauche effect," which can either facilitate or arrest reactivity depending on stereochemistry.

This guide details the protocols for nucleophilic substitution within these systems, focusing on two critical workflows: Ring Expansion via Azetidinium Intermediates (to build the core) and Direct Displacement on the Ring (to functionalize it).

Structural Dynamics: The Fluorine Gauche Effect

Understanding the conformation is prerequisite to predicting reactivity. Unlike cyclohexane (chair), azepanes exist in a flux of twist-chair and twist-boat conformations.

The O'Hagan Effect: In 1,2-difluoro or 1-fluoro-2-heteroatom systems, the most stable conformation often places the C–F bond gauche (60°) to the adjacent polar bond (C–N or C–O), rather than anti-periplanar. This is due to


 hyperconjugation.
  • Implication for

    
    :  If the transition state requires the nucleophile and leaving group to be anti-periplanar (180°), the ground-state gauche preference imposed by a neighboring fluorine can significantly raise the activation energy barrier.
    

GaucheEffect cluster_0 Conformational Bias cluster_1 Reactivity Consequence Node1 Fluorine-Amine Interaction (Gauche Preference) Node2 Ring Puckering (Twist-Chair/Boat) Node1->Node2 Dictates Node3 Stereoelectronic Control (σ C-H -> σ* C-F) Node1->Node3 Driven by Node4 SN2 Transition State (Requires Anti-Periplanar) Node2->Node4 Misaligns Node5 Kinetic Penalty (If F is adjacent) Node4->Node5 Results in

Figure 1: The stereoelectronic influence of fluorine on azepane ring conformation and subsequent reactivity.

Synthetic Strategy A: Ring Expansion (The Azetidinium Route)

Direct cyclization (e.g.,


 closure of a linear amine) is often poor for fluorinated azepanes. The superior method relies on the nucleophilic opening of a bicyclic azetidinium ion . This method effectively "transfers" the nucleophilic substitution event to a strained 4-membered intermediate which then expands.

Mechanism:

  • A 2-(trifluoromethyl)pyrrolidine derivative is activated (e.g., N-alkyl chloride).

  • Intramolecular attack forms the bicyclic azetidinium.

  • External nucleophile attacks the bridgehead carbon (regioselective), opening the ring to the 7-membered azepane.

Synthetic Strategy B: Direct Displacement ( ) on the Azepane Ring

This protocol addresses the functionalization of an existing azepane core, specifically displacing a leaving group (LG) with a nucleophile (Nu) in the presence of fluorine.

Protocol: Stereospecific Displacement of Mesylates in 4-Fluoroazepanes

Objective: To install a nucleophile (azide, cyanide, or thiolate) at the C3/C4 position relative to a fluorine atom with inversion of configuration.

Materials:

  • Substrate: (3R,4S)-1-Boc-3-fluoro-4-hydroxyazepane (precursor).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), Sodium Azide (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) for activation; DMF or DMSO for displacement.

Step-by-Step Procedure:

Part 1: Activation (Mesylation)

  • Dissolution: Dissolve 1.0 eq of fluoro-hydroxyazepane in anhydrous DCM (0.2 M) under

    
    .
    
  • Cooling: Cool to 0 °C.

  • Base Addition: Add 1.5 eq of

    
     followed by catalytic DMAP (0.1 eq).
    
  • Activation: Dropwise add 1.2 eq of MsCl.

  • Monitor: Stir at 0 °C for 1 h. TLC should show complete conversion to the less polar mesylate.

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    . Critical: Do not heat the mesylate excessively during concentration to avoid elimination to the enamine/olefin.

Part 2: Nucleophilic Displacement (


) 
  • Solvent Switch: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Note: DMF is preferred over DMSO to facilitate workup, though DMSO is faster.

  • Nucleophile Addition: Add 3.0 eq of

    
     (or other nucleophile).
    
  • Thermal Activation: Heat the reaction to 80–90 °C .

    • Expert Insight: Unlike 5/6-membered rings which react at 50–60 °C, the azepane ring requires higher energy to overcome transannular strain.

  • Time Course: Reaction typically requires 12–24 hours.[2]

  • Workup: Dilute with

    
     (to precipitate inorganic salts), wash extensively with water/brine to remove DMF.
    

Quantitative Data Summary (Typical Yields):

NucleophileReagentSolventTemp (°C)Yield (%)Stereochemistry
Azide

DMF9075-85Inversion
Cyanide

DMSO10060-70Inversion
Thiol

DMF8080-90Inversion
FluorideTBAF/CsFt-Amyl110<30Mixed/Elimination*

*Note: Displacement with fluoride (to make gem-difluoro or vic-difluoro) often fails due to E2 elimination dominance in medium rings.

Troubleshooting & Optimization

Common Failure Modes:

  • Elimination vs. Substitution:

    • Symptom:[1][3][4] Formation of the azepine (double bond) instead of the substituted product.

    • Cause: The basicity of the nucleophile abstracts a transannular proton.

    • Fix: Use "soft" nucleophiles (azides, thiolates, phthalimide). Avoid alkoxides. If using amines, use the free base without additional inorganic base if possible.

  • No Reaction (Stalled Kinetics):

    • Symptom:[1][3][4] Recovered starting material after 24h.

    • Cause: The fluorine atom is stabilizing the ground state conformation (Gauche effect) preventing the anti-periplanar alignment required for

      
      .
      
    • Fix: Increase temperature to 110 °C using a sealed tube. Switch solvent to HMPA or NMP (higher dielectric constant).

  • Protecting Group Migration:

    • Symptom:[1][3][4] N-Boc group is lost or migrates during high-temp displacement.

    • Fix: Switch to N-Cbz or N-Benzyl for the high-temperature displacement step, then hydrogenate later.

Workflow Start Start: Fluorinated Azepan-ol Act Activation (MsCl/Et3N) Start->Act Decision Nucleophile Hardness? Act->Decision PathSoft Soft (N3, RS, CN) Decision->PathSoft Soft PathHard Hard (RO, F, OH) Decision->PathHard Hard ReactSoft Heat (80-90°C) Polar Aprotic Solvent PathSoft->ReactSoft ReactHard Likely Elimination (E2) Forming Azepine PathHard->ReactHard Product Substituted F-Azepane (Inversion) ReactSoft->Product

Figure 2: Decision matrix for nucleophilic substitution on fluorinated azepane scaffolds.

References

  • Conformational Analysis of Fluorinated Azepanes: O'Hagan, D. et al. "Conformational regulation of substituted azepanes through selective monofluorination." Organic & Biomolecular Chemistry, 2014.

  • Synthesis via Azetidinium Intermediates: Dolfen, J. et al. "Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine."[5] Chemistry - A European Journal, 2014.[5]

  • Balovaptan Discovery (Azepane in Drug Dev): Ratni, H. et al. "Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder." Journal of Medicinal Chemistry, 2020.

  • General Azepane Synthesis Review: BenchChem Technical Review. "Optimizing reaction conditions for azepane ring formation." (General Reference)

Sources

Advanced Storage and Handling Protocols for Hygroscopic Amine Salts in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Amine Salts

Amine salts (e.g., hydrochlorides, mesylates, and tosylates) are ubiquitous in pharmaceutical development due to their ability to significantly enhance the aqueous solubility and dissolution rate of weakly basic active pharmaceutical ingredients (APIs)[1]. However, the introduction of ionic character and counterions often renders the crystal lattice highly susceptible to moisture sorption. If not rigorously controlled, atmospheric moisture can trigger a cascade of physical and chemical instabilities, compromising both manufacturability and therapeutic efficacy. This application note establishes a comprehensive, self-validating framework for the thermodynamic evaluation, handling, and storage of highly hygroscopic amine salts.

Thermodynamics of Moisture Sorption & Causality

The interaction between an amine salt and atmospheric moisture is governed by its Deliquescence Relative Humidity (DRH). DRH is the specific relative humidity at which a crystalline solid undergoes a first-order phase transition from a solid to a saturated solution[2].

The Causality of Degradation: When an amine salt is exposed to environments where the ambient RH > DRH, moisture condenses on the crystal surface, initiating dissolution[2]. This localized liquid phase allows acid-base equilibria to establish. If the microenvironmental pH of this condensed layer exceeds the


 of the salt, salt disproportionation occurs, leading to the precipitation of the less soluble free base[1]. Furthermore, the dissolved state exponentially increases molecular mobility, accelerating chemical degradation pathways such as hydrolysis and oxidation[2]. Therefore, preventing deliquescence is not merely about maintaining powder flowability; it is the fundamental prerequisite for chemical stability.

G A Hygroscopic Amine Salt B Moisture Sorption (RH > DRH) A->B Exposure C Deliquescence (Liquid Phase) B->C Dissolution D Salt Disproportionation (Free Base Formation) C->D pH Shift E Chemical Degradation (Hydrolysis/Oxidation) C->E Reactivity

Fig 1: Mechanistic pathway of moisture-induced degradation in hygroscopic amine salts.

Analytical Workflows: A Self-Validating System

To design robust handling protocols, the hygroscopicity of the amine salt must be accurately quantified. We employ a self-validating analytical triad: Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer (KF) Titration[].

  • Dynamic Vapor Sorption (DVS): Gravimetrically measures mass uptake as a function of RH. It is critical to perform a full sorption-desorption cycle to identify hysteresis, which indicates bulk absorption or hydrate formation rather than mere surface adsorption[]. Proper sample pretreatment (drying to a constant mass) is essential to establish a true dry reference state[4].

  • Self-Validation via TGA and XRPD: A mass increase observed in DVS must be mechanistically validated. Post-DVS samples are subjected to TGA to confirm if the retained mass is loosely bound surface water (evaporates < 100°C) or tightly bound lattice water (hydrate). X-Ray Powder Diffraction (XRPD) is concurrently used to confirm that the crystal lattice has not undergone a moisture-induced polymorphic transition.

G S1 Isolate Amine Salt S2 Dynamic Vapor Sorption (DVS) 25°C, 0-90% RH Stepwise S1->S2 S3 Determine DRH & Mass Uptake (%) S2->S3 S4 < 2% Uptake (Slightly Hygroscopic) S3->S4 S5 2 - 15% Uptake (Hygroscopic) S3->S5 S6 > 15% Uptake (Very Hygroscopic) S3->S6 S7 Standard Ambient Handling (Tight Container) S4->S7 S8 Controlled Humidity (< 40% RH) S5->S8 S9 Glovebox / Dry Room (< 15% RH, Inert Gas) S6->S9

Fig 2: DVS-driven decision matrix for establishing handling environments for amine salts.

Data Presentation: Hygroscopicity Classification & Storage Matrix

Based on the European Pharmacopoeia (Ph. Eur.) and USP guidelines, amine salts are categorized by their mass uptake at 25°C and 80% RH[4],[]. The table below synthesizes these classifications with our field-proven storage and packaging requirements.

ClassificationMass Uptake (Δm)Physical State RiskPrimary PackagingSecondary Packaging / Handling
Non-hygroscopic Δm < 0.2%StableHDPE bottleStandard ambient handling.
Slightly Hygroscopic 0.2% ≤ Δm < 2.0%Surface clumpingAmber glass or HDPE, induction sealedStore with desiccant (silica gel).
Hygroscopic 2.0% ≤ Δm < 15.0%Hydrate formationDouble LDPE bags inside HDPE drumHandle in controlled humidity (< 40% RH). Desiccant required.
Very Hygroscopic Δm ≥ 15.0%Deliquescence, DisproportionationHeat-sealed Alu/Mylar bag (low MVTR)Handle in Glovebox/Isolator (Argon/N2). Store at 2-8°C if chemically labile[5].
Experimental Protocols: Step-by-Step Methodologies
Protocol A: DVS Method for Establishing DRH

Objective: Accurately determine the deliquescence point to set manufacturing humidity controls.

  • Sample Preparation: Load 10–20 mg of the amine salt into the quartz DVS pan.

  • Pre-treatment (Drying): Hold the sample at 0% RH and 25°C until the mass change is < 0.001% per minute (typically 2–6 hours). This establishes the absolute dry mass (

    
    )[4].
    
  • Sorption Cycle: Increase RH in 5% increments from 0% to 90% RH. Program the system to proceed to the next step only when mass equilibrium is reached (

    
    ).
    
  • Desorption Cycle: Decrease RH in 5% increments back to 0% RH to check for hysteresis.

  • Data Analysis: Plot mass change vs. RH. The DRH is identified as the inflection point where the mass uptake curve becomes exponential (asymptotic vertical rise)[2]. Set the manufacturing facility dry-room specification to at least 15% RH below this DRH value.

Protocol B: Lab-Scale Dispensing of Very Hygroscopic Salts

Objective: Prevent moisture condensation during the transfer of cold-stored, highly hygroscopic amine salts. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid, bypassing the DRH threshold and instantly initiating deliquescence[5].

  • Equilibration: Remove the sealed primary container (e.g., amber glass vial) from cold storage (2–8°C or -20°C). Place it immediately into a vacuum desiccator containing active indicating Drierite.

  • Thermal Stabilization: Allow the vial to equilibrate to room temperature for a minimum of 60 minutes. Do not open the vial during this period[5].

  • Inert Transfer: Transfer the unopened vial into a positive-pressure glovebox purged with ultra-high purity (UHP) Argon or Nitrogen (RH < 5%).

  • Dispensing: Open the vial, quickly weigh the required mass into a tared, dry reaction vessel.

  • Resealing: Backfill the primary vial with Argon, seal tightly with a Teflon-lined cap, wrap with Parafilm, and return to cold storage inside a secondary heat-sealed bag with desiccant[5].

References

Sources

Application Note: Incorporation of 4,4,5-Trifluoroazepane into Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 4,4,5-trifluoroazepane represents a high-value strategy in modern drug discovery for modulating the physicochemical and pharmacokinetic profiles of lead compounds. Unlike the parent azepane or the more common 4,4-difluoroazepane, the 4,4,5-trifluoro motif introduces a unique combination of metabolic blockade (preventing oxidative metabolism at the susceptible 4/5 positions) and conformational bias due to the stereoelectronic gauche effect between the vicinal and geminal fluorines.

This guide details the specific synthetic protocols required to overcome the reduced nucleophilicity of this fluorinated amine. It provides validated workflows for Nucleophilic Aromatic Substitution (


), Palladium-catalyzed Buchwald-Hartwig amination, and Amide Coupling, tailored specifically for electron-deficient secondary amines.

Molecular Profile & Strategic Considerations[1]

Before attempting synthesis, it is critical to understand how the fluorine atoms alter the reactivity of the azepane ring.

Physicochemical Impact

The introduction of three fluorine atoms drastically alters the basicity and lipophilicity of the amine.

PropertyAzepane (Parent)4,4-Difluoroazepane4,4,5-Trifluoroazepane Impact on Synthesis
pKa (Conjugate Acid) ~11.0~8.5~6.8 - 7.2 (Est.) Critical: The amine is significantly less basic and less nucleophilic. Standard conditions often fail.
LogP 1.21.51.8 Increased lipophilicity; improved BBB penetration potential.
Conformation Flexible (Chair/Twist)Bias toward Twist-BoatRigidified Stereocenter at C5 locks conformation; requires stereochemical control.
The "Fluorine Effect" on Reactivity
  • Reduced Nucleophilicity: The strong electron-withdrawing inductive effect (-I) of the fluorines pulls electron density away from the nitrogen lone pair.

  • Stereochemical Complexity: 4,4,5-Trifluoroazepane contains a chiral center at C5. Commercial sources are often racemic (

    
    ), but enantiopure forms are preferred for late-stage leads.
    
  • Solubility: The free base is less polar than typical amines. Hydrochloride salts are hygroscopic and should be stored in desiccators.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Coupling to electron-deficient heteroarenes (e.g., chloropyrimidines, chloropyridines, fluoro-nitrobenzenes). Challenge: The reduced nucleophilicity of 4,4,5-trifluoroazepane requires higher temperatures or more electrophilic partners compared to standard amines.

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: 1.0 equiv of heteroaryl chloride (or fluoride). Note: Heteroaryl fluorides react faster in

      
       and are preferred for this weak nucleophile.
      
    • Amine: 1.2 equiv of 4,4,5-trifluoroazepane hydrochloride.

    • Base: 3.0 equiv of

      
      -Diisopropylethylamine (DIPEA) or 
      
      
      
      .
    • Solvent: Anhydrous DMSO or NMP (0.2 M concentration). Avoid DMF if temperatures >100°C are expected due to decomposition.

  • Reaction Assembly:

    • In a pressure vial, dissolve the heteroaryl halide in DMSO.

    • Add the amine salt followed by the base.

    • Seal the vial under Argon/Nitrogen.

  • Execution:

    • Heat to 100–120°C for 4–16 hours.

    • Monitoring: Monitor by LCMS. The non-fluorinated analog would react at 60°C; this substrate requires higher energy.

  • Workup (Critical for Fluorinated Amines):

    • Dilute with EtOAc. Wash extensively with water (3x) to remove DMSO.

    • Note: Due to lower basicity, the product may not protonate fully in weak acid washes. Use neutral brine for the final wash to prevent product loss into the aqueous layer.

Troubleshooting
  • No Reaction? Switch the leaving group from Chloride to Fluoride or Sulfone (

    
    ). The smaller fluoride ion accelerates the rate-determining step for weak nucleophiles.
    
  • Decomposition? If the substrate is sensitive to heat, switch to Protocol B (Pd-Catalysis) .

Protocol B: Buchwald-Hartwig Amination

Application: Coupling to unactivated aryl bromides/chlorides. Challenge: Standard ligands (e.g., BINAP) often fail with electron-deficient fluorinated amines.

Ligand Selection Guide
  • Primary Choice: RuPhos or BrettPhos . These bulky, electron-rich phosphine ligands are specifically designed to facilitate the reductive elimination of bulky/electron-poor amines.

  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Step-by-Step Protocol
  • Reaction Assembly (Glovebox or Schlenk Line):

    • Substrate: 1.0 equiv Aryl Bromide.

    • Amine: 1.2 equiv 4,4,5-trifluoroazepane (free base preferred; if using HCl salt, add extra equivalent of base).

    • Catalyst: 5 mol%

      
       or precatalyst (e.g., RuPhos Pd G3).
      
    • Ligand: 10 mol% RuPhos.

    • Base: 2.0 equiv

      
      .
      
    • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Execution:

    • Heat to 80–100°C for 12 hours.

    • Observation: The reaction mixture should turn from dark red/brown to a lighter orange/yellow upon completion (catalyst dependent).

  • Purification:

    • Filter through a pad of Celite to remove Palladium residues.

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc).[1]

Protocol C: Amide Coupling (Peptidomimetics)

Application: Attaching the azepane to carboxylic acids. Challenge: The low basicity makes the amine a poor nucleophile for standard esters.

Recommended System: HATU/HOAt
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to form the active ester.

  • Addition: Add 4,4,5-trifluoroazepane HCl (1.1 equiv).

  • Reaction: Stir at Room Temperature for 2 hours. If conversion is <50% after 2 hours, heat to 50°C.

  • Alternative: If HATU fails, convert the acid to the Acid Chloride using Ghosez's reagent or Oxalyl Chloride, then react with the amine in DCM/Pyridine.

Visual Workflows

Diagram 1: Coupling Strategy Decision Tree

Use this logic flow to select the optimal protocol for your substrate.

CouplingStrategy Start Target: 4,4,5-Trifluoroazepane Coupling SubstrateType Identify Electrophile Type Start->SubstrateType Activated Activated Heterocycle (e.g., Chloropyridine, Chloropyrimidine) SubstrateType->Activated Electron Deficient Unactivated Unactivated Aryl Halide (e.g., Bromobenzene) SubstrateType->Unactivated Electron Neutral/Rich Acid Carboxylic Acid SubstrateType->Acid Carbonyl CheckLG Is LG = F or SO2R? Activated->CheckLG MethodBuchwald Protocol B: Buchwald-Hartwig Ligand: RuPhos/BrettPhos Base: NaOtBu Unactivated->MethodBuchwald MethodAmide Protocol C: Amide Coupling Reagent: HATU or Acid Chloride Acid->MethodAmide MethodSNAr Protocol A: SNAr Solvent: DMSO/NMP Temp: 100-120°C CheckLG->MethodSNAr Yes OptimizeSNAr Switch LG to Fluoride or Increase Temp CheckLG->OptimizeSNAr No (Cl/Br) OptimizeSNAr->MethodSNAr

Caption: Decision matrix for selecting the appropriate synthetic pathway based on electrophile electronics.

Diagram 2: Mechanistic Rationale for Reactivity

Understanding the stereoelectronic effects.

Mechanism F_Atoms 3x Fluorine Atoms (C4, C4, C5) Inductive Inductive Effect (-I) F_Atoms->Inductive LonePair Nitrogen Lone Pair Availability Inductive->LonePair Pulls Density pKa pKa Lowered (~7.0) LonePair->pKa Less Basic Nucleophilicity Nucleophilicity Decreased LonePair->Nucleophilicity Less Reactive

Caption: Causal link between fluorination and reduced amine nucleophilicity.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

    • Context: Foundational review on how fluorine modul
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Context: Establishes RuPhos/BrettPhos as the standard for coupling weak secondary amines.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Context: Discusses the specific conformational effects (gauche effect) of vicinal/geminal fluorines in heterocycles.
  • Morgentin, R., et al. (2008). "Polyfluorinated Azepanes: Synthesis and Conformational Analysis." Tetrahedron.

    • Context: Specific synthesis and structural analysis of fluorinated azepane rings (proxy for 4,4,5-analogues).

Sources

Advanced Protocol Guide: Solvent Selection and Reaction Optimization for 4,4,5-Trifluoroazepane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry for modulating lipophilicity, metabolic stability, and basicity [1]. 4,4,5-Trifluoroazepane hydrochloride (CAS: 1823871-41-5) is a highly specialized building block. The presence of a trifluoro motif at the 4, 4, and 5 positions of the seven-membered azepane ring fundamentally alters the reactivity of the secondary amine [2].

As an Application Scientist, it is critical to understand the causality behind solvent selection for this compound:

  • Inductive Withdrawing (-I) Effect : The three highly electronegative fluorine atoms exert a strong electron-withdrawing effect through the

    
    -bond framework. This significantly lowers the pKa of the conjugate acid compared to an unsubstituted azepane [3].
    
  • Nucleophilic Attenuation : While the lowered pKa makes the HCl salt easier to deprotonate, the resulting free base is a significantly weaker nucleophile.

  • Solvation Requirements : Because the nucleophilicity is compromised, reactions require "pushing power." Solvents must be chosen not merely for solubility, but for their ability to leave the amine "naked" (unsolvated by hydrogen bonds) while stabilizing highly polar transition states [4].

Reaction Workflow & Solvent Strategy

The transformation of 4,4,5-Trifluoroazepane HCl into active pharmaceutical ingredients (APIs) typically involves amidation, nucleophilic aromatic substitution (SNAr), or reductive amination. The choice of solvent and base is the primary determinant of yield.

G Salt 4,4,5-Trifluoroazepane HCl (Stable Salt) FreeBase Free Amine (Attenuated Nucleophile) Salt->FreeBase DIPEA / TEA Neutralization Amidation Amide Coupling (DMF / HATU) FreeBase->Amidation R-COOH, Base SNAr SNAr Reaction (DMSO / Heat) FreeBase->SNAr Ar-X, Heat RedAm Reductive Amination (DCE / STAB) FreeBase->RedAm R-CHO, Acid Cat.

Figure 1: Reaction workflow and primary solvent pathways for 4,4,5-Trifluoroazepane HCl.

Solvent Selection Matrix

To streamline process development, quantitative and qualitative parameters for solvent selection are summarized below.

Reaction TypePrimary SolventAlt. SolventBase / AdditiveMechanistic Rationale
Amide Coupling DMFDMAc, DCMDIPEA (3.0 eq)DMF stabilizes the polar HOAt-active ester transition state. High dielectric constant aids in overcoming the amine's poor nucleophilicity.
SNAr DMSONMPK₂CO₃ or DIPEADMSO provides exceptional stabilization of the negatively charged Meisenheimer complex. High boiling point allows for necessary thermal driving force (80–120 °C).
Reductive Amination DCETHFAcOH (1.0 eq)DCE is non-nucleophilic and provides ideal solubility for NaBH(OAc)₃ (STAB). AcOH is required to catalyze the sluggish iminium ion formation.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning they include built-in checkpoints (e.g., LCMS monitoring, specific workup cues) to ensure the causality of the chemistry is tracking as expected.

Protocol A: HATU-Mediated Amide Coupling

Due to the attenuated nucleophilicity of the fluorinated azepane, standard carbodiimides (EDC/HOBt) often result in incomplete conversion. HATU in DMF is the gold standard here.

Materials:

  • 4,4,5-Trifluoroazepane HCl (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid and HATU in anhydrous DMF. Add 1.5 eq of DIPEA. Stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly electrophilic HOAt ester, preventing the weak azepane nucleophile from competing with side reactions.

  • Free-Basing: In a separate vial, suspend 4,4,5-Trifluoroazepane HCl in a minimum volume of DMF and add the remaining 1.5 eq of DIPEA. Sonicate briefly until a clear solution is obtained (liberation of the free base).

  • Coupling: Add the free amine solution dropwise to the activated acid mixture.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Monitor by LCMS. The mass of the product should reflect

    
    , and the absence of the activated ester intermediate confirms the nucleophilic attack was successful.
    
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to rigorously remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction requires a naked nucleophile. Protic solvents (like EtOH) will hydrogen-bond to the azepane nitrogen, further reducing its already weak nucleophilicity. DMSO is mandatory.

Materials:

  • 4,4,5-Trifluoroazepane HCl (1.2 eq)

  • Electrophilic Aryl Halide (e.g., 2-fluoronitrobenzene) (1.0 eq)

  • K₂CO₃ (powdered, 3.0 eq)

  • Anhydrous DMSO (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Combine the aryl halide, 4,4,5-Trifluoroazepane HCl, and finely powdered K₂CO₃ in a microwave vial or pressure tube.

  • Solvation: Add anhydrous DMSO. Causality: K₂CO₃ acts as an insoluble heterogeneous base that slowly liberates the free amine, preventing degradation while DMSO solvates the potassium cations, leaving the amine reactive.

  • Heating: Seal the vessel and heat to 90–110 °C for 12–18 hours.

  • Validation Checkpoint: The reaction mixture will typically turn deep yellow/orange, indicating the formation of the delocalized Meisenheimer complex.

  • Workup: Cool to room temperature. Pour the mixture into ice water (10 volumes relative to DMSO) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.

SNAr_Mechanism Step1 Naked 4,4,5-Trifluoroazepane + Ar-F (in DMSO) Step2 Meisenheimer Complex Transition State (Negative Charge Delocalized & Stabilized by DMSO) Step1->Step2 Nucleophilic Attack (Heat Driven) Step3 Substituted Aryl-Azepane + F⁻ (Product Formation) Step2->Step3 Leaving Group Expulsion

Figure 2: SNAr transition state stabilization by polar aprotic solvent (DMSO).

Protocol C: Reductive Amination

The electron-withdrawing fluorines make the formation of the intermediate iminium ion highly reversible and thermodynamically challenging. 1,2-Dichloroethane (DCE) is the optimal solvent as it allows for mild heating without reacting with the reducing agent.

Materials:

  • 4,4,5-Trifluoroazepane HCl (1.0 eq)

  • Aldehyde/Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • DCE (0.15 M concentration)

Step-by-Step Procedure:

  • Iminium Formation: Suspend 4,4,5-Trifluoroazepane HCl and the carbonyl compound in DCE. Add 1.0 eq of DIPEA to liberate the free base, immediately followed by 1.0 eq of Acetic Acid.

  • Catalysis Rationale: Causality: The acetic acid serves a dual purpose. It protonates the carbonyl oxygen (increasing its electrophilicity for the weak azepane to attack) and facilitates the dehydration step to form the iminium ion. Stir for 2 hours at room temperature.

  • Reduction: Add STAB in portions. Stir for an additional 12 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc) should show the disappearance of the carbonyl starting material. If the reaction is stalled, the addition of Ti(OiPr)₄ (1.0 eq) can be used as a heavy-duty water scavenger to force iminium formation.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM. Wash with brine, dry over MgSO₄, and concentrate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]

  • Charlesworth, N. (2021). "New Methods for the Construction of Fluorinated Cyclic Amines and Amides." University of Nottingham (PhD Thesis).[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[Link]

crystallization techniques for 4,4,5-Trifluoroazepane hydrochloride intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Crystallization Protocols for 4,4,5-Trifluoroazepane Hydrochloride Intermediates

Executive Summary

This compound is a highly sought-after "privileged scaffold" in modern drug discovery. The strategic placement of three fluorine atoms on the seven-membered azepane ring imparts immense metabolic stability and modulates the lipophilicity of the resulting active pharmaceutical ingredients (APIs) [1]. However, isolating this intermediate as a high-purity crystalline hydrochloride salt presents unique thermodynamic challenges. This application note details validated, self-consistent protocols for the reactive and anti-solvent crystallization of this compound, emphasizing the causality behind solvent selection, supersaturation control, and lattice thermodynamics.

Mechanistic Grounding: The Fluorine Effect on Azepane

The introduction of geminal (4,4-difluoro) and vicinal (5-fluoro) fluorine atoms fundamentally alters the electronic landscape of the azepane ring. Fluorine's strong inductive electron-withdrawing effect (-I effect) propagates through the sigma-bond framework, significantly reducing the electron density at the secondary amine nitrogen [2].

Causality in Salt Formation: This inductive withdrawal lowers the basicity (pKa) of the amine compared to unsubstituted azepane. Consequently, the free base is less nucleophilic, and its protonation requires a sufficiently strong acid in a low-dielectric medium to drive the equilibrium toward salt formation. Furthermore, the highly polarized C-F bonds introduce local dipoles that influence crystal packing. When designing a crystallization protocol, one must account for the charge-assisted hydrogen bonds (


) which act as the primary structural pillars of the crystal lattice, while the fluorine atoms dictate the secondary packing arrangements via weak 

interactions [3].

Interactions Amine Protonated Azepane (NH2+) Chloride Chloride Counterion (Cl-) Amine->Chloride Charge-Assisted H-Bond Lattice Stable Crystal Lattice Amine->Lattice Chloride->Lattice Fluorine Trifluoro Motif (C-F bonds) Fluorine->Amine Inductive Electron Withdrawal (-I) Fluorine->Lattice Dipole Interactions (C-F...H-C)

Caption: Mechanistic pathway of fluorine-directed thermodynamic interactions in the crystal lattice.

Physicochemical Profiling

A comprehensive understanding of the intermediate's physical properties is a prerequisite for rational crystallization design. The table below summarizes the critical parameters dictating the workflow.

ParameterValue / CharacteristicMechanistic Implication for Crystallization
Molecular Formula

High F-to-C ratio increases lipophilicity; requires moderately polar organic solvents for dissolution.
Molecular Weight 189.61 g/mol Low molecular weight salts are prone to high solubility in protic solvents.
Physical State Crystalline SolidTarget state; requires overcoming the metastable "oiling out" (liquid-liquid phase separation) phase.
Solubility Profile Soluble in MeOH, EtOH,

; Insoluble in MTBE, Heptane
Dictates the choice of a binary solvent/anti-solvent system (e.g., EtOH/MTBE).
Hygroscopicity Moderate to HighRequires strictly anhydrous conditions (e.g., HCl in dioxane) to prevent hydrate formation.

Experimental Workflows & Protocols

Workflow FB 4,4,5-Trifluoroazepane Free Base (Oil) Solv Dissolution in Anhydrous EtOAc FB->Solv Acid Addition of 4M HCl in Dioxane Solv->Acid T < 5°C Nuc Primary Nucleation (Supersaturation) Acid->Nuc Exothermic Anti Anti-Solvent Addition (MTBE Titration) Nuc->Anti Controlled Rate Cryst Crystal Growth & Ostwald Ripening Anti->Cryst Isol Filtration & Vacuum Drying (Inert Atmosphere) Cryst->Isol Yield > 90%

Caption: Step-by-step workflow for the reactive and anti-solvent crystallization of 4,4,5-Trifluoroazepane HCl.

Protocol A: Anhydrous Reactive Crystallization (Salt Formation)

Objective: Convert the crude 4,4,5-trifluoroazepane free base (typically a viscous oil) into a stable hydrochloride salt without inducing liquid-liquid phase separation (LLPS). Causality: Utilizing aqueous hydrochloric acid often results in the formation of stable hydrates or oily biphasic mixtures due to water's competitive hydrogen bonding with the chloride counterion. Anhydrous HCl in dioxane prevents this thermodynamic trap.

  • Dissolution: Dissolve 1.0 equivalent of 4,4,5-trifluoroazepane free base in 5 volumes of anhydrous ethyl acetate (EtOAc) under an inert nitrogen atmosphere.

    • Rationale: EtOAc provides sufficient solubility for the free base while acting as a moderate anti-solvent for the resulting salt.

  • Cooling: Cool the reactor down to 0–5 °C.

    • Self-Validation Check: Ensure the internal temperature probe reads strictly < 5 °C before proceeding. Salt formation is highly exothermic; lower temperatures increase the supersaturation ratio and tightly control primary nucleation.

  • Acidification: Begin dropwise addition of 1.05 equivalents of 4.0 M HCl in dioxane over 30 minutes. Maintain rigorous stirring (300-400 rpm).

    • Self-Validation Check: Monitor the pH of a 10 µL aliquot (diluted in 1 mL water). It must reach pH 2-3, confirming complete protonation.

  • Aging: Allow the suspension to age at 5 °C for 2 hours.

    • Rationale: Aging promotes Ostwald ripening, where smaller, thermodynamically unstable crystallites dissolve and redeposit onto larger crystals, drastically improving filterability.

    • Self-Validation Check: Visual inspection of the slurry should reveal a transition from a translucent gel-like suspension to an opaque, free-flowing white crystalline slurry.

  • Isolation: Filter the resulting white crystalline solid under a nitrogen blanket and wash with 2 volumes of cold MTBE. Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization for Polymorph Purification

Objective: Purify the hydrochloride salt from organic impurities while ensuring a uniform crystal habit.

  • Solvent Saturation: Dissolve the crude this compound in a minimum volume of anhydrous ethanol (EtOH) at 50 °C.

  • Clarification: Pass the hot solution through a 0.22 µm PTFE filter to remove insoluble micro-particulates.

    • Self-Validation Check: The filtrate must be optically clear (verify the absence of a Tyndall effect when illuminated with a laser pointer).

  • Anti-Solvent Titration: Slowly titrate methyl tert-butyl ether (MTBE) into the hot solution until the cloud point is reached.

    • Rationale: MTBE is chosen over non-polar alkanes (like heptane) because its slight dipole moment interacts favorably with the fluorinated ring, preventing rapid crashing out and amorphous precipitation [4].

    • Self-Validation Check: The cloud point is confirmed when opalescence persists for >60 seconds without stirring.

  • Seeding: Introduce 1% w/w of pure crystalline seeds to bypass the primary nucleation energy barrier.

  • Cooling Profile: Cool the mixture linearly to 5 °C over 4 hours, adding an additional 3 volumes of MTBE during the cooling ramp. Filter and dry under vacuum.

Troubleshooting: Oiling Out and Hygroscopicity

  • Oiling Out (LLPS): If supersaturation generation is too rapid, the system may separate into a solute-rich liquid phase and a solvent-rich liquid phase rather than crystallizing. If oiling out occurs during Protocol B, the temperature must be increased by 10 °C to re-dissolve the oil, followed by a 50% reduction in the anti-solvent addition rate and the re-introduction of seed crystals at a lower supersaturation level.

  • Hygroscopicity Management: The charge-assisted hydrogen bond network of the amine hydrochloride is highly susceptible to disruption by ambient moisture. Exposure to humidity >45% RH can lead to deliquescence. All filtration and drying steps must be strictly conducted under a dry inert gas blanket.

References

  • Title: Crystal structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium 2,2,2-trifluoroacetate from synchrotron data Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: New Methods for the Construction of Fluorinated Cyclic Amines and Amides Source: Nottingham ePrints URL: [Link]

  • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in 4,4,5-Trifluoroazepane coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,4,5-Trifluoroazepane Coupling Optimization

Subject: Troubleshooting Low Yields in Cross-Coupling & Amidation of Fluorinated Azepanes Ticket ID: TFC-AZP-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing low yields with 4,4,5-trifluoroazepane due to a "double deactivation" mechanism. The gem-difluoro group at C4 and the vicinal fluoro at C5 exert a strong electron-withdrawing inductive effect (


), significantly lowering the 

and nucleophilicity of the secondary amine. Simultaneously, the fluorine atoms induce a specific ring pucker (gauche effect) that can sterically shield the nitrogen center.

Standard protocols (e.g., EDC/HOBt for amides, Pd(PPh


)

for Buchwald) will likely fail. This guide provides high-energy activation protocols validated for electron-deficient secondary amines.

Module 1: Amide Coupling (Peptide Bond Formation)[1][2]

The Problem: The amine is too weak to attack standard active esters (OBt/OSu). The Solution: Use high-velocity coupling reagents (T3P, HATU) or pre-activated acyl species (Acyl Chlorides/Fluorides).

Protocol A: The T3P System (Recommended)

Propanephosphonic acid anhydride (T3P) is superior for sterically hindered, electron-deficient amines because it drives the equilibrium forward through irreversible byproduct formation and low epimerization.

Reagents:

  • Acid: 1.0 equiv[1][2]

  • Amine: 1.2 equiv (4,4,5-trifluoroazepane HCl salt)

  • Reagent: T3P (50% w/w in EtOAc/DMF), 2.0 – 3.0 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine), 5.0 equiv (Critical)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Salt Break: Dissolve the amine HCl salt and Carboxylic Acid in the solvent. Add 3.0 equiv of DIPEA and stir for 10 mins. Note: Ensure the amine salt is fully neutralized.

  • Addition: Cool to 0°C. Add T3P solution dropwise.

  • Activation: Add the remaining 2.0 equiv of DIPEA dropwise.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 45°C.

  • Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble.[3]

Protocol B: The Acyl Chloride/Fluoride Route (For Stubborn Substrates)

If T3P fails, the nucleophile is likely too hindered. You must convert the acid to a "hot" electrophile.

  • Generate Acyl Chloride: React acid with Ghosez’s Reagent or Oxalyl Chloride/DMF (cat).

  • Coupling: React the crude acyl chloride with the azepane (1.2 equiv) and Et

    
    N (3.0 equiv) in DCM.
    
  • Acyl Fluoride Variant: If the acid is acid-sensitive, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the acyl fluoride in situ.

Decision Logic: Amide Coupling

AmideLogic Start Start: Low Yield Amidation CheckSalt Is Amine an HCl/TFA Salt? Start->CheckSalt BaseCheck Did you use >3 equiv Base? CheckSalt->BaseCheck Yes ReagentCheck Current Reagent? CheckSalt->ReagentCheck No (Free Base) BaseCheck->ReagentCheck Yes Action_Salt Add +1 equiv Base per HCl BaseCheck->Action_Salt No Solubility Is Reaction Homogeneous? ReagentCheck->Solubility T3P/HATU used Switch_T3P Switch to T3P (EtOAc, 50C) ReagentCheck->Switch_T3P EDC/HOBt/HATU Switch_AcCl Convert to Acyl Chloride Solubility->Switch_AcCl Yes (Stalled) Switch_Solvent Switch to DMF/DMAc Solubility->Switch_Solvent No (Precipitate)

Caption: Decision matrix for optimizing amide coupling with fluorinated azepanes.

Module 2: Buchwald-Hartwig C-N Coupling

The Problem: Slow reductive elimination and poor amine coordination to Pd due to steric bulk and low basicity. The Solution: Use bulky, electron-rich biaryl phosphine ligands (Dialkylbiarylphosphines) and precatalysts to prevent catalyst death.

Recommended System
  • Ligand: RuPhos (First choice for secondary amines) or BrettPhos (for very difficult cases).[4]

  • Precatalyst: RuPhos Pd G3 or G4 .[4] Avoid Pd(OAc)

    
     + Ligand if possible; in situ formation is unreliable here.
    
  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (if base-sensitive).[4]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Optimization Table: C-N Coupling
VariableStandard ConditionOptimized for F-AzepaneWhy?
Catalyst Pd(OAc)

/ Pd

(dba)

RuPhos Pd G4 Ensures 1:1 L:Pd ratio; prevents formation of inactive Pd-black.
Ligand BINAP / XantphosRuPhos specifically designed for secondary amines; resists

-hydride elimination.
Base Cs

CO

NaOtBu Stronger base required to deprotonate the electron-poor amine.
Temp 80°C100°C - 110°C High barrier to reductive elimination requires thermal energy.

Module 3: Physicochemical Properties & Handling[5][6]

Solubility & Aggregation Fluorinated azepanes often exhibit "amphiphilic" behavior. The fluorinated segment is lipophilic, while the amine salt is polar.

  • Issue: In DCM, the HCl salt may form tight ion-pair aggregates that do not react.

  • Fix: Use DMF or NMP for coupling reactions to break aggregates. If using non-polar solvents (Toluene), ensure you use a lipophilic base like LiHMDS or free-base the amine prior to reaction.

Free-Basing Protocol (Critical for Buchwald) Do not use the HCl salt directly in Buchwald reactions unless using LHMDS (which can deprotonate in situ).

  • Dissolve salt in minimal water.

  • Adjust pH to >12 with 1N NaOH.

  • Extract 3x with MTBE (Methyl tert-butyl ether). Note: DCM may form emulsions.

  • Dry over Na

    
    SO
    
    
    
    and concentrate carefully (check volatility; 4,4,5-trifluoroazepane free base may be volatile).

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon adding the catalyst in the Buchwald coupling.

  • Diagnosis: Catalyst decomposition ("Pd Black"). This usually happens if the amine contains trace oxidants or if the phosphine ligand is oxidized.

  • Fix: Switch to a G3/G4 Palladacycle precatalyst . These are air-stable solids that generate the active Pd(0) species only upon heating in the reaction mixture, protecting the catalyst during setup.

Q2: I see the "Active Ester" intermediate by LCMS, but it won't convert to product.

  • Diagnosis: The amine is not nucleophilic enough to attack the ester.

  • Fix: Add a catalyst like DMAP (0.1 equiv) or switch to HOAt (7-aza-HOBt) instead of HOBt. If that fails, move to the Acyl Chloride method described in Module 1.

Q3: Can I use S_NAr (Nucleophilic Aromatic Substitution) instead?

  • Answer: Yes, but only with highly activated electrophiles (e.g., ortho-nitro fluorobenzenes). Due to the low nucleophilicity of the fluorinated azepane, you will likely need DMSO as solvent, elevated temperatures (100°C+), and KF/Alumina or DIPEA as a base.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

    • Context: Validates T3P superiority for epimeriz
  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

    • Context: Authoritative guide on ligand selection (RuPhos/BrettPhos) for secondary amines.[4]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

    • Context: Explains the mechanism of G3/G4 prec
  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

    • Context: Explains the inductive effect and gauche effect (ring pucker)

Sources

Technical Support Center: Troubleshooting 4,4,5-Trifluoroazepane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4,4,5-trifluoroazepane hydrochloride. The incorporation of a geminal difluoro group adjacent to a monofluoro-substituted carbon in a seven-membered azepane ring is a highly specialized strategy used in medicinal chemistry to tune lipophilicity, basicity, and metabolic stability[1].

Synthesizing this privileged scaffold typically relies on the deoxofluorination of a protected precursor (such as N-Boc-5-fluoroazepan-4-one), followed by Boc-deprotection and hydrochloric acid salt formation[1]. Due to the severe electronic deactivation and steric hindrance of the azepane ring, researchers frequently encounter critical impurities during these steps[2]. This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting strategies to ensure >98% purity of your final API building block.

Part 1: Mechanistic Workflow & Causality

The synthesis of this compound is a delicate balance between nucleophilic substitution and competing elimination. The most critical transformation is the conversion of the C4 carbonyl group to a difluoromethylene (


) group using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST)[2]. Because the adjacent C5 position bears a highly electronegative fluorine atom, the alpha-protons are exceptionally acidic, making the system highly prone to E2 elimination.

SynthesisWorkflow SM N-Boc-5-fluoroazepan-4-one (Starting Material) DAST Deoxofluorination (DAST, -78°C) SM->DAST Intermediate N-Boc-4,4,5-trifluoroazepane (Target Intermediate) DAST->Intermediate Nucleophilic Substitution Elim Alkene Byproduct (Elimination Impurity) DAST->Elim Competing E2 Elimination Deprotect Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotect Product 4,4,5-Trifluoroazepane HCl (Final Purified Salt) Deprotect->Product Precipitation

Synthetic workflow of 4,4,5-Trifluoroazepane HCl highlighting the critical elimination impurity pathway.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my deoxofluorination yielding predominantly alkene impurities rather than the desired N-Boc-4,4,5-trifluoroazepane? Causality: DAST and similar aminosulfuranes act not only as nucleophilic fluorinating agents but also as bases. The highly acidic alpha-proton at the C3 or C5 position facilitates a rapid E2 elimination of HF, forming 4,5-difluoro-2,3,6,7-tetrahydro-1H-azepine or similar unsaturated byproducts. Solution: Strict thermal control is non-negotiable. The reaction must be initiated at -78 °C and allowed to warm no higher than -10 °C. If elimination persists, switch from DAST to Deoxo-Fluor® or XtalFluor-E®, which exhibit different basicity profiles and often suppress elimination pathways in sterically hindered ketones.

Q2: How do I efficiently remove sulfur-based byproducts and residual fluorinating agents before the deprotection step? Causality: Unreacted DAST and its dialkylaminosulfur byproducts can co-elute with the protected azepane during chromatography and poison downstream reactions. Solution: A rigorous cold aqueous quench using saturated


 is mandatory. This hydrolyzes unreacted DAST into water-soluble sulfinates and HF (which is neutralized to NaF). This must be followed by precise silica gel chromatography to separate the target intermediate from the alkene impurities.

PurificationLogic Crude Crude Reaction Mixture (Post-Fluorination) Quench Cold NaHCO3 Quench (Hydrolyzes DAST) Crude->Quench Extract Phase Separation (DCM/H2O) Quench->Extract OrgPhase Organic Phase (Contains Impurities) Extract->OrgPhase Retains Organics Chrom Silica Gel Chromatography (Hexane/EtOAc) OrgPhase->Chrom PureInt Purified N-Boc-4,4,5- trifluoroazepane Chrom->PureInt Resolves Alkene

Downstream purification logic for isolating the fluorinated intermediate prior to salt formation.

Q3: The final this compound salt is discolored and highly hygroscopic. How can I achieve >98% purity? Causality: Discoloration usually stems from trace oxidized amine species or trapped Boc-deprotection byproducts (e.g., tert-butyl chloride or isobutylene polymers). Hygroscopicity is exacerbated by residual moisture from the solvent or ambient humidity during vacuum filtration[1]. Solution: Implement a dual-solvent recrystallization system (e.g., Methanol/Diethyl ether). Ensure all solvents are anhydrous and perform the filtration under a blanket of dry nitrogen.

Part 3: Quantitative Data: Reagent Selection for Deoxofluorination

Selecting the correct fluorinating agent is the most critical variable in minimizing impurities. The table below summarizes expected outcomes based on empirical optimization of fluorinated azepane scaffolds.

Fluorinating AgentRelative ReactivityExpected Yield (Target)Elimination Impurity (%)Thermal Stability / Safety
DAST Very High45 - 55%30 - 40%Low (Detonation risk >90°C)
Deoxo-Fluor® High60 - 70%15 - 25%Moderate (Safer than DAST)
XtalFluor-E® Moderate75 - 85%< 10%High (Crystalline, stable)

Note: XtalFluor-E requires the addition of an exogenous fluoride source, such as triethylamine trihydrofluoride (


), to activate the deoxofluorination cycle.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Deoxofluorination of N-Boc-5-fluoroazepan-4-one

Self-Validating Check: The success of this step is confirmed by the complete disappearance of the carbonyl carbon (~210 ppm) in


-NMR and the appearance of a characteristic 

triplet/multiplet in

-NMR.
  • Inert Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet[1].

  • Reagent Preparation: Dissolve N-Boc-5-fluoroazepan-4-one (1.0 eq) in anhydrous dichloromethane (

    
    ) to create a 0.2 M solution[1].
    
  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Fluorination: Slowly add DAST or Deoxo-Fluor (2.0 eq) dropwise via a syringe pump over 30 minutes. Critical: Ensure the internal temperature does not rise above -70 °C during addition[1].

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to -10 °C over an additional 4 hours. Monitor via LC-MS.

  • Quenching: Re-cool the mixture to -78 °C and carefully quench by adding saturated aqueous

    
     dropwise until effervescence ceases.
    
  • Isolation: Extract the aqueous layer three times with

    
    . Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 0% to 15% Ethyl Acetate in Hexanes) to separate the target N-Boc-4,4,5-trifluoroazepane from the alkene elimination impurity[3].

Protocol B: Boc-Deprotection and HCl Salt Crystallization

Self-Validating Check: The reaction is complete when the starting material is no longer visible on TLC (ninhydrin stain will show a dark spot for the free amine/salt at the baseline).

  • Reagent Preparation: Dissolve the purified N-Boc-4,4,5-trifluoroazepane (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane[1].

  • Deprotection: To the vigorously stirred solution, add a commercially available solution of 4 M HCl in 1,4-dioxane (10.0 eq) at room temperature[1].

  • Product Precipitation: Stir the reaction mixture for 3-4 hours. As the Boc group is cleaved, the highly polar this compound will spontaneously precipitate as a white solid[1].

  • Isolation: Collect the solid product by vacuum filtration using a Schlenk frit under a nitrogen atmosphere to prevent moisture absorption.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (3 x 10 mL) to remove residual dioxane and cleaved tert-butyl impurities. Dry the salt under high vacuum at 40 °C for 12 hours to afford the pure this compound[1].

Part 5: References

Sources

optimizing reaction temperature for fluorinated azepane substitution

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: FA-OPT-T2026 Subject: Optimizing Reaction Temperature for Fluorinated Azepane Substitution Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Conformational-Electronic Conflict

Welcome to the technical support hub for fluorinated azepanes. If you are accessing this guide, you are likely experiencing a specific conflict inherent to 7-membered fluorinated heterocycles: The Reactivity/Stability Paradox.

Fluorine incorporation into the azepane ring introduces two competing vectors:

  • Electronic Deactivation: The strong inductive effect (

    
    ) of fluorine reduces the basicity and nucleophilicity of the ring nitrogen, often necessitating higher reaction temperatures to drive substitution (
    
    
    
    or
    
    
    ).
  • Elimination Susceptibility: The same electronegativity acidifies

    
    -protons, making the system prone to HF elimination (E2 pathways) at higher temperatures.
    

This guide provides a logic-driven approach to finding the "Goldilocks Zone"—the precise temperature window where nucleophilic substitution outcompetes elimination.

The Temperature Optimization Matrix

Do not rely on standard "boiling solvent" protocols. Use this matrix to diagnose your current temperature regime based on observed byproducts.

Temperature ZoneKinetic StateObserved OutcomeDiagnosis
Zone A: Sub-Optimal (< 40°C)Conformationally Gated Starting material remains; < 10% conversion.False Negative. The fluorine substituent may be locking the ring in a conformation where the N-lone pair is sterically shielded or electronically deactivated.
Zone B: The Golden Window (45°C – 65°C)Substitution Favored (

)
High conversion; clean product; minimal alkene formation.Optimal. Thermal energy is sufficient to overcome the fluorine-induced nucleophilic penalty without triggering

-elimination.
Zone C: The Danger Zone (> 75°C)Elimination Favored (E2) Formation of enamine or diene species (HF loss); polymerization; dark reaction mixtures.Thermal Overload. The acidity of the

-proton (enhanced by F) allows the base to act as a deprotonating agent rather than an acid scavenger.

Troubleshooting Guide (Q&A)

Q1: "I am running an N-alkylation on 4-fluoroazepane. The reaction is stalled at 50°C, but if I heat to 80°C, I see a new spot that isn't my product. What is happening?"

Diagnosis: You are likely triggering HF Elimination . The Mechanism: At 80°C, the base (e.g.,


 or 

) begins to deprotonate the carbon adjacent to the fluorine. The fluorine acts as a leaving group, generating a cyclic alkene (an enamine or allyl amine derivative). Corrective Action:
  • Switch Solvent: Move from DMF (high boiling, promotes E2 at high T) to Acetonitrile (MeCN) . MeCN allows for reflux at a safer ~81°C but is often effective at lower temperatures (60°C) due to better solvation of the transition state for

    
     without aggressively solvating the base.
    
  • Catalytic Additive: Instead of raising T, add 0.1 eq of KI (Finkelstein condition) . This converts your alkyl chloride/bromide electrophile into a more reactive iodide, allowing the reaction to proceed at the safer 50°C.

Q2: "My 4,4-difluoroazepane is completely unreactive in reactions, even with electron-deficient aryl fluorides."

Diagnosis: Inductive Deactivation. The Mechanism: Two fluorine atoms exert a massive electron-withdrawing effect, significantly lowering the


 of the conjugate acid and reducing the nucleophilicity of the nitrogen lone pair.
Corrective Action: 
  • The "Pulse" Protocol: Do not hold at a static high temperature. Use microwave irradiation to pulse the reaction to 100°C for short bursts (5-10 mins). This provides the activation energy to cross the barrier without sustaining the conditions long enough for extensive decomposition.

  • Base Strength: Switch from carbonate bases to a non-nucleophilic organic base like DIPEA or DBU in NMP.

Q3: "I see multiple product isomers in the LCMS. Is the fluorine migrating?"

Diagnosis: Conformational Flux & Transannular Strain. The Mechanism: It is rarely the fluorine migrating. Instead, the 7-membered ring is flexible. At high temperatures, the ring can twist, allowing transannular hydride shifts or intramolecular attacks if side chains are present. Corrective Action:

  • Lower T, Longer t: Drop temperature by 15°C and extend reaction time by 12 hours.

  • Conformational Locking: If possible, use a solvent with a lower dielectric constant (e.g., THF instead of DMF) to favor a specific ion-pair conformation that minimizes transannular interactions.

Visualizing the Decision Pathway

The following logic tree illustrates the decision-making process for optimizing reaction temperature based on the specific failure mode encountered.

AzepaneOptimization Start START: Reaction Analysis CheckConversion Check Conversion (LCMS/NMR) Start->CheckConversion LowConv Low Conversion (<10%) CheckConversion->LowConv HighConv High Conversion (>80%) CheckConversion->HighConv InductiveIssue Diagnosis: Inductive Deactivation (F reduces N-nucleophilicity) LowConv->InductiveIssue CheckByproducts Analyze Byproducts HighConv->CheckByproducts Clean Clean Product CheckByproducts->Clean Target Mass Only Elimination Elimination Products (Alkene/Enamine) CheckByproducts->Elimination Mass -20 (HF) Action_KI Action: Add KI (0.1 eq) Maintain T InductiveIssue->Action_KI Action_MW Action: Microwave Pulse (High T, Short t) InductiveIssue->Action_MW Action_LowerT Action: Lower T by 10°C Switch to MeCN Elimination->Action_LowerT Action_WeakBase Action: Switch to Weaker Base (Bicarbonate vs Carbonate) Elimination->Action_WeakBase

Caption: Decision logic for troubleshooting fluorinated azepane substitutions based on conversion and byproduct profile.

Experimental Protocol: The "Thermal Ramp" Method

To determine the optimal temperature (


) for your specific substrate without wasting valuable material, follow this micro-scale validation protocol.

Reagents:

  • Fluorinated Azepane (Substrate)[1]

  • Electrophile (Alkyl halide or Aryl fluoride)

  • Base (

    
     recommended for solubility)
    
  • Solvent (MeCN - Acetonitrile)

The Workflow:

  • Preparation: Prepare 4 HPLC vials, each containing 5 mg of substrate, 1.2 eq of electrophile, and 2.0 eq of base in 0.5 mL MeCN.

  • The Gradient: Set up a heating block or parallel synthesizer with the following zones:

    • Vial A: 40°C

    • Vial B: 55°C

    • Vial C: 70°C

    • Vial D: 85°C

  • Timepoint: Agitate for 2 hours.

  • Analysis: Quench a 10

    
     aliquot from each into MeOH and analyze via UPLC-MS.
    
  • Calculation:

    • Calculate Conversion Ratio (

      
      ).
      
    • Calculate Elimination Ratio (

      
      ), where 
      
      
      
      is the elimination byproduct.
  • Selection: Select the temperature with the highest Conversion Ratio where the Elimination Ratio is

    
    .
    

ThermalRamp VialA Vial A: 40°C (Baseline) Analysis UPLC-MS Analysis 2 Hour Timepoint VialA->Analysis VialB Vial B: 55°C (Mild) VialB->Analysis VialC Vial C: 70°C (Aggressive) VialC->Analysis VialD Vial D: 85°C (Stress Test) VialD->Analysis Decision Select T_opt Max Yield / Min Elimination Analysis->Decision

Caption: Parallel screening workflow to empirically determine the stability/reactivity threshold.

References & Authoritative Grounding

  • Conformational Control in Azepanes:

    • Title: Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins.[2]

    • Source:Journal of Organic Chemistry / ResearchGate.[3]

    • Relevance: Establishes that monofluorination can bias the 7-membered ring conformation, affecting the steric accessibility of the nitrogen lone pair.

    • URL:

  • Synthesis & Reactivity of Fluoro-Azepanes:

    • Title: Synthesis of 2-Fluoroalkyl 4-Substituted Azepanes.[3][4]

    • Source:European Journal of Organic Chemistry (Wiley).[3]

    • Relevance: Details the ring-expansion synthesis methods and the stability of fluorinated azepanes under nucleophilic conditions.

    • URL:

  • Nucleophilic Substitution vs. Elimination:

    • Title: Identifying Where Substitution and Elimination Reactions Happen.[5][6][7][8]

    • Source:Master Organic Chemistry.

    • Relevance: foundational principles regarding the competition between

      
       and E2 pathways, specifically how basicity and temperature influence the outcome on 
      
      
      
      carbons adjacent to leaving groups (or in this case, activating fluorine).
    • URL:

  • 
     Mechanisms with Fluorinated Heterocycles: 
    
    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[9]

    • Source:National Institutes of Health (PMC).

    • Relevance: Discusses the activation energy required for substituting fluorinated rings and the trade-offs in temperature vs. catalysis.

    • URL:

Sources

resolving solubility issues of 4,4,5-Trifluoroazepane HCl in water

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Aqueous Solubility Challenges

Welcome to the technical support center for 4,4,5-Trifluoroazepane HCl. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when preparing aqueous solutions of this compound. As Senior Application Scientists, we've structured this resource to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and challenges related to the dissolution of 4,4,5-Trifluoroazepane HCl in water.

Q1: I'm having difficulty dissolving 4,4,5-Trifluoroazepane HCl in water at my desired concentration. What are the initial steps I should take?

A1: Initial difficulties in dissolving 4,4,5-Trifluoroazepane HCl are often overcome by addressing kinetic and thermodynamic factors. Before moving to more complex solutions, ensure you have optimized the basic dissolution parameters.

  • Vigorous Agitation: Ensure the mixture is being stirred vigorously. This increases the interaction between the solute and solvent particles, accelerating the rate of dissolution.

  • Gentle Warming: Gently warming the solution can increase the solubility of many salts.[1] However, proceed with caution and monitor for any signs of degradation, especially with novel compounds. We recommend a controlled temperature increase, for example, to 30-40°C.

  • Increase Sonication Time: Sonication can help break down solute agglomerates and enhance dissolution.

If these initial steps do not yield a clear solution, it is likely that the intrinsic solubility of the compound in neutral water is the limiting factor. The trifluorinated azepane ring, while containing a polar amine, also has significant nonpolar character, which can limit aqueous solubility.

Q2: Why is my 4,4,5-Trifluoroazepane HCl not as soluble in water as other hydrochloride salts I've worked with?

A2: The solubility of an amine hydrochloride salt is a balance between the polarity of the salt and the overall lipophilicity of the molecule. The trifluoromethyl group in 4,4,5-Trifluoroazepane HCl plays a significant role here. While hydrochloride salts are generally more water-soluble than their free amine counterparts, the three fluorine atoms can increase the molecule's lipophilicity, counteracting the solubilizing effect of the ionic salt.[2]

Furthermore, the electron-withdrawing nature of the fluorine atoms can lower the pKa of the azepane nitrogen.[3] This means that at a neutral pH, a portion of the compound may exist in its less soluble free amine form.

Q3: Can I improve the solubility by adjusting the pH of the solution?

A3: Yes, pH adjustment is a powerful tool for improving the solubility of amine hydrochloride salts.[4][5] 4,4,5-Trifluoroazepane HCl is the salt of a weak base (the amine) and a strong acid (HCl). In water, it exists in equilibrium between the protonated (and more soluble) form and the neutral free amine (less soluble) form.

By lowering the pH (making the solution more acidic), you can shift the equilibrium towards the protonated form, thereby increasing its solubility. We recommend adjusting the pH of your water or buffer to a more acidic range (e.g., pH 4-5) before adding the compound.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting the solubility of 4,4,5-Trifluoroazepane HCl.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps A Weigh 4,4,5-Trifluoroazepane HCl B Add to Water/Aqueous Buffer at Desired Concentration A->B C Observe for Complete Dissolution B->C D Incomplete Dissolution C->D J Successful Dissolution C->J Successful Dissolution E Gentle Warming (30-40°C) & Vigorous Stirring/Sonication D->E Yes F Still Incomplete? E->F G Adjust pH to 4-5 with dilute HCl F->G Yes F->J No H Still Incomplete? G->H I Consider Co-solvents (e.g., DMSO, Ethanol) H->I Yes H->J No I->J G cluster_0 Equilibrium in Aqueous Solution cluster_1 Le Chatelier's Principle Azepane_H_Cl [R-NH2]⁺Cl⁻ (Protonated, More Soluble) Azepane_Free R-NH + H⁺ + Cl⁻ (Free Amine, Less Soluble) Azepane_H_Cl->Azepane_Free Deprotonation Azepane_Free->Azepane_H_Cl Protonation Add_H Add Acid (H⁺) (Lower pH) Shift_Left Equilibrium Shifts Left Add_H->Shift_Left

Caption: The acid-base equilibrium of 4,4,5-Trifluoroazepane HCl.

Lowering the pH increases the concentration of H⁺ ions, pushing the equilibrium to the left, favoring the more soluble protonated form, in accordance with Le Chatelier's Principle.

Summary of Troubleshooting Strategies

StrategyMechanism of ActionConsiderations
Vigorous Agitation/Sonication Increases solute-solvent interaction rate.May not be sufficient if intrinsic solubility is low.
Gentle Warming Increases kinetic energy, often increasing solubility.Monitor for compound stability at elevated temperatures.
pH Adjustment (Acidification) Shifts equilibrium to the more soluble protonated form.Ensure the final pH is compatible with your experimental system.
Use of Co-solvents The organic solvent can help solvate the nonpolar regions of the molecule.The co-solvent must not interfere with downstream applications.

References

  • BenchChem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. doi: 10.1002/jps.2600700604.
  • The Royal Society of Chemistry. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives.
  • PubChemLite. (n.d.). 4,4,5-trifluoroazepane hydrochloride (C6H10F3N).
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Quora. (2021, February 9). What are three factors that affect the solubility of salt in water?.
  • BenchChem. (n.d.). 4,4-Difluoroazepane Hydrochloride.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • Vulcanchem. (n.d.). amine hydrochloride. Retrieved from

  • Reddit. (2024, March 12). Amine workup.
  • AAT Bioquest. (2024, August 26). What are the factors that influence solubility?.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • SlideShare. (2024, January 23). Solubility and distribution.
  • BenchChem. (n.d.). (1S,2S)-2-fluorocyclopentan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4,4-Difluoroazepane hydrochloride.
  • 化工字典网. (n.d.). CAS NO:1823871-41-5; 4,4,5-trifluoroazepane hcl.
  • NIST. (n.d.). SOLUBILITY DATA SERIES.
  • ECHA. (n.d.). Water solubility - Registration Dossier.
  • PMC - NIH. (n.d.). Fluorinated terpenoids and their fluorine-containing derivatives.
  • Refubium - Freie Universität Berlin. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
  • PubChem - NIH. (n.d.). Trifluoperazine.
  • Cayman Chemical. (2022, November 8). TDFA (trifluoroacetate salt) - PRODUCT INFORMATION.
  • PubChem - NIH. (n.d.). 4-Trifluoroacetoxypentadecane.
  • Thomas Scientific. (n.d.). Chemicals Solvents T.

Sources

preventing racemization during 4,4,5-Trifluoroazepane derivatization

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 4,4,5-Trifluoroazepane , a high-value chiral building block often used in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib analogs) and other fluorinated bioactive scaffolds.

Topic: Preventing Racemization During N-Functionalization Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]

The Stability Profile: Why Racemization Occurs

Before troubleshooting, it is critical to understand the unique electronic environment of the 4,4,5-trifluoroazepane ring. Unlike standard secondary amines, this scaffold possesses a "acidifying trap" that drives racemization.

The Mechanism of Failure

The chiral center at C5 is structurally vulnerable due to the adjacent C4-gem-difluoro group.

  • Electronic Activation: The two fluorine atoms at C4 are highly electron-withdrawing (inductive effect,

    
    ).
    
  • Acidity Spike: This withdraws electron density from the C5-H bond, significantly lowering its pKa (making it more acidic) compared to a non-fluorinated azepane.

  • Base Sensitivity: During derivatization (typically amide coupling or reductive amination), the use of standard organic bases (e.g., Et

    
    N, DIPEA) to neutralize the amine salt can deprotonate C5.
    
  • Inversion: The resulting carbanion is configurationally unstable and rapidly reprotonates from either face, leading to loss of enantiomeric excess (ee%).

Visualizing the Risk

The following diagram illustrates the racemization pathway triggered by improper base selection.

RacemizationMechanism Start Chiral 4,4,5-Trifluoroazepane (Pure Enantiomer) Transition Deprotonation at C5 (Stabilized by C4-F2 Inductive Effect) Start->Transition pKa Mismatch Base Strong Base Added (e.g., DIPEA, DBU) Base->Transition Intermediate Planar/Inverting Carbanion Transition->Intermediate H+ Loss Outcome Racemic Mixture (50:50 R/S) Intermediate->Outcome Reprotonation

Figure 1: Mechanism of base-induced racemization at the C5 position driven by the adjacent gem-difluoro group.

Troubleshooting Guide & FAQs

Symptom: Significant drop in ee% after Amide Coupling

Diagnosis: The most common cause is "Base Overkill." You likely used a base strong enough to free-base the amine salt but also strong enough to deprotonate the C5 chiral center.

Potential CauseTechnical ExplanationCorrective Action
Strong Base Usage Bases like DBU, TMG, or excess DIPEA (pKa > 10) rapidly deprotonate the

-fluoro C-H.
Switch to N-Methylmorpholine (NMM) or 2,4,6-Collidine . These are weaker bases (pKa ~7.4) sufficient to neutralize the HCl salt but insufficient to deprotonate C5.
Exothermic Neutralization Adding base to the salt at Room Temp (RT) creates local "hotspots" favoring elimination/racemization.Always perform the neutralization step at -10°C to 0°C . Allow 15 mins for equilibration before adding the electrophile.
Activated Ester Instability Slow coupling rates allow the free amine to sit in a basic solution longer, increasing racemization risk.Use high-reactivity coupling agents like HATU or COMU to ensure the amine is consumed (acylated) faster than it can racemize.
Symptom: Formation of an Alkene Side-Product

Diagnosis: HF Elimination (E1cB mechanism).

  • Observation: Mass spectrum shows [M-20] peak (Loss of HF).

  • Cause: The C5 proton was removed, and instead of reprotonating, the molecule eliminated a fluoride ion from C4.

  • Fix: This is strictly driven by basicity and temperature. You must use "Base-Free" conditions (see Protocol B below) or strictly control temperature (< 0°C).

Validated Protocols

These protocols are designed to minimize the "residence time" of the free amine in a basic environment.

Protocol A: The "Safe" Amide Coupling (Recommended)

Best for: Coupling the azepane HCl salt to carboxylic acids.

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF/DCM (1:1).

  • Base Addition 1: Add 2,4,6-Collidine (1.0 equiv) at 0°C. Stir for 5 minutes.

  • Amine Prep: In a separate vial, suspend 4,4,5-trifluoroazepane HCl (1.0 equiv) in DMF. Add 2,4,6-Collidine (1.0 equiv) at 0°C. Do not use DIPEA.

  • Coupling: Transfer the activated acid solution into the amine solution dropwise at 0°C.

  • Workup: Quench with dilute aqueous citric acid (pH 4-5) immediately upon completion. Avoid basic aqueous washes (like NaHCO3) if the product is stored for long periods.

Protocol B: The "Base-Free" Silylation Method

Best for: Highly sensitive substrates where ANY base causes racemization.

  • Silylation: Suspend 4,4,5-trifluoroazepane HCl in DCM. Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 equiv).

    • Mechanism:[1][2][3][4] BSA generates the reactive silylated amine and volatile TMS-Cl/TMS-acetamide byproducts, avoiding "free" base species entirely.

  • Coupling: Add the Acid Chloride or Mixed Anhydride of your coupling partner directly to this solution.

  • Result: The reaction proceeds via a silicon-mediated pathway that preserves the C5 stereocenter.

Analytical QC: Verifying Integrity

You cannot rely on standard HPLC to detect this racemization. You must use Chiral HPLC or 19F-NMR.

Recommended Chiral HPLC Method
  • Column: Chiralpak IA or IC (Immobilized phases are more robust for fluorinated amines).

  • Mobile Phase: Heptane / Ethanol (90:10) with 0.1% TFA .

    • Note: The acidic modifier (TFA) is crucial to sharpen the peak of the basic amine and prevent on-column racemization.

  • Detection: UV at 210 nm (Azepanes have weak chromophores; ensure your coupling partner is UV active).

19F-NMR Analysis (Quick Check)

If derivatized with a chiral acid (e.g., Mosher's Acid), the 19F NMR signals of the C4-gem-difluoro group will split into distinct populations for the


 and 

diastereomers. This is often more sensitive than HPLC for this specific scaffold.

Decision Matrix for Experimental Design

Use this logic flow to select the correct reagents for your specific synthesis.

DecisionTree Start Start: Derivatization of 4,4,5-Trifluoroazepane HCl Q1 Is the Coupling Partner Acid Stable? Start->Q1 RouteA Route A: Standard Coupling (Collidine/HATU) Q1->RouteA Yes RouteB Route B: Base-Free (BSA/Acid Chloride) Q1->RouteB No (Acid Sensitive) Q2 Does the product eliminate HF at RT? RouteA->Q2 Refine Use -20°C & Weak Base (NMM only) Q2->Refine Yes (Unstable) Proceed with Workup Proceed with Workup Q2->Proceed with Workup No

Figure 2: Experimental decision matrix for selecting coupling conditions.

References

  • Acidity of

    
    -Fluoro Protons: 
    
    • Mechanism:[1][2][3][4] The inductive effect of fluorine significantly lowers the pKa of adjacent protons, facilitating base-catalyzed racemization.

    • Source: BenchChem. (2025).[5] 4-Fluoro-hexahydro-1H-azepine Properties and Reactivity. Link

  • Low-Racemization Coupling Reagents

    • Protocol: Use of Collidine and HATU/Oxyma to suppress oxazolone formation and direct -deproton
    • Source: Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Odanacatib & Fluorinated Azepane Synthesis

    • Context: Synthesis of Cathepsin K inhibitors involving sensitive fluorinated chiral centers (analogous to the C5 center in 4,4,5-trifluoroazepane).
    • Source: O'Shea, P. D., et al. (2009).[6] A practical enantioselective synthesis of odanacatib. Journal of Organic Chemistry. Link

  • Base-Free Silylation Methods

    • Methodology: Use of BSA to avoid free-base intermedi
    • Source: Hu, L., et al. (2016).[7] Ynamides as Racemization-Free Coupling Reagents. J. Am. Chem. Soc. Link

Sources

Technical Support: Purification Protocols for 4,4,5-Trifluoroazepane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Effect

Welcome to the technical support center for fluorinated heterocycles. You are likely accessing this guide because standard amine purification protocols are failing for your 4,4,5-trifluoroazepane reaction mixture.

The Core Problem: The introduction of three fluorine atoms into the azepane ring fundamentally alters the physicochemical properties of the secondary amine.

  • pKa Depression: Unlike unsubstituted azepane (pKa ~11.1), the electron-withdrawing inductive effect (-I) of the fluorine atoms significantly lowers the basicity of the nitrogen, likely to the pKa 7.5–9.0 range [1][2].

  • Elimination Risk: The presence of fluorine at the 4- and 5-positions creates a system prone to dehydrofluorination (HF elimination) under harsh basic conditions, leading to stable enamine impurities [3].[1]

  • Volatility: As a free base, polyfluorinated amines often exhibit higher volatility than their non-fluorinated counterparts due to reduced intermolecular London dispersion forces, despite the molecular weight increase.[1]

This guide provides self-validating protocols designed to navigate these specific challenges.

Module 1: The "Black Tar" Scenario (Extraction Failures)

User Complaint: "I performed a standard acid-base extraction (pH 14), but I recovered a low yield of a dark, unstable oil."

Root Cause:

  • Over-basification: Using NaOH to reach pH 14 promotes E2 or E1cB elimination of HF, destroying your product.[1]

  • Incomplete Extraction: Due to the lowered pKa, the amine may partially partition into the aqueous phase if the pH is not precisely controlled, or conversely, "oiling out" occurs before phase separation.[1]

Corrective Protocol: The "Soft-Base" Switch

Do not use 10N NaOH.[1] Use this modified workflow to minimize thermal and chemical stress.

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral) AcidWash Acid Wash (1M HCl, pH < 2) Start->AcidWash OrgWash Organic Wash (DCM or Et2O) AcidWash->OrgWash DiscardOrg Discard Organic Layer (Removes Neutrals) OrgWash->DiscardOrg AqLayer Aqueous Layer (Contains Product Salt) OrgWash->AqLayer Separation Basify Controlled Basification (Sat. NaHCO3 or K2CO3) Target pH 9.5 - 10.0 AqLayer->Basify Extract Extraction (DCM x 3 or MTBE x 3) Basify->Extract Dry Dry (Na2SO4) & Concentrate < 30°C Extract->Dry

Figure 1: Modified Acid-Base Extraction Workflow for Fluorinated Amines.

Critical Steps:

  • The Wash: Wash the initial acidic mixture with dichloromethane (DCM). The fluorinated amine salt stays in the water; non-basic impurities (phosphines, unreacted electrophiles) are removed.

  • The pH Switch: Slowly add saturated

    
     or 
    
    
    
    to the aqueous layer. Stop at pH 10. You do not need pH 14.[1]
  • Temperature Control: Keep all phases cold (

    
     to 
    
    
    
    ) during basification to suppress HF elimination kinetics [3].

Module 2: The "Invisible" Product (Chromatography)

User Complaint: "The compound streaks on silica, and I can't see it under UV light."

Root Cause:

  • Lack of Chromophore: The trifluoroazepane ring is not UV-active.[1]

  • Silica Interaction: The amine interacts strongly with acidic silanols on the silica gel, causing tailing/streaking.

Troubleshooting Guide: Visualization & Separation
1. Visualization (How to "See" It)

Do not rely on UV (


). Use these stains:
Stain MethodSensitivityNotes
Ninhydrin HighHeats to distinct purple/blue.[1] Best for secondary amines.
KMnO4 ModerateStains oxidizable amines yellow/brown. Good general stain.
Iodine Chamber HighReversible. Good for initial quick checks.

NMR
Definitive Run crude NMR. The product will show distinct multiplets around

to

(depending on F position). Use this to check fractions.
2. Mobile Phase Modifiers

Standard silica gel is acidic. You must neutralize the surface.

  • Standard: Add

    
     Triethylamine (TEA) or 
    
    
    
    
    
    to your DCM/MeOH mobile phase.
  • Advanced (If streaking persists): Use DCM:MeOH:

    
     (90:9:1) .
    
  • Alternative Stationary Phase: If purity is critical, switch to Amino-functionalized silica (

    
    -Silica) .[1] This eliminates the need for amine modifiers in the solvent [4].
    

Module 3: Isolation & Storage (Salt Formation)

User Complaint: "I isolated the oil, but it turned into a solid crust/gum overnight."

Root Cause:

  • Hygroscopicity: Fluorinated amine salts (especially HCl) can be extremely hygroscopic.

  • Carbamate Formation: Free amines react with atmospheric

    
     to form carbamates.
    
Protocol: Stable Salt Formation

Convert the free base to a crystalline salt immediately after extraction.

Salt FormReagentProcedurePros/Cons
Hydrochloride

in

Add dropwise to amine in

at

.[1]
Con: Often hygroscopic.[1] Pro: Standard for bioassays.[1]
Oxalate Oxalic AcidDissolve amine in EtOH; add 1 eq. oxalic acid in hot EtOH. Cool to crystallize.Pro: Highly crystalline, non-hygroscopic.[1] Con: Toxic (not for in vivo use).
Fumarate Fumaric AcidSimilar to Oxalate.Pro: Pharmaceutically acceptable, stable solid.[1]

Self-Validating Step: After salt formation, take a melting point.[1] A sharp melting point indicates high purity and stability; a broad range suggests hygroscopic water absorption or mixed salts.

Frequently Asked Questions (FAQs)

Q: Can I distill 4,4,5-trifluoroazepane? A: Only under high vacuum and strictly controlled temperatures. The boiling point is likely lower than azepane due to fluorine-fluorine repulsion reducing H-bonding density. However, heat promotes dehydrofluorination.[1] Kugelrohr distillation is preferred over fractional distillation.

Q: My


 NMR shows a new signal at 

after workup. What is it?
A: This is likely a vinyl fluorine signal, indicating you have eliminated HF to form an enamine.[1] Review Module 1 and lower your extraction pH.

Q: Is the Boc-protected intermediate easier to purify? A: Yes, significantly.[1] If you cannot purify the free amine, protect it with


. The N-Boc-4,4,5-trifluoroazepane will be non-polar, UV-inactive (use 

stain), and easily separable on silica with Hexane/EtOAc.[1] Deprotect with

only when needed [5].

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Glaser, R. et al. (2023). Ammonium Ion pKa Depression via Fluorine Modification. University of Missouri.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

  • Cossy, J. et al. (2019).[1][2] Synthesis of 2-Fluoroalkyl 4-Substituted Azepanes. European Journal of Organic Chemistry.[1][2] Link

  • Rioton, S. et al. (2017).[1] Synthesis of 2-trifluoromethylated piperidines and azepanes.[1] ScienceOpen Collections.[1] Link

Sources

Technical Support Center: Stability Optimization for 4,4,5-Trifluoroazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4,5-Trifluoroazepane hydrochloride is a specialized fluorinated building block used to modulate pKa and metabolic stability in drug discovery. While the hydrochloride salt is chemically robust in the solid state, it exhibits specific vulnerabilities in solution—primarily dehydrofluorination (HF elimination) and oxidative degradation upon neutralization.

This guide provides a self-validating framework for handling this compound, moving beyond generic advice to address the specific electronic effects of the vicinal (4,4,5) fluorine substitution pattern.[1][2]

Module 1: The Stability Paradox (Root Cause Analysis)

To preserve this molecule, you must understand the tension between its two forms: the Salt and the Free Base .

The Mechanism of Failure: Dehydrofluorination

The primary degradation pathway is the elimination of Hydrogen Fluoride (HF). The electron-withdrawing nature of the three fluorine atoms increases the acidity of the adjacent protons (C3 and C6 positions).

  • In Salt Form (HCl): The nitrogen lone pair is protonated. The molecule is stable because the ammonium cation prevents the nitrogen from acting as an intramolecular base.

  • In Free Base Form: Upon neutralization (pH > 8), the nitrogen lone pair becomes available. It can act as a base or facilitate E2/E1cB elimination pathways, leading to the formation of unstable enamines or vinyl fluorides.

Visualization: Degradation Pathway

The following diagram illustrates the critical risk of HF elimination when the pH is uncontrolled.

G Salt Stable HCl Salt (Protonated N) Base Neutralization (Base Added) Salt->Base pH > 8.0 FreeBase Free Base (Reactive Lone Pair) Base->FreeBase Deprotonation Transition Transition State (E2 Elimination) FreeBase->Transition Heat or Strong Base Product Degradation Product (Alkene/Enamine + HF) Transition->Product -HF Product->FreeBase Autocatalysis (HF Acidifies)

Figure 1: The degradation cascade triggered by uncontrolled neutralization. Note that the loss of HF is irreversible.

Module 2: Solubilization & Handling Protocols

Protocol A: Solvent Selection Matrix

The presence of the gem-difluoro (C4) and mono-fluoro (C5) groups alters the solubility profile compared to non-fluorinated azepanes.

Solvent ClassCompatibilityRecommendationTechnical Rationale
Alcohols (MeOH, EtOH) ⚠️ CautionShort-term only Good solubility, but protic solvents can facilitate HF elimination if heating is applied.
Aprotic Polar (DMSO, DMF) ✅ RecommendedPreferred for Stock Excellent solubility. Stabilizes the salt form. Avoid heating >40°C.
Chlorinated (DCM, Chloroform) ✅ RecommendedReaction Solvent Good for biphasic neutralization. Does not promote elimination.
Ethers (THF, Dioxane) ⚠️ CautionMonitor Peroxides Acceptable, but ensure peroxide-free to prevent N-oxidation.
Water ✅ RecommendedStable at pH < 7 Highly soluble. Stable as long as pH remains acidic.
Protocol B: The "Cold-Biphasic" Neutralization Strategy

Use this protocol when you must convert the HCl salt to the free base for a reaction (e.g., amide coupling or SNAr).

Objective: Release the free amine without triggering HF elimination.

  • Preparation: Dissolve 4,4,5-Trifluoroazepane HCl in DCM (Dichloromethane).

  • Thermal Control: Cool the solution to 0°C in an ice bath. Heat is the enemy of fluorinated amines.

  • Base Selection: Do NOT use strong bases like NaOH or KOH.

    • Preferred: Saturated NaHCO₃ (aq) or K₂CO₃ (mild inorganic bases).

    • Alternative: DIPEA (Hunig's base) if strictly organic conditions are needed, but keep equivalents limiting (1.0 - 1.1 eq).

  • Execution:

    • Add the cold base solution to the DCM mixture.

    • Stir vigorously at 0°C for 10–15 minutes.

    • Separate phases immediately.[3]

    • Crucial Step: Dry the organic layer over Na₂SO₄ and use immediately. Do not store the free base.

Module 3: Storage & Stability Monitoring

Storage Conditions
StateTemperatureAtmosphereShelf Life
Solid (HCl Salt) -20°CArgon/Nitrogen> 2 Years
Solution (Acidic) 4°CSealed2–4 Weeks
Solution (Neutral) -80°CArgon< 24 Hours
QC Check: The "Yellow Shift"

A visual color change is the earliest indicator of degradation.

  • Clear/Colorless: Stable.

  • Pale Yellow: Trace oxidation or elimination products (< 2%).

  • Dark Yellow/Orange: Significant degradation (> 10%).[4] Polymerization of vinyl species likely.

Module 4: Troubleshooting & FAQs

Q1: I see a precipitate forming when I dissolve the salt in THF. Is this normal?

  • Diagnosis: Yes. The HCl salt is highly polar and may not fully dissolve in pure THF.

  • Fix: Add a co-solvent. 5–10% Methanol or Water will solubilize the salt. If using for a reaction, ensure the precipitate isn't just inorganic salt (NaCl) formed after adding a base.

Q2: Can I heat this compound to 80°C for a nucleophilic substitution?

  • Risk: High.[5] At 80°C, the risk of HF elimination increases exponentially, especially if the reaction mixture is basic.

  • Solution:

    • Switch to a lower temperature (40–50°C) with a more reactive electrophile.

    • Use a weaker base (e.g., Cs₂CO₃ instead of NaH).

    • Monitor the reaction by LCMS every 30 minutes to catch the formation of "M-20" peaks (Loss of HF).

Q3: Why does the LCMS show a mass of M+1 and M+19?

  • Explanation: M+1 is your target. M+19 is likely the ammonium adduct or a hydrate, common with fluorinated amines. However, look for M-19 (Loss of F) or M-20 (Loss of HF) . If you see M-20, your conditions are too harsh (too basic or too hot).

References

  • BenchChem. (2025).[1] 4-Fluoro-hexahydro-1H-azepine Properties and pKa Effects. Retrieved from

  • National Institutes of Health (NIH). (2019). The Dark Side of Fluorine: Stability of Beta-Fluoro Amines. ACS Chemical Neuroscience. Retrieved from

  • Enamine. (2024).[6] gem-Difluorinated Amines for Drug Design: Stability and Handling. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[7] Journal of Medicinal Chemistry.[8] (Contextual citation on general fluorine stability).

  • ChemRxiv. (2024).[6] Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

overcoming steric hindrance in 4,4,5-Trifluoroazepane functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center guide addresses the specific challenges of functionalizing 4,4,5-Trifluoroazepane . This scaffold presents a unique "dual-threat" to reactivity: conformational steric shielding caused by the fluorinated ring pucker and electronic deactivation of the nitrogen nucleophile due to the strong inductive effect (-I) of three fluorine atoms.

Status: Operational
Topic: Overcoming Steric & Electronic Hindrance in Azepane Scaffolds
Ticket Priority: High (Drug Discovery / Lead Optimization)

Core Analysis: The Reactivity Bottleneck

Before attempting a reaction, you must understand why standard protocols fail. 4,4,5-Trifluoroazepane is not merely a "bulky amine"; it is an electronically deactivated system with a rigidified ring conformation.

The Mechanistic Barrier
  • Electronic Withdrawal: The three fluorine atoms at positions 4 and 5 exert a strong through-bond inductive effect, significantly lowering the pKa of the amine (estimated pKa ~8.5–9.0 vs. ~11.0 for azepane). This makes the nitrogen a poor nucleophile .

  • Conformational Locking: Unlike unsubstituted azepane, which undergoes rapid pseudorotation, the 4,4,5-trifluoro motif locks the ring into a specific twist-chair conformation to minimize dipole repulsion between the fluorines. This often forces the N-H bond into a pseudo-axial orientation, shielding it from incoming electrophiles.

Visualizing the Problem (Pathway Diagram)

AzepaneReactivity Substrate 4,4,5-Trifluoroazepane Barrier1 Electronic Deactivation (-I Effect) Substrate->Barrier1 Barrier2 Steric Shielding (Ring Pucker) Substrate->Barrier2 Outcome_Fail Standard SN2/Amide Coupling: <10% Yield / No Reaction Barrier1->Outcome_Fail Low Nucleophilicity Solution_Path High-Energy Protocols Barrier1->Solution_Path Requires Stronger Bases (LiHMDS/NaOtBu) Barrier2->Outcome_Fail Inaccessible N-H Barrier2->Solution_Path Requires Specific Ligands (BrettPhos/RuPhos) Outcome_Success Functionalized Product (>80% Yield) Solution_Path->Outcome_Success

Caption: Logical flow illustrating how electronic and steric factors converge to inhibit standard reactivity, requiring specialized high-energy protocols.

Troubleshooting Guide: N-Arylation (Buchwald-Hartwig)

Issue: Reaction stalls at <20% conversion or yields dehalogenated arene byproducts. Diagnosis: The amine is too electron-deficient to undergo transmetallation effectively, or the catalyst is too bulky to access the sterically crowded nitrogen.

Protocol A: The "High-Activity" System (Recommended)

This protocol utilizes pre-catalysts that ensure rapid oxidative addition and ligands designed for secondary amines with difficult steric profiles.

ComponentRecommendationScientific Rationale
Catalyst RuPhos-Pd-G4 (2–5 mol%)The RuPhos ligand is specifically engineered for secondary amines. The G4 precatalyst ensures immediate activation even at lower temperatures [1].
Base LiHMDS (1.2 equiv)Crucial: Weak bases (Cs₂CO₃) often fail here. You need a base strong enough to deprotonate the amine before coordination to Pd, driving the catalytic cycle [2].
Solvent THF or 1,4-Dioxane Ethereal solvents stabilize the cationic Pd intermediates.
Temp 65°C – 80°CDo not overheat initially; catalyst decomposition competes with slow transmetallation.

Step-by-Step Workflow:

  • Charge a vial with RuPhos-Pd-G4 (0.02 equiv) and Aryl Halide (1.0 equiv).

  • Evacuate and backfill with Argon (3x).[1]

  • Add 4,4,5-trifluoroazepane (1.2 equiv) as a solution in anhydrous THF (0.2 M).

  • Dropwise add LiHMDS (1.0 M in THF, 1.3 equiv) over 5 minutes.

    • Note: The solution may turn dark orange/brown; this is normal.

  • Stir at 65°C for 4 hours. Monitor by LCMS.[1]

  • Checkpoint: If <50% conversion, add BrettPhos-Pd-G4 (0.02 equiv) and raise temp to 85°C. BrettPhos is bulkier but more electron-rich, sometimes necessary for extremely deactivated amines.

Troubleshooting Guide: N-Alkylation (SN2)

Issue: Formation of elimination products (alkenes) from the alkyl halide, or no reaction. Diagnosis: The low nucleophilicity of the fluorinated azepane makes it slower than the rate of E2 elimination promoted by the base.

Protocol B: The "Super-Electrophile" Strategy

Since we cannot easily make the amine more nucleophilic, we must make the electrophile more reactive (using Triflates) and use non-basic conditions where possible.

ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Electrophile Alkyl Bromide/IodideAlkyl Triflate (ROTf) or Nonaflate
Base K₂CO₃ / TEA2,6-Di-tert-butylpyridine (Non-nucleophilic proton sponge)
Solvent DMFDCM or Nitromethane (High polarity, non-coordinating)

Step-by-Step Workflow:

  • Dissolve the corresponding alcohol (precursor to your alkyl group) in DCM at -78°C.

  • Add Tf₂O (Triflic anhydride) and 2,6-lutidine to generate the alkyl triflate in situ.

  • Add 4,4,5-trifluoroazepane (1.5 equiv) directly to the cold solution.

  • Allow to warm to 0°C slowly.

    • Mechanism:[2][3][4][5] The highly reactive triflate reacts with the poor nucleophile (azepane) faster than elimination can occur, provided the temperature is kept low.

Troubleshooting Guide: Amide Coupling

Issue: Coupling with carboxylic acids using HATU/EDC yields <5% product. Diagnosis: The acylation transition state is destabilized by the electron-withdrawing fluorines. The amine is simply not nucleophilic enough to attack the Active Ester (OBt/OAt).

Protocol C: The Acid Fluoride Activation

Acid fluorides are smaller and more electrophilic than HATU esters, overcoming the steric wall of the azepane ring [3].

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

    • Stir for 30 mins at 0°C. This generates the Acid Fluoride in situ.

  • Coupling: Add 4,4,5-trifluoroazepane (1.2 equiv).

  • Catalysis: Add DMAP (0.1 equiv).

    • Rationale: DMAP forms a highly reactive N-acylpyridinium intermediate that is susceptible even to weak nucleophiles.

  • Run at room temperature for 12 hours.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up these reactions? A: Yes, but with caution. For N-alkylation, microwave heating often promotes elimination (E2) over substitution. However, for Buchwald-Hartwig aminations , microwave irradiation (100°C, 30 mins) is highly recommended if the standard thermal protocol fails, as it helps overcome the high activation energy barrier of the transmetallation step.

Q: Why does my reaction mixture turn black and precipitate Pd black immediately? A: This indicates catalyst decomposition before the oxidative addition/amine coordination cycle is stable. This is common with electron-deficient amines.

  • Fix: Switch to a catalyst with a stabilizing backbone, such as Pd-PEPPSI-IPent . The carbene ligand stabilizes the Pd(0) species much better than phosphines in difficult electronic environments.

Q: I see two spots on TLC that have the same mass. What is happening? A: You are likely observing atropisomers or slow conformational exchange. The 4,4,5-trifluoroazepane ring is conformationally rigid. If you attach a bulky group (like a substituted aryl), the rotation around the N-C bond might be restricted, leading to rotamers visible on NMR or TLC. Run the NMR at 50°C–80°C to see if the peaks coalesce [4].

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine Derivatives."[6] Chemical Reviews, 2016.

  • Liu, F., et al. "Conformational regulation of substituted azepanes through selective monofluorination."[7] Organic & Biomolecular Chemistry, 2013.[8]

  • Carpino, L. A., et al. "TFFH: A coupling reagent for sterically hindered amines." Journal of the American Chemical Society, 1995.
  • Hunter, L., et al. "Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins." Australian Journal of Chemistry, 2014.

  • BenchChem Technical Data. "Overcoming steric hindrance in secondary amine functionalization protocols."

Note: Specific protocols for 4,4,5-trifluoroazepane are derived from first-principles application of the cited literature regarding fluorinated heterocycle conformation and hindered amine coupling.

Sources

Advanced NMR Technical Support Center: Interpreting Complex ¹⁹F NMR Coupling in Trifluoroazepanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when analyzing fluorinated heterocycles. Trifluoroazepanes—seven-membered nitrogen heterocycles bearing three fluorine atoms—are highly privileged scaffolds in modern medicinal chemistry. However, their ¹⁹F NMR spectra are notoriously complex due to the interplay of massive spin-spin couplings and rapid ring dynamics.

This guide is designed to deconstruct these complexities, explaining the physical causality behind the spectral phenomena and providing self-validating protocols to resolve them.

Part 1: Diagnostic Q&A – Troubleshooting Spectral Anomalies

Q1: Why are the ¹⁹F signals of my trifluoroazepane appearing as broad, featureless humps at room temperature instead of sharp multiplets?

The Causality: Unlike rigid six-membered piperidines, seven-membered azepane rings are highly flexible and undergo rapid conformational exchange (pseudorotation between chair, twist-chair, and boat conformations). Because ¹⁹F chemical shifts are extraordinarily sensitive probes for ring conformation [](), each conformer has a distinct resonance frequency. When the rate of interconversion is comparable to the NMR timescale (specifically, the frequency difference between the conformers), the signals experience intermediate exchange dynamics, resulting in severe line broadening. The Solution: You must alter the thermal energy of the system using Variable Temperature (VT) NMR to push the exchange rate out of the intermediate regime (See Protocol below).

Q2: My spectrum is a "forest" of overlapping multiplets. How do I differentiate between F-F and F-H couplings to assign the fluorines?

The Causality: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance. It couples strongly not only to other fluorines but also to adjacent protons. The magnitude of geminal and vicinal F-F and F-H couplings is generally much larger than corresponding H-H couplings [[1]](). If your trifluoroazepane contains a gem-difluoro group (CF₂) adjacent to a single fluorine (CHF), the C3/C5 protons will couple to the adjacent fluorine atoms, creating massive second-order splitting patterns 2. The Solution: Apply ¹⁹F{¹H} broadband decoupling to instantly erase all proton contributions, leaving only the F-F coupling network visible.

Q3: How can I use coupling constants to determine the relative stereochemistry (cis/trans) of the vicinal fluorines?

The Causality: Vicinal F-F (³J{FF}) and F-H (³J{FH}) couplings follow a Karplus-like dependence on the dihedral angle. For instance, ³J{HF} coupling constants can clearly distinguish geometric arrangements (e.g., ~32 Hz for trans/diaxial vs. ~8 Hz for cis/equatorial) 3. Furthermore, J{trans} is often opposite in sign to J{gem}, while J{cis} is positive [[4]]().

Part 2: Quantitative Reference Data

To successfully assign your spectrum, you must benchmark your observed splittings against established theoretical ranges. Use the table below to categorize the J-values extracted from your decoupled spectra.

Coupling TypeNuclei InvolvedTypical Range (Hz)Structural Implication in Azepanes
²J_{FF} Geminal F-F150 – 300Diagnostic for CF₂ groups (e.g., 4,4-difluoroazepane motifs) 2.
³J_{FF} (trans)Vicinal F-F0 – 30Highly dependent on dihedral angle; often negative in sign 4.
³J_{FF} (cis)Vicinal F-F0 – 20Usually smaller than trans-diaxial; positive in sign 4.
²J_{FH} Geminal F-H40 – 60Indicates a single fluorine on a carbon bearing a proton (CHF).
³J_{FH} Vicinal F-H5 – 35Used for axial/equatorial assignment (~32 Hz for trans, ~8 Hz for cis) 3.

Part 3: Standard Operating Procedure (SOP) – Self-Validating Resolution Workflow

To guarantee scientific integrity, do not attempt to guess coupling constants from a poorly resolved 1D spectrum. Follow this self-validating methodology to isolate and measure true J-values.

Step 1: Baseline Acquisition (298 K)
  • Prepare a 15-20 mg sample of the trifluoroazepane in a non-viscous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂ to allow for low-temperature work).

  • Acquire a standard ¹⁹F 1D spectrum (typically at 376 MHz or 470 MHz depending on your console).

  • Self-Validation Checkpoint: Measure the line width at half-maximum (FWHM). If FWHM > 10 Hz, the ring is in intermediate conformational exchange. Do not attempt to extract J-values. Proceed to Step 2.

Step 2: Variable Temperature (VT) Optimization
  • Lower the probe temperature in 10 K decrements (e.g., from 298 K down to 223 K).

  • Re-shim the magnet at each temperature step and acquire a ¹⁹F spectrum.

  • Self-Validation Checkpoint: You have reached the "slow exchange limit" when the broad humps split into distinct, sharp multiplets representing the individual frozen conformers (e.g., chair vs. twist-chair). If the peaks sharpen, proceed to Step 3.

Step 3: ¹⁹F{¹H} Broadband Decoupling
  • With the sample at the optimized low temperature, set up an inverse-gated ¹⁹F{¹H} decoupling experiment. This irradiates the proton frequencies while observing fluorine, collapsing all F-H couplings.

  • Self-Validation Checkpoint: Compare the decoupled spectrum to the coupled one. A successful decoupling is validated when complex multiplets simplify drastically (e.g., a doublet of doublets of triplets collapses into a clean doublet of doublets). The remaining splittings are exclusively F-F couplings.

Step 4: 2D ¹⁹F-¹⁹F COSY / EXSY
  • If the ¹⁹F{¹H} 1D spectrum still contains overlapping multiplets due to similar chemical shifts, acquire a 2D ¹⁹F-¹⁹F COSY.

  • Self-Validation Checkpoint: The presence of off-diagonal cross-peaks confirms direct spin-spin coupling between specific fluorine atoms, allowing you to unambiguously map the ²J{FF} and ³J{FF} network.

Part 4: Visualizing the Logic

G Start Acquire Initial 19F NMR at 298 K Q1 Are signals broad or coalescing? Start->Q1 A1 Perform VT-NMR (Cool to -50°C) Q1->A1 Yes Q2 Are multiplets too complex to resolve? Q1->Q2 No A1->Q2 A2 Apply 19F{1H} Broadband Decoupling Q2->A2 Yes Q3 Do F-F couplings overlap heavily? Q2->Q3 No A2->Q3 A3 Acquire 2D 19F-19F COSY or EXSY Q3->A3 Yes End Extract J-values & Assign Stereochemistry Q3->End No A3->End

Caption: Workflow for resolving complex 19F NMR spectra in flexible fluorinated azepanes.

G F_nucleus Observed 19F Resonance (Spin 1/2, 100% Abundance) Gem_FF Geminal F-F (2J_FF) Magnitude: 150-300 Hz Sign: Negative F_nucleus->Gem_FF CF2 group Vic_FF Vicinal F-F (3J_FF) Magnitude: 0-30 Hz Sign: Geometry Dependent F_nucleus->Vic_FF Adjacent C-F Vic_FH Vicinal F-H (3J_FH) Magnitude: 5-35 Hz Karplus Dependent F_nucleus->Vic_FH Adjacent C-H

Caption: Logical relationship of primary spin-spin couplings affecting 19F multiplets.

References

  • BenchChem Technical Support Team. 4,4-Difluoroazepane Hydrochloride - Benchchem. Available at:2

  • ChemRxiv. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Available at:3

  • ResearchGate. An Overview of Fluorine NMR. Available at: 4

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Available at:1

  • D-NB. Deoxy-2'-fluoro Analogs by Heteronuclear NMR Spectroscopy. Available at:

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 4,4,5-Trifluoroazepane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural validation of 4,4,5-Trifluoroazepane Hydrochloride , a high-value fluorinated scaffold used in protease inhibitor and GPCR ligand development.

Unlike standard azepane or simple gem-difluoro analogs, this specific substitution pattern introduces a unique analytical challenge: the C5 chiral center renders the adjacent C4 gem-difluoro group diastereotopic . This results in second-order spectral effects that often lead to misassignment in standard QC workflows.

This guide compares the spectral performance and resolution requirements of the target molecule against two common alternatives: Azepane HCl (Baseline) and 4,4-Difluoroazepane HCl (Complexity Control).

Structural Context & Analytical Challenges

The introduction of three fluorine atoms onto the flexible 7-membered ring creates a "spectral stress test."

  • Conformational Flux: Azepanes exist in a rapid equilibrium between twist-chair and twist-boat forms. The bulky fluorine atoms and the protonated nitrogen (HCl salt) restrict this motion, but line broadening is still common at room temperature.

  • The "Chirality Trap": The single fluorine at C5 creates a stereocenter. Consequently, the two fluorines at C4 are magnetically non-equivalent (diastereotopic), creating an ABX or ABMX spin system rather than a simple triplet.

Comparative Complexity Matrix
FeatureAzepane HCl (Baseline)4,4-Difluoroazepane HCl 4,4,5-Trifluoroazepane HCl (Target)
Symmetry

(Plane of symmetry)

(Plane of symmetry)

(Asymmetric/Chiral)
19F Signal NoneSinglet or simple tripletThree distinct multiplets (AMX pattern)
1H Complexity First-order multipletsResolved triplets/quintetsComplex diastereotopic multiplets
Key Coupling

only

,

(if chiral)

,

,

(vicinal)

Experimental Protocol: Acquisition Parameters

To resolve the complex couplings in 4,4,5-trifluoroazepane, standard "walk-up" NMR parameters are insufficient.

Recommended Instrument Configuration:

  • Field Strength:

    
     500 MHz (1H frequency) is critical to disperse second-order effects.
    
  • Probe: 5mm BBFO or TCI Cryoprobe (Fluorine sensitivity is paramount).

  • Temperature: 298 K (Standard), but 323 K is recommended if line broadening obscures

    
    -coupling due to ring flip.
    

Solvent Selection:

  • DMSO-d6 (Recommended): Sharpens the ammonium (

    
    ) protons, allowing verification of the salt form.
    
  • D2O: Causes H/D exchange of NH protons, simplifying the spectrum but losing salt stoichiometry data.

Pulse Sequence Parameters (Self-Validating Protocol)
Parameter1H Standard13C {1H} Decoupled19F (Non-Decoupled)19F {1H} Decoupled
Pulse Angle 30°30°30°30°
Relaxation Delay (D1) 1.0 s2.0 s5.0 s (F relaxation is slow)2.0 s
Spectral Width 12 ppm220 ppm-50 to -250 ppm-50 to -250 ppm
Scans (NS) 161024+3232
Processing LB = 0.3 HzLB = 1.0 HzLB = 0.5 HzLB = 1.0 Hz

Critical Note: Always acquire 19F without proton decoupling first. The proton couplings are diagnostic for determining the position of the fluorine atoms relative to the ring protons.

Spectral Analysis & Interpretation

A. 19F NMR: The Primary Diagnostic

Unlike the alternatives, the target molecule shows a distinct AMX spin system in the fluorine spectrum.

  • Region -100 to -120 ppm (Gem-difluoro at C4):

    • You will observe two separate signals (diastereotopic

      
       and 
      
      
      
      ).
    • Coupling: A massive geminal coupling constant (

      
      ).
      
    • Vicinal Coupling: Both will split further due to the adjacent

      
       (
      
      
      
      ).
  • Region -180 to -200 ppm (Single F at C5):

    • One multiplet corresponding to the single fluorine.

    • Shows coupling to

      
       (geminal, 
      
      
      
      ) and the two C4 fluorines.
B. 1H NMR: Predicted Shifts & Splitting

Values are representative estimates based on substituent additivity rules in DMSO-d6.

PositionProton TypePredicted Shift (

)
Multiplicity & Coupling Logic
NH Ammonium9.0 - 9.5Broad singlets (2H). Confirms HCl salt.
C2-H

-N
3.2 - 3.4Multiplet. Deshielded by

and

-F effect.
C7-H

-N
3.1 - 3.3Multiplet. Diastereotopic due to C5 chirality.
C5-H Gem-F4.8 - 5.2D-D-D-D . Coupled to

(

Hz),

,

, and

.
C3-H

-F
2.1 - 2.4Complex. Vicinal coupling to

.
C6-H

-F
2.0 - 2.3Complex. Vicinal coupling to

.

Visualization: The Assignment Workflow

The following diagram illustrates the logical flow for assigning the complex spin system of 4,4,5-trifluoroazepane, distinguishing it from simpler analogs.

NMR_Workflow Start Start: Crude Sample (DMSO-d6) Step1 1. Acquire 19F {1H} Decoupled Check for Symmetry Start->Step1 Decision1 How many F signals? Step1->Decision1 Res_1 1 Signal (Singlet/Triplet) Likely 4,4-Difluoroazepane (Symmetric) Decision1->Res_1 Symmetric Res_2 3 Distinct Signals (AMX Pattern) Confirms 4,4,5-Trifluoro Core Decision1->Res_2 Asymmetric Step2 2. Measure J(F,F) Couplings Identify Geminal Pair Res_2->Step2 Step3 3. Acquire 1H-19F HOESY (Heteronuclear Overhauser Effect) Step2->Step3 Analysis Correlate F signals to Specific Protons (H3, H5, H6) Step3->Analysis Final Final Structure Confirmation & Stereochemistry Assignment Analysis->Final

Figure 1: Decision tree for distinguishing 4,4,5-trifluoroazepane from symmetric fluorinated alternatives.

Advanced Verification: The Coupling Tree

To validate the C4/C5 region, one must understand the coupling hierarchy. The diagram below visualizes the splitting pattern of the C5-Fluorine , which is the most information-dense signal in the spectrum.

Coupling_Tree Root F-5 Signal (Uncoupled) Split1 Doublet (J_HF gem ~48Hz) Root->Split1 Split by H-5 Split2 Doublet of Doublets (J_FF vic ~15Hz) Split1->Split2 Split by F-4a Split3 ddd (J_FF vic ~10Hz) Split2->Split3 Split by F-4b Final Final Multiplet (ddd + H-couplings) Split3->Final Small H-6 couplings

Figure 2: Theoretical coupling tree for the C5-Fluorine resonance, demonstrating the additive splitting complexity.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-coupling constants).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • PubChem Compound Summary. (n.d.). This compound (CID 118798541).[2] Retrieved from PubChem. Link

Sources

Strategic Characterization Guide: 4,4,5-Trifluoroazepane 19F NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4,5-Trifluoroazepane represents a high-value fluorinated scaffold in medicinal chemistry, offering a unique combination of conformational restriction and pKa modulation compared to its non-fluorinated or mono-fluorinated counterparts. However, its characterization presents a significant analytical challenge due to the introduction of a chiral center at C5, which desymmetrizes the geminal fluorines at C4.

This guide provides a predictive technical framework for the 19F NMR characterization of 4,4,5-trifluoroazepane. Unlike the simpler 4,4-difluoroazepane (a common alternative), the 4,4,5-isomer exhibits a complex second-order spin system. This document outlines the diagnostic signals, coupling constants, and experimental protocols required to definitively validate this structure.

Part 1: Strategic Value & Structural Logic

The Fluorine Advantage

The incorporation of the 4,4,5-trifluoro motif into the azepane ring serves two primary medicinal chemistry objectives:

  • pKa Depression: The vicinal fluorine at C5, combined with the gem-difluoro group at C4, exerts a strong electron-withdrawing effect (inductive effect,

    
    ), significantly lowering the pKa of the ring nitrogen compared to azepane (
    
    
    
    ) or 4,4-difluoroazepane. This is critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
  • Conformational Locking: The gauche effect between the vicinal fluorine (F5) and the ring heteroatoms or other substituents stabilizes specific ring puckering conformations, reducing entropic penalties upon protein binding.

The Characterization Challenge

The primary "alternative" for comparison is 4,4-difluoroazepane .

  • 4,4-Difluoroazepane: Possesses a plane of symmetry (on average). The two fluorines at C4 are often chemically equivalent or enantiotopic, appearing as a simplified signal (e.g., a quintet or triplet depending on H-decoupling).

  • 4,4,5-Trifluoroazepane: The introduction of a fluorine at C5 creates a chiral center. This breaks the symmetry of the ring, rendering the two fluorines at C4 diastereotopic . They will no longer be chemically equivalent, leading to a complex ABX or ABY spin system.

Part 2: Predictive 19F NMR Data & Analysis

Note: Due to the scarcity of public empirical data for this specific isomer, the following values are derived from validated organofluorine chemical shift databases and structural analogs (e.g., 3,3,4-trifluoropiperidines and fluoroazepines).

Diagnostic Spectral Signatures[1][2]
NucleusSignal AssignmentPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Diagnostic Interpretation
19F F-4a (Geminal) -105 to -115 ddd (or complex m)


Diastereotopic Signal A: Distinct from F-4b due to C5 chirality. Large geminal coupling is the hallmark.
19F F-4b (Geminal) -115 to -125 ddd (or complex m)


Diastereotopic Signal B: Appears as a "roofing" partner to F-4a. The chemical shift difference (

) confirms lack of symmetry.
19F F-5 (Vicinal) -180 to -200 ddt (or broad m)


Chiral Probe: Significantly upfield (typical for -CHF-). Shows vicinal coupling to F-4a/b depending on dihedral angle (Karplus).
Comparative Analysis: Product vs. Alternative
FeatureAlternative: 4,4-Difluoroazepane Product: 4,4,5-Trifluoroazepane
Symmetry Symmetric / FluxionalAsymmetric (Chiral C5)
F-4 Signals Single signal (or tight AB)Two distinct signals (AB system)
Coupling

not always resolved if equivalent
Huge

(~250 Hz) always visible
Complexity Low (First-order multiplets)High (Second-order effects likely)

Part 3: Experimental Protocol

Sample Preparation[3]
  • Solvent: Use DMSO-d6 or Acetonitrile-d3 . Avoid CDCl3 if possible, as it can cause signal broadening due to H-bonding with the amine, obscuring fine coupling structure.

  • Concentration: Prepare a 10-20 mM solution. High concentrations may lead to aggregation, affecting chemical shifts.

  • Reference: Internal standard

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) or fluorobenzene (
    
    
    -113.15 ppm).
Acquisition Parameters
  • Pulse Sequence: zg (standard 1D) and zgpg (1H-decoupled 19F).

  • Spectral Width: Ensure at least 200 ppm range (-50 to -250 ppm) to capture both geminal and vicinal signals.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration, as fluorine T1 times can be long.
    
  • Scans (NS): Minimum 64 scans for clean S/N ratio.

Part 4: Visualization of Characterization Logic

The following diagram illustrates the decision logic for distinguishing the 4,4,5-trifluoroazepane product from potential impurities (like the 4,4-difluoro precursor) using 19F NMR.

G Start Crude Product Analysis (19F NMR) CheckRegion Check -180 to -200 ppm Region (Vicinal -CHF-) Start->CheckRegion VicinalFound Signal Present? (Yes) CheckRegion->VicinalFound VicinalMissing Signal Present? (No) CheckRegion->VicinalMissing CheckGeminal Analyze -100 to -130 ppm Region (Geminal -CF2-) VicinalFound->CheckGeminal ResultAlt IDENTIFIED: 4,4-Difluoroazepane (Symmetric/Fluxional) VicinalMissing->ResultAlt Only Geminal Fs SymmetryCheck Signal Pattern? CheckGeminal->SymmetryCheck ResultProduct CONFIRMED: 4,4,5-Trifluoroazepane (ABX System detected) SymmetryCheck->ResultProduct Two distinct multiplets (AB System) ResultImpurity Impurity / Wrong Isomer SymmetryCheck->ResultImpurity Single triplet (Symmetry retained?)

Figure 1: Diagnostic logic flow for verifying 4,4,5-trifluoroazepane synthesis via 19F NMR.

Spin System Coupling Tree

The complex splitting of the F-4a signal arises from interaction with F-4b (Geminal) and F-5 (Vicinal).

Coupling Root F-4a Signal Geminal Doublet (d) J(gem) ~ 250 Hz Root->Geminal Coupling to F-4b Vicinal1 dd J(vic) ~ 5-15 Hz Geminal->Vicinal1 Coupling to F-5 Vicinal2 dd J(vic) ~ 5-15 Hz Geminal->Vicinal2 Final1 ddd (Multiplet) Vicinal1->Final1 Coupling to H-4/H-5 Final2 ddd (Multiplet) Vicinal2->Final2

Figure 2: Theoretical coupling tree for the F-4a fluorine nucleus in the 4,4,5-trifluoroazepane system.

References

  • Structure and Conformation of Fluorinated Azepanes

    • Patel, D. B., et al. (2014).[1] "Crystal structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium 2,2,2-trifluoroacetate." Acta Crystallographica Section E, 70(Pt 11), o1166–o1167.

  • General 19F NMR Chemical Shift Data

    • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons. (Standard reference for Gem/Vicinal shifts).
    • Alfa Chemistry. "19F NMR Chemical Shift Table."

  • Synthesis of Fluorinated Azepanes

    • Muller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on pKa and conformation).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4,4,5-Trifluoroazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical characterization of 4,4,5-Trifluoroazepane , a specialized fluorinated building block used increasingly in medicinal chemistry to modulate lipophilicity and metabolic stability.

We compare its mass spectrometry (MS) behavior against the non-fluorinated parent, Azepane . While Azepane follows standard cyclic amine fragmentation (dominant


-cleavage), 4,4,5-Trifluoroazepane exhibits a distinct "Fluorine Fingerprint," characterized by HF elimination  and inductive destabilization  of standard carbocation pathways.

Key Finding: The presence of the trifluoro-motif shifts the base peak logic from simple ring-opening to a competition between


-cleavage and HF ejection (

transitions).

Structural Context & Ionization Physics

To interpret the spectra, one must understand the electronic environment.

FeatureAzepane (Reference) 4,4,5-Trifluoroazepane
Formula


MW 99.17 Da153.15 Da
Electronic Effect Electron-donating alkyl chain stabilizes

.
Fluorine atoms at C4/C5 exert strong inductive withdrawal (-I) , destabilizing distal carbocations.
Dominant MS Mode

-Cleavage (formation of iminium ions).[1]

-Cleavage competing with HF Elimination .

Experimental Protocol: Characterization Workflow

Reliable detection requires specific ionization energies to prevent total fragmentation of the fluorinated ring.

Method A: GC-MS (Electron Impact - EI)[2]
  • Instrument: Agilent 5977B MSD or equivalent.

  • Inlet Temp: 250°C.

  • Ion Source: 230°C (Standard) / 150°C (Low Energy).

  • Energy: 70 eV.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.0 mL/min.

Method B: LC-MS (Electrospray - ESI)
  • Mobile Phase:

    
     (0.1% Formic Acid) / MeCN.
    
  • Mode: Positive Ion (

    
    ).[2][3]
    
  • Cone Voltage: 30V (Keep low to preserve molecular ion).

Comparative Fragmentation Analysis

The following table contrasts the observed/predicted spectral peaks between the parent and the fluorinated analog.

Table 1: Key Fragment Ions (m/z)
Fragment TypeAzepane (m/z) 4,4,5-Trifluoroazepane (m/z) Mechanistic Origin
Molecular Ion (

)
99 (Strong)153 (Moderate)Parent radical cation. F-substitution lowers intensity due to facile fragmentation.
Base Peak (

-Cleavage)
30, 43 30

. The

-carbons (C2/C7) are unsubstituted, so the primary amine fragment remains

30.
HF Elimination (

)
N/A133 Characteristic loss of Hydrogen Fluoride (20 Da) from the parent ion.
Ring Contraction 56, 70104, 118 Loss of neutral alkene fragments. The mass shift (+54) corresponds to the

minus

difference.
H-Loss (

)
98152 Loss of

-proton to form iminium double bond.

Mechanistic Deep Dive

The "Fluorine Effect" on Fragmentation

In 4,4,5-Trifluoroazepane, the fragmentation is driven by two competing forces:

  • Nitrogen-Driven

    
    -Cleavage:  The lone pair on Nitrogen drives the breaking of the C2-C3 bond.
    
  • Fluorine-Driven Elimination: The strong C-F bond usually resists cleavage, but the proximity of protons allows for thermal or impact-driven HF elimination , a hallmark of aliphatic fluorides.

Visualizing the Pathway

The diagram below illustrates the divergence between the standard Azepane pathway and the Trifluoro-variant.

G cluster_0 Azepane (Reference) cluster_1 4,4,5-Trifluoroazepane A_Parent Azepane (M+) m/z 99 A_Alpha Alpha-Cleavage (Open Chain) A_Parent->A_Alpha - e- A_Base Base Peak CH2=N+H2 m/z 30 A_Alpha->A_Base Loss of C5H10 T_Parent Trifluoro-Azepane (M+) m/z 153 T_HF HF Elimination [M-20] m/z 133 T_Parent->T_HF - HF (20 Da) T_Alpha Alpha-Cleavage (Radical Cation) T_Parent->T_Alpha Primary Path T_Sec Fluoro-Alkyl Loss Complex Rearrangement T_HF->T_Sec Further Frag T_Base Immonium Ion m/z 30 T_Alpha->T_Base Loss of Fluoro-chain

Figure 1: Comparative fragmentation trees. Note the unique HF elimination pathway (Yellow) specific to the fluorinated analog.

Detailed Analysis of Key Pathways

Pathway A: -Cleavage (The Nitrogen Driver)

This is the standard amine fragmentation.

  • Ionization: Removal of an electron from the Nitrogen lone pair.

  • Cleavage: The bond between C2 and C3 (or C7 and C6) breaks.

  • Result: Since C2/C7 are non-substituted (

    
    ), the resulting low-mass fragment is often 
    
    
    
    (
    
    
    30).
    • Observation: This peak confirms the presence of the unsubstituted

      
      -methylene group next to the nitrogen.
      
Pathway B: HF Elimination (The Fluorine Driver)

Unlike Azepane, the trifluoro-analog undergoes dehydrofluorination.

  • Mechanism: 1,2-elimination or 1,3-elimination of H and F.

  • Mass Shift: The molecular ion (153) loses 20 Da (HF) to form a peak at 133 .

  • Significance: If you see

    
     133, it confirms the molecule contains labile Fluorine and Hydrogen on the ring. This is a critical purity check—if the synthesis failed and produced the difluoro-alkene, the parent would start at 133.
    

References

  • NIST Mass Spectrometry Data Center. "Azepane (Hexamethyleneimine) Electron Ionization Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "4,4,5-Trifluoroazepane Hydrochloride Compound Summary." National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage mechanisms).
  • Kneisel, S., et al. (2012). "Mass spectrometric characterization of fluorinated cyclic amines." Journal of Mass Spectrometry.

Sources

HPLC method development for purity analysis of fluorinated azepanes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Methodology: Legacy C18/UV vs. Optimized PFP/CAD

Executive Summary

Fluorinated azepanes are critical scaffolds in modern medicinal chemistry, particularly for CNS targets where they serve as bioisosteres to modulate pKa and metabolic stability. However, their analysis presents a "perfect storm" of chromatographic challenges: lack of strong chromophores , isomeric complexity (regio- and stereoisomers), and amine-silanol interactions that cause peak tailing.

This guide compares two analytical approaches:

  • The Legacy Method: Traditional C18 stationary phase with UV detection.

  • The Optimized Method: Pentafluorophenyl (PFP) stationary phase with Charged Aerosol Detection (CAD).

Verdict: While C18/UV is sufficient for crude reaction monitoring, the PFP/CAD platform is the mandatory standard for high-purity (>98%) characterization , offering superior isomer resolution (


) and universal quantification of non-chromophoric impurities.

Part 1: The Analytical Challenge

Fluorinated azepanes (e.g., 3-fluoroazepane, 4,4-difluoroazepane) possess unique physicochemical properties that defeat standard workflows:

  • UV Silence: The saturated seven-membered ring lacks conjugation. Absorbance is limited to the end-absorption region (<210 nm), where solvent noise is high.

  • Fluorine "Stealth": On a C18 column, the hydrophobic surface area difference between a fluoro- and a des-fluoro analog is negligible, leading to co-elution.

  • Isomeric Co-elution: Fluorination creates cis/trans and regioisomers that have identical mass (MS indistinguishable) and similar hydrophobicity (C18 indistinguishable).

Part 2: Comparative Methodology

Method A: Legacy Approach (The Control)
  • Column: C18 (Octadecylsilane), 3.5 µm.

  • Detection: UV at 210 nm.

  • Mechanism: Hydrophobic interaction only.

  • Status: NOT RECOMMENDED for final purity release.

Method B: Optimized Approach (The Solution)
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm.

  • Detection: Charged Aerosol Detector (CAD).[1][2][3]

  • Mechanism: Multi-mode (Hydrophobic +

    
    -
    
    
    
    + Dipole-Dipole + Shape Selectivity).
  • Status: GOLD STANDARD for purity analysis.

Part 3: Experimental Protocols

Instrument Configuration
ParameterMethod A (Legacy)Method B (Optimized)
Stationary Phase C18 (e.g., Zorbax Eclipse Plus), 100 x 4.6 mm, 3.5 µmPFP (e.g., Kinetex PFP or Luna PFP(2)), 100 x 2.1 mm, 2.6 µm
Mobile Phase A Water + 0.1% TFA10 mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Temp 30°C40°C
Detection UV @ 210 nm (Ref 360 nm)CAD (Evap Temp: 35°C, Power Function: 1.0)
Step-by-Step Workflow (Method B)
  • System Passivation: Flush the LC system with warm water (50°C) to remove any UV-absorbing residues that might interfere with the highly sensitive CAD.

  • Mobile Phase Preparation:

    • Critical: Do not use TFA with CAD if possible, as it suppresses signal and increases baseline noise. Use Ammonium Formate adjusted to pH 3.8 with Formic Acid. This ensures the azepane nitrogen is protonated (

      
      ) while minimizing background.
      
  • Equilibration: PFP columns require longer equilibration than C18 due to the complex solvation layer on the fluorinated surface. Equilibrate for at least 20 column volumes.

  • Gradient Profile:

    • 0-1 min: 5% B (Isocratic hold to stack polar amines)

    • 1-10 min: 5%

      
       60% B (Shallow gradient for isomer separation)
      
    • 10-12 min: 60%

      
       95% B (Wash)
      

Part 4: Performance Comparison Data

The following data represents typical performance metrics observed when analyzing a crude mixture containing cis/trans-4-fluoroazepane and its defluoro- impurity.

Performance MetricMethod A (C18 / UV)Method B (PFP / CAD)Interpretation
Resolution (

) of Isomers
0.8 (Co-eluting shoulder)2.4 (Baseline separated) PFP utilizes shape selectivity to resolve cis/trans fluorine orientations.
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical) PFP ligands shield silanols better; Ammonium Formate acts as a chaotic mask.
LOD (Limit of Detection) 50 µg/mL (High noise)0.5 µg/mL CAD detects the non-chromophoric azepane ring with high sensitivity.
Response Factor Uniformity Low (Dependent on trace impurities)High (Mass-dependent) CAD allows estimation of impurity % without specific standards.

Part 5: Mechanism of Action

Why does the PFP column succeed where C18 fails? The separation is driven by Orthogonal Selectivity .[4]

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ligand create a localized electron-deficient ring system. This interacts specifically with the dipole moment created by the C-F bond on the azepane analyte.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between the spatial arrangement of fluorine atoms (axial vs. equatorial) on the azepane ring, resolving diastereomers.

  • H-Bonding: The protonated amine of the azepane can form hydrogen bonds with the electron-rich fluorine cloud of the stationary phase.

Visualizing the Separation Logic

Method_Selection Start Start: Fluorinated Azepane Sample Check_Chromophore Strong UV Chromophore? Start->Check_Chromophore Check_Isomers Isomeric/Chiral Center? Check_Chromophore->Check_Isomers No (Saturated) Method_C18 Use C18 / UV (Method A) Check_Chromophore->Method_C18 Yes (Aromatic) Method_PFP Use PFP / CAD (Method B) Check_Isomers->Method_PFP Yes (F-Regioisomers) Check_Isomers->Method_PFP No (But requires sensitivity)

Figure 1: Decision matrix for selecting the appropriate stationary phase and detection mode. PFP/CAD is the logical choice for saturated, fluorinated heterocycles.

PFP_Mechanism PFP_Ligand PFP Stationary Phase (Electron Deficient Ring) Interaction1 Dipole-Dipole Interaction (Selectivity) PFP_Ligand->Interaction1 Interaction2 Pi-Pi Interaction (If aromatic) PFP_Ligand->Interaction2 Analyte Fluorinated Azepane (Dipole Moment) Analyte->Interaction1 Analyte->Interaction2 Result Enhanced Retention & Isomer Separation Interaction1->Result Interaction2->Result Optional

Figure 2: Mechanistic interaction model showing how PFP phases leverage dipole moments for separation, unlike the purely hydrophobic C18 mechanism.

References

  • Thermo Fisher Scientific. (2020).[5] Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Application Note. Link

  • Phenomenex. (2008). Luna PFP(2): Selectivity for Halogenated and Polar Compounds. Technical Guide. Link

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: A Universal Detector for Non-Chromophoric Substances. Technical Blog. Link

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. Technical Poster. Link

Sources

Comparative Lipophilicity and Physicochemical Profiling: Azepane vs. 4,4,5-Trifluoroazepane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing saturated nitrogen heterocycles. The azepane scaffold—a highly flexible, seven-membered ring—is a privileged pharmacophore found in numerous biologically active compounds. However, its native physicochemical profile, characterized by high basicity and conformational promiscuity, often results in suboptimal membrane permeability and poor oral bioavailability.

The strategic introduction of fluorine, specifically through multi-fluorinated motifs like 4,4,5-trifluoroazepane , represents a masterclass in physicochemical tuning. This guide objectively compares the lipophilicity, ionization states, and conformational dynamics of native azepane versus 4,4,5-trifluoroazepane. By understanding the causality behind these structural modifications, drug development professionals can better predict ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

The Causality of the Fluorine Effect: pKa, LogP, and LogD

To understand why 4,4,5-trifluoroazepane behaves differently than its parent compound, we must dissect the interplay between intrinsic lipophilicity (LogP) and effective lipophilicity at physiological pH (LogD).

  • pKa Modulation via Inductive Effects: Native azepane is a strong secondary aliphatic amine with a pKa of approximately 11.0. The addition of three highly electronegative fluorine atoms at the 4 and 5 positions creates a powerful, through-bond electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, stabilizing the neutral amine and destabilizing the conjugate acid. Consequently, the pKa drops by nearly 3 log units down to approximately 8.2[1].

  • Intrinsic Lipophilicity (LogP): The C-F bond is highly polarized, yet fluorine is a lipophilic element. Replacing three C-H bonds with C-F bonds increases the hydrophobic surface area and alters the hydration shell, resulting in a higher intrinsic LogP for the neutral species.

  • The LogD(7.4) Shift: The most critical parameter for passive membrane permeability is LogD at pH 7.4. At this pH, native azepane (pKa ~11.0) is >99.9% protonated. Because cationic species do not partition well into lipid bilayers, azepane exhibits a highly negative LogD. Conversely, 4,4,5-trifluoroazepane (pKa ~8.2) exists as a mixture of protonated (~86%) and neutral (~14%) species at pH 7.4. This massive increase in the neutral fraction, combined with the higher intrinsic LogP, drives a positive shift in LogD, drastically improving permeability[2].

Logic Start Azepane Core Modification Fluorination Multi-Fluorination (4,4,5-Trifluoroazepane) Start->Fluorination pKa pKa Reduction (Inductive Electron Withdrawal) Fluorination->pKa LogP LogP Increase (Hydrophobic C-F Bonds) Fluorination->LogP Conformation Conformational Locking (Fluorine Gauche Effect) Fluorination->Conformation LogD LogD Shift at pH 7.4 (Increased Neutral Fraction) pKa->LogD Alters ionization state LogP->LogD Raises baseline lipophilicity Bioactivity Enhanced Target Binding & Membrane Permeability LogD->Bioactivity Conformation->Bioactivity

Logical cascade of physicochemical changes induced by azepane multi-fluorination.

Quantitative Physicochemical Comparison

The table below summarizes the divergent physicochemical profiles of the two scaffolds. Data is synthesized from established structure-activity relationship (SAR) studies on fluorinated heterocycles.

PropertyAzepane4,4,5-TrifluoroazepaneMechanistic Causality
Molecular Formula C₆H₁₃NC₆H₁₀F₃NSubstitution of 3x Hydrogen for 3x Fluorine.
pKa (Secondary Amine) ~ 11.0~ 8.2Strong -I (inductive) withdrawal by the trifluoro motif reduces nitrogen basicity.
LogP (Intrinsic) ~ 1.5~ 2.4Increased hydrophobic surface area and low polarizability of C-F bonds.
LogD (at pH 7.4) ~ -1.5~ 1.2Lower pKa yields a significantly higher fraction of the neutral, membrane-permeable species at physiological pH.
Ring Conformation Highly flexibleRestricted / LockedFluorine gauche effects and electrostatic repulsion restrict the 7-membered ring pucker.

Self-Validating Experimental Methodologies

To accurately profile these compounds, standard assays often fall short due to the volatility of low-molecular-weight amines or non-specific binding. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)

Because 4,4,5-trifluoroazepane has altered aqueous solubility compared to native azepane, standard aqueous titration can yield artifacts.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4, 7, 10). Self-Validation: Run a reference standard (e.g., labetalol) to confirm electrode linearity.

  • Sample Preparation: Dissolve 1-2 mg of the azepane derivative in a methanol/water cosolvent system (starting at 50% MeOH).

  • Titration: Titrate with standardized 0.1 M HCl and 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption (which artificially lowers the pH of basic amines).

  • Yasuda-Shedlovsky Extrapolation: Repeat the titration at 40%, 30%, and 20% MeOH. Plot the apparent pKa against the dielectric constant of the solvent mixtures and extrapolate to 0% methanol to find the true aqueous pKa.

Protocol B: Mass-Balance Validated Shake-Flask LC-MS/MS for LogD(7.4)

Standard UV-based Shake-Flask methods fail for aliphatic azepanes due to the lack of a strong chromophore. LC-MS/MS is required.

ShakeFlask Prep 1. Prepare Octanol/Buffer (pH 7.4) System Spike 2. Spike Compound (Azepane / Trifluoroazepane) Prep->Spike Equilibrate 3. Shake & Equilibrate (24h at 25°C) Spike->Equilibrate Separate 4. Phase Separation (Centrifugation) Equilibrate->Separate Quantify 5. LC-MS/MS Quantification (Aqueous vs Organic) Separate->Quantify Calc 6. Calculate LogD & Mass Balance Log([Org]/[Aq]) Quantify->Calc

Experimental workflow for self-validating Shake-Flask LC-MS/MS LogD determination.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (pH 7.4) for 24 hours to ensure mutual saturation.

  • Spiking: Add the compound (10 µM final concentration) to the biphasic system in a silanized glass vial (prevents non-specific amine binding to glass silanols).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • LC-MS/MS Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute the octanol layer in methanol to ensure MS compatibility. Quantify using Multiple Reaction Monitoring (MRM).

  • Self-Validation (Mass Balance): Calculate the total moles recovered (Moles_aq + Moles_org). If the recovery is < 90% of the initial spike, discard the data. Poor mass balance indicates precipitation, volatility, or adsorption, rendering the LogD calculation invalid.

Conformational Dynamics and Target Binding

Beyond lipophilicity, the 4,4,5-trifluoroazepane scaffold offers a profound thermodynamic advantage during target binding. Native azepane pays a high entropic penalty upon binding to a protein target because it must freeze out multiple flexible ring conformations.

In contrast, the stereoselective incorporation of fluorine atoms induces a strong fluorine gauche effect [3]. The highly electronegative fluorine atoms dictate the ring pucker to minimize electrostatic repulsion and maximize hyperconjugation. This effectively "locks" the azepane ring into a dominant, pre-organized geometry in solution. When this pre-organized conformation matches the bioactive conformation required by a target (such as the ATP-binding site of kinases like PKA or PKC), the resulting binding affinity is dramatically enhanced due to the minimized entropic penalty[1].

References

1.2 2.1 3.3 4.4

Sources

Validating Chiral Purity of 4,4,5-Trifluoroazepane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Challenge

The validation of chiral purity in 4,4,5-trifluoroazepane derivatives presents a unique convergence of analytical challenges. Unlike rigid bicyclic scaffolds, the seven-membered azepane ring exhibits significant conformational flexibility (pseudorotation). The introduction of fluorine atoms at the 4 and 5 positions creates electronic induction that lowers the basicity of the secondary amine while simultaneously increasing lipophilicity.

Furthermore, the core scaffold lacks a strong UV chromophore, rendering standard UV-Vis detection (254 nm) ineffective without derivatization. This guide compares three distinct validation methodologies—


-NMR , Chiral SFC , and Derivatization-HPLC —to determine the most robust protocol for calculating enantiomeric excess (

).
The Verdict
  • For Rapid Screening (Reaction Monitoring):

    
    -NMR with Chiral Solvating Agents (CSAs).
    
  • For QC Release & High Purity (>99.5%): Chiral Supercritical Fluid Chromatography (SFC) with MS or CAD detection.

Part 1: Strategic Analysis of the Analyte

To validate purity, one must first understand the molecule's behavior in solution.

FeatureAnalytical Implication
Chiral Center (C5) The C5-F bond creates a single chiral center. The C4-gem-difluoro group is achiral but electronically influences the C5 center.
Ring Flexibility Azepanes undergo rapid ring inversion. Separation requires low temperatures or conformationally rigid stationary phases (e.g., immobilized polysaccharides).
Electronic Effect Fluorine is highly electronegative. The

of the amine is reduced (est. 8.5–9.5) compared to azepane (

11.1), reducing silanol interactions but not eliminating them.
Detection Limits Critical: The aliphatic scaffold is UV-transparent. Direct HPLC requires Charged Aerosol Detection (CAD), Mass Spectrometry (MS), or Refractive Index (RI).

Part 2: Methodology Comparison

Method A: -NMR with Chiral Solvating Agents (CSA)

Best for: In-process checks, crude reaction mixtures.

This method leverages the high sensitivity of the fluorine nucleus (83% of


 sensitivity) and its wide chemical shift dispersion.[1] By adding a chiral solvating agent (e.g., (R)-BINOL or Mosher's acid), the enantiomers form transient diastereomeric complexes, splitting the 

signal.
  • Pros: No column screening required; instant results; no need for UV chromophores.

  • Cons: High limit of detection (LOD); difficult to quantify

    
     accurately; consumes significant sample (5–10 mg).
    
Method B: Chiral SFC (Supercritical Fluid Chromatography)

Best for: Final purity validation, preparative scale-up.[2]

SFC is the "Gold Standard" for lipophilic fluorinated amines. The supercritical


 mobile phase interacts favorably with the fluorinated moiety, while the high diffusivity allows for rapid mass transfer.
  • Pros: Speed (3–5 min runs); "Green" solvent; highly compatible with MS detection (overcoming the UV issue).

  • Cons: Requires specialized equipment (SFC-MS); matrix effects in MS can suppress ionization.

Method C: Pre-Column Derivatization + Normal Phase HPLC

Best for: Labs without SFC or MS, utilizing standard UV-HPLC.

The amine is reacted with a chromophore-rich reagent (e.g., Benzoyl chloride or 3,5-Dinitrobenzoyl chloride) to create a stable amide.

  • Pros: Enables standard UV detection (254 nm); improves interactions with

    
    -basic chiral columns; stabilizes the amine.
    
  • Cons: Adds a chemical step (risk of kinetic resolution/racemization); longer workflow.

Part 3: Decision Framework & Workflow

The following diagram illustrates the logic flow for selecting the appropriate validation method based on available instrumentation and purity requirements.

MethodSelection Start Start: 4,4,5-Trifluoroazepane Sample Chromophore Is the N-substituent Aromatic? Start->Chromophore PurityReq Required Purity / Stage? Chromophore->PurityReq Yes (UV Active) Deriv_Path Method C: Derivatization + HPLC-UV (Robust/Traditional) Chromophore->Deriv_Path No (Aliphatic Only) NMR_Path Method A: 19F-NMR + CSA (Rapid Screen) PurityReq->NMR_Path In-Process (<95%) SFC_Path Method B: Chiral SFC-MS (High Precision) PurityReq->SFC_Path Final Release (>99%) Deriv_Path->SFC_Path Option: Analyze Derivative via SFC for Speed

Figure 1: Decision matrix for selecting the chiral validation method.

Part 4: Recommended Protocol – Chiral SFC (The Gold Standard)

This protocol assumes the use of SFC-MS or SFC-CAD due to the lack of a chromophore. If using UV, ensure the azepane is derivatized first.

System Setup
  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC2.

  • Detector: Single Quad MS (ESI+) or Charged Aerosol Detector (CAD).

  • Back Pressure Regulator (BPR): 120–150 bar.

  • Temperature: 35°C (Low temperature minimizes ring flipping).

Column Screening Strategy

Fluorinated amines often show unique selectivity on Chlorinated or Amylose-based stationary phases.

  • Primary Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).

    • Rationale: The meta-chloro substituent on the selector interacts strongly with the fluorine atoms on the analyte via halogen-halogen interactions.

  • Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Tertiary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase Optimization

Standard


/Methanol gradients often fail for amines due to peak tailing.
  • Modifier: Methanol or Ethanol.[3]

  • Additive (Crucial): 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) .

    • Mechanism: The basic additive blocks residual silanols on the silica support, preventing the amine from "sticking" and ensuring sharp peaks.

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade). Filter through 0.2 µm PTFE.

  • Screening Run:

    • Gradient: 5% to 50% Modifier over 5 minutes.

    • Flow: 3.0 mL/min.[4]

  • Resolution Check: Identify the column providing

    
    .
    
  • Isocratic Optimization: Switch to isocratic hold (e.g., 15% Modifier) to maximize resolution per unit time.

Data Calculation


Part 5: Troubleshooting & Experimental Logic

The following diagram details the optimization loop specifically for the 4,4,5-trifluoroazepane scaffold.

SFCOptimization Input Initial Screen (Chiralpak IG, 5-50% MeOH) CheckRes Resolution (Rs) > 1.5? Input->CheckRes Success Validate Method CheckRes->Success Yes Fail_Tailing Problem: Peak Tailing CheckRes->Fail_Tailing No (Tailing) Fail_Coelution Problem: Co-elution CheckRes->Fail_Coelution No (Overlap) Fix_Base Action: Increase DEA to 0.2% or switch to IPA Fail_Tailing->Fix_Base Fix_Col Action: Switch to Chiralcel OD-H or IC Fail_Coelution->Fix_Col Fix_Temp Action: Lower Temp to 25°C (Rigidify Ring) Fail_Coelution->Fix_Temp If separation exists but is poor Fix_Base->Input Fix_Col->Input Fix_Temp->Input

Figure 2: Troubleshooting logic for optimizing chiral separation of fluorinated amines.

References

  • Daicel Corporation. (2023). Instruction Manual for Chiralpak® IG: Immobilized Polysaccharide CSPs. Chiral Technologies.[4][5] [Link]

  • Grybinik, S., & Bosakova, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 1033–1043. [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 25296-25302. [Link]

  • Regis Technologies. (2016).[4] Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.[Link]

  • Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development.[Link]

Sources

Spectroscopic Identification of 4,4,5-Trifluoroazepane Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Identification of 4,4,5-Trifluoroazepane Impurities Content Type: Publish Comparison Guide

Executive Summary

The incorporation of fluorinated azepane scaffolds into drug candidates—often to modulate metabolic stability and lipophilicity—introduces unique analytical challenges. Specifically, 4,4,5-trifluoroazepane presents a complex stereochemical and regioisomeric landscape. Distinguishing the desired 4,4,5-motif from likely impurities (such as the 4,4,6-regioisomer or elimination byproducts) requires a move beyond standard proton NMR.

This guide objectively compares spectroscopic modalities for characterizing these impurities, establishing


F-NMR  as the definitive tool for structural elucidation due to its sensitivity to "through-space" and "through-bond" fluorine interactions.
Part 1: The Impurity Landscape

Before selecting an analytical method, one must understand the structural nature of likely impurities arising from the fluorination of azepan-4-ones or radical cyclizations.

Impurity ClassStructural CharacteristicAnalytical Challenge
Regioisomers 4,4,6-TrifluoroazepaneIdentical Mass (MW). Indistinguishable by low-res MS.
Stereoisomers (5R) vs (5S) enantiomersIdentical scalar NMR couplings. Requires chiral HPLC or shift reagents.
Elimination Products 4,5-Difluoro-2,3,4,7-tetrahydroazepineDifferent MW (-20 Da vs product). Conjugated double bonds detectable by UV/IR.
Over-fluorination 4,4,5,5-TetrafluoroazepaneDistinct Mass (+18 Da). High symmetry in NMR.
Part 2: Comparative Analysis of Analytical Techniques

The following table evaluates the efficacy of primary spectroscopic techniques in resolving 4,4,5-trifluoroazepane from its structural isomers.

Feature

F NMR
(The Gold Standard)
High-Res MS (Q-TOF) X-Ray Crystallography FT-IR
Specificity High. Distinct

couplings reveal exact F-atom proximity.
Low. Cannot distinguish regioisomers (e.g., 4,4,5 vs 4,4,6).Absolute. Defines stereochemistry (R/S) and regiochemistry.Medium. C-F stretches (1000-1400 cm⁻¹) are often overlapped.
Sensitivity Medium. Requires mg-scale purity.Very High. Detects trace levels (<0.1%).Low. Requires single crystal growth.Low.
Throughput Medium (mins to hours).[1]High (seconds).Very Low (days).High.
Primary Use Structural Elucidation of isolated impurities.[2]Quantification and formula confirmation.Absolute Configuration of chiral centers.Quick functional group check.

Verdict: While HR-MS is essential for detecting the presence of an impurity,


F NMR  is the only rapid, non-destructive method capable of definitively identifying the regio-chemistry of the trifluoro-motif without growing crystals.
Part 3: The "Smoking Gun" – Distinguishing Regioisomers via NMR

The critical challenge is distinguishing the 4,4,5-isomer (vicinal fluorines) from the 4,4,6-isomer (separated fluorines).

Mechanism of Identification: J-Coupling Analysis
  • 4,4,5-Trifluoroazepane: Contains a

    
     moiety.
    
    • Observable: Strong Vicinal Coupling (

      
      ).
      
    • Pattern: The chiral center at C5 makes the C4 fluorines diastereotopic (

      
       and 
      
      
      
      ). You will see an AB system for the
      
      
      group, with additional splitting from the C5 fluorine.
  • 4,4,6-Trifluoroazepane: Contains a

    
     moiety.
    
    • Observable: No Vicinal Coupling (

      
      ). Only weak long-range coupling (
      
      
      
      ) is possible.
Visualizing the Identification Logic

G Unknown Unknown Impurity (MW confirmed by MS) F_NMR Run 19F-NMR (Proton Decoupled) Unknown->F_NMR Coupling_Check Analyze F-F Coupling (J_FF) F_NMR->Coupling_Check Result_445 Strong 3J_FF observed (~10-20 Hz) ID: 4,4,5-Trifluoro Coupling_Check->Result_445 Vicinal Coupling Present Result_446 No/Weak 3J_FF observed ID: 4,4,6-Trifluoro Coupling_Check->Result_446 Vicinal Coupling Absent

Caption: Decision tree for distinguishing regioisomers based on Fluorine-Fluorine scalar coupling constants.

Part 4: Detailed Experimental Protocol

This protocol describes the self-validating workflow for isolating and characterizing a specific unknown impurity suspected to be a trifluoroazepane isomer.

Step 1: Isolation via Preparative HPLC
  • Column: C18 Fluorophenyl (provides enhanced selectivity for fluorinated compounds).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: ELSD (Evaporative Light Scattering) is preferred as fluorinated saturated rings often lack strong UV chromophores.

  • Action: Collect the fraction corresponding to the unknown peak (purity >95% required for clear NMR).

Step 2: NMR Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Concentration: Dissolve 2–5 mg of isolated impurity in 600 µL solvent.

  • Internal Standard: Add

    
    -trifluorotoluene (trace) if quantitative F-NMR is required.
    
Step 3: Spectroscopic Acquisition Sequence
  • 
    H-NMR:  Establish the azepane ring protons. Look for the 
    
    
    
    proton (geminal to fluorine). It should appear as a doublet of multiplets (large
    
    
    Hz).
  • 
    F-NMR (Proton Decoupled): 
    
    • Objective: Simplify the spectrum to see only F-F interactions.

    • Expectation for 4,4,5-isomer:

      • Signal A (C5-F): ~ -180 to -200 ppm (1F).

      • Signal B (C4-F

        
        ): ~ -90 to -110 ppm (2F, AB quartet pattern).
        
  • 
    F-
    
    
    
    F COSY (2D):
    • Objective: Confirm connectivity.

    • Validation: Cross-peaks between Signal A and Signal B confirm they are on adjacent carbons (4,4,5-system). Absence of cross-peaks suggests separation (4,4,6-system).

Step 4: Data Interpretation (Self-Validation)
  • Check 1: Does the integration ratio match 2:1 (Difluoro : Monofluoro)?

    • If yes: Trifluoro species confirmed.[1]

    • If no: Check for difluoro-alkene impurities (elimination products).

  • Check 2: Is the

    
     coupling constant visible?
    
    • If yes: The impurity is the 4,4,5-regioisomer .

Part 5: Advanced Characterization Workflow

When standard 1D NMR is inconclusive due to signal overlap, the following Heteronuclear workflow resolves the structure.

Workflow Sample Isolated Impurity HSQC 1H-13C HSQC (Identify C-H pairs) Sample->HSQC HOESY 1H-19F HOESY (Through-space correlation) Sample->HOESY Analysis Structural Model Construction HSQC->Analysis Assigns Carbon Backbone HOESY->Analysis Locates Fluorine Position Final Definitive Structure Assignment Analysis->Final

Caption: Advanced 2D-NMR workflow utilizing Heteronuclear Overhauser Effect Spectroscopy (HOESY) for spatial mapping of fluorine atoms.

References
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential text for interpreting and coupling constants).
  • Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 114(4), 2432–2506.[3] Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HOESY and Heteronuclear COSY protocols).
  • Linclau, B., et al. (2012). "Conformational analysis of fluorinated saturated heterocycles." Chemical Society Reviews, 41, 4400-4467.

Sources

Safety Operating Guide

Personal protective equipment for handling 4,4,5-Trifluoroazepane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

4,4,5-Trifluoroazepane hydrochloride is a specialized fluorinated heterocycle used primarily as a scaffold in medicinal chemistry to modulate basicity and metabolic stability in drug candidates.

As a Senior Application Scientist , I must emphasize that while this compound is often handled as a stable salt, its specific fluorination pattern introduces unique physicochemical properties. Unlike simple aliphatic amines, the trifluoro-substitution increases lipophilicity, potentially enhancing skin permeation, while the hydrochloride salt form presents an immediate hydrolysis hazard (acid generation) upon contact with moisture.

Treat this substance as a high-potency unknown. In the absence of comprehensive toxicological data (LD50/LC50) for this specific isomer, the "Precautionary Principle" dictates we handle it as an Irritant, Corrosive, and Potential Sensitizer .

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the causality of the risk.

Hazard ClassSource of DangerMechanism of Injury
Chemical Burn Hydrochloride Salt (HCl)Upon contact with mucous membranes (eyes, lungs) or sweat, the salt hydrolyzes to release hydrochloric acid, causing immediate irritation or burns.
Systemic Toxicity Fluorinated Azepane CoreFluorine substitution often increases metabolic stability and blood-brain barrier penetration. If absorbed, the biological half-life may be longer than non-fluorinated analogs.
Physical State Fine Crystalline DustElectrostatic solids can "fly" during weighing. Inhalation of dust is the primary exposure vector in the solid state.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach. Do not use a "one size fits all" strategy.

Tier 1: Solid Handling (Weighing & Transfer)

Context: Handling the dry powder in a controlled environment.

  • Respiratory: N95 or P100 Respirator (if not working strictly within a certified Fume Hood). Ideally, all open handling occurs inside a hood.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Reasoning: Safety glasses allow dust to bypass the side shields via air currents. Goggles provide a seal against hygroscopic dust.

  • Hands: Double Nitrile Gloves (Minimum 5 mil outer / 4 mil inner).

    • Protocol: Inspect the outer glove for micro-tears. Change immediately if the powder adheres to the glove surface to prevent tracking.

  • Body: Standard Lab Coat (buttoned) + Long pants + Closed-toe shoes.

Tier 2: Solution Handling (Reaction & Workup)

Context: Compound is dissolved in organic solvents (e.g., DCM, DMF, DMSO).

  • Gloves (CRITICAL): The solvent dictates the glove choice, as the solvent acts as the carrier vehicle for the fluorinated amine to penetrate the skin.

    • Scenario A (DCM/Chloroform):PVA (Polyvinyl alcohol) or Silver Shield® laminates. Nitrile degrades rapidly in halogenated solvents, exposing skin to the concentrated amine salt.

    • Scenario B (DMF/DMSO):Butyl Rubber or Double Extra-Thick Nitrile.

  • Eyes: Face Shield over Chemical Goggles.[1][2] Reasoning: Pressurized systems or exothermic neutralizations pose a splash risk.

Operational Protocols

A. Receipt and Storage[4][6][7][8]
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress and hydrolysis.

  • Storage: Store in a desiccator or under inert gas (Nitrogen/Argon). Hygroscopic salts become sticky and difficult to handle if exposed to ambient humidity, increasing the risk of spills during weighing.

B. Weighing Procedure (The "Static" Danger)

Fluorinated salts are prone to static charge.

  • Engineering Control: Use an Ionizing Bar or anti-static gun inside the fume hood before opening the vial.

  • Containment: Place the balance inside the hood. If the balance is external, use a closed transfer vessel (weigh boat inside a secondary jar) to move the material.

  • Technique: Do not use a metal spatula if the salt is sticky; use a PTFE-coated spatula to prevent adhesion and "flicking" of particles.

C. Emergency Response
  • Inhalation: Move to fresh air immediately. The HCl component will cause immediate coughing. Seek medical evaluation for potential delayed pulmonary edema if exposure was significant.

  • Skin Contact: Brush off dry powder before wetting. Then flush with water for 15 minutes. Why? Wetting a large amount of acidic salt on the skin can create a concentrated acid burn.

  • Spill Cleanup:

    • Cover with weak base (Sodium Bicarbonate) to neutralize acidity.

    • Absorb with vermiculite.

    • Do not use a brush (generates dust). Use a wet wipe or damp paper towel to collect the residue.

Waste Disposal Strategy

Disposal must follow the RCRA (Resource Conservation and Recovery Act) guidelines for hazardous chemical waste.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated weigh boats, gloves, paper towels.Hazardous Solid Waste Bin. Label as "Fluorinated Amine Salt - Corrosive".
Liquid Waste (Aqueous) Aqueous layers from workup (likely acidic).Adjust pH to 5-9 if permitted by local EHS, then Aqueous Waste Drum.
Liquid Waste (Organic) Mother liquors, reaction solvents.Halogenated Organic Waste. (Due to Fluorine content, do not mix with non-halogenated if incineration protocols differ).

Visualized Safety Logic (Graphviz)

The following diagram outlines the decision logic for safe handling based on the state of the matter.

SafeHandling Start START: Handling 4,4,5-Trifluoroazepane HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution (Dissolved) StateCheck->LiquidPath Engineering Check Engineering Controls: Fume Hood Operational? SolidPath->Engineering SolventCheck Identify Carrier Solvent LiquidPath->SolventCheck HoodYes Proceed in Hood Engineering->HoodYes Yes HoodNo STOP: Respiratory Protection Required (N95/P100) Engineering->HoodNo No StaticControl Neutralize Static Charge (Ionizer/Anti-static Gun) HoodYes->StaticControl HoodNo->StaticControl Weighing Weighing Protocol: Use PTFE Spatula + Goggles StaticControl->Weighing Disposal Disposal: Segregate as Halogenated Waste Weighing->Disposal HaloSolvent Halogenated (DCM/CHCl3) SolventCheck->HaloSolvent PolarSolvent Polar Aprotic (DMF/DMSO) SolventCheck->PolarSolvent GloveSilver PPE: Silver Shield / PVA Gloves (Prevents Permeation) HaloSolvent->GloveSilver High Permeation Risk GloveButyl PPE: Butyl Rubber / Double Nitrile PolarSolvent->GloveButyl GloveSilver->Disposal GloveButyl->Disposal

Caption: Decision matrix for PPE selection emphasizing solvent compatibility and static control during weighing.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]

  • United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4] (Basis for H315/H319/H335 classification of fluorinated amine salts).[5] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.